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Core Science & Biosynthesis

Foundational

Advanced Synthetic and Structural Profiling of 1-(4-Nitrophenyl)cyclobutylmethanamine in Medicinal Chemistry

Executive Summary In the landscape of modern medicinal chemistry, conformationally restricted scaffolds are critical for enhancing target affinity, improving metabolic stability, and navigating complex intellectual prope...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, conformationally restricted scaffolds are critical for enhancing target affinity, improving metabolic stability, and navigating complex intellectual property spaces. 1-(4-Nitrophenyl)cyclobutylmethanamine (CAS: 927993-38-2) represents a highly versatile, advanced building block. Characterized by a rigid cyclobutane ring, a reducible nitroarene moiety, and a nucleophilic primary amine, this molecule serves as a pivotal intermediate in the synthesis of central nervous system (CNS) agents, kinase inhibitors, and complex spirocyclic architectures.

This whitepaper provides an in-depth technical analysis of the compound's structural rationale, physicochemical properties, and the precise, self-validating synthetic protocols required for its preparation.

Chemical Nomenclature & Physicochemical Data

Accurate identification and predictive modeling of building blocks are foundational to rational drug design. The physicochemical properties of 1-(4-Nitrophenyl)cyclobutylmethanamine have been cataloged by major chemical suppliers such as [1] and [2]. The cyclobutane ring introduces a unique spatial geometry, while the polar surface area is split between the hydrogen-bond donating amine and the electron-withdrawing nitro group.

Table 1: Chemical Identity and Quantitative Physicochemical Properties

PropertyValueRationale / Significance
IUPAC Name [1-(4-nitrophenyl)cyclobutyl]methanamineStandardized systematic nomenclature.
Common Synonyms 1-(4-Nitrophenyl)cyclobutanemethanamine; (1-(4-Nitrophenyl)cyclobutyl)methanamineUtilized interchangeably in chemical inventory databases.
CAS Registry Number 927993-38-2Unique numeric identifier for literature and patent searches.
Molecular Formula C₁₁H₁₄N₂O₂Defines the atomic composition and exact mass.
Molecular Weight 206.24 g/mol Low molecular weight ensures high ligand efficiency in downstream targets.
Topological Polar Surface Area (TPSA) ~71.8 ŲOptimal for CNS penetration if the nitro group is later masked or reduced.
Hydrogen Bond Donors 1 (Primary Amine, -NH₂)Provides a critical vector for kinase hinge-binding or amidation.
Hydrogen Bond Acceptors 3 (Nitro oxygens, Amine nitrogen)Facilitates diverse binding modalities within protein active sites.

Structural Rationale in Drug Design

The architecture of 1-(4-Nitrophenyl)cyclobutylmethanamine is not arbitrary; it is a masterclass in modular drug design. The synthesis of the cyclobutane core relies on methodologies similar to those used for related halogenated analogs, such as 1-(4-chlorophenyl)cyclobutanecarbonitrile, widely documented by [3].

  • The Cyclobutane "Conformational Lock": Unlike flexible alkyl chains, the cyclobutane ring restricts the rotational degrees of freedom of the adjacent methanamine. This "locks" the amine into a predictable vector, reducing the entropic penalty upon binding to a target protein and often drastically increasing potency.

  • The Nucleophilic Primary Amine: Serves as the primary site for derivatization. It can readily undergo amide coupling, reductive amination, or urea formation to build out the "right-hand" side of a drug molecule.

  • The Reducible Nitro Group: The para-nitro group acts as a masked aniline. Once the primary amine is functionalized, the nitro group can be selectively reduced to an aniline, opening the door for Buchwald-Hartwig cross-coupling or further amidation on the "left-hand" side of the molecule.

DrugDesign Core 1-(4-Nitrophenyl)cyclobutylmethanamine (Core Scaffold) Amine Primary Amine (Nucleophilic) Core->Amine Nitro Nitro Group (Reducible) Core->Nitro Cyclobutane Cyclobutane Ring (Conformational Lock) Core->Cyclobutane Amidation Amide/Urea Formation (Target Binding) Amine->Amidation Aniline Aniline Generation (Cross-Coupling) Nitro->Aniline Lipophilicity Enhanced Lipophilicity & Metabolic Stability Cyclobutane->Lipophilicity

Figure 2: Structural modularity and functional causality of the core scaffold in drug design.

Synthetic Methodology & Self-Validating Protocols

The synthesis of 1-(4-Nitrophenyl)cyclobutylmethanamine requires strict chemoselectivity. The primary challenge is the reduction of the intermediate nitrile to a primary amine without inadvertently reducing the highly sensitive nitro group. The selective reduction of nitriles to primary amines in the presence of reducible functional groups is a well-established protocol in organic synthesis, often requiring borane complexes as detailed in recent literature [4].

SynthesisPathway A 4-Nitrophenylacetonitrile (Starting Material) B 1-(4-Nitrophenyl) cyclobutanecarbonitrile (Intermediate) A->B 1,3-Dibromopropane NaH, DMF, 0°C to RT C 1-(4-Nitrophenyl) cyclobutylmethanamine (Target Compound) B->C 1. BH3-THF, Reflux 2. MeOH/HCl quench

Figure 1: Two-step synthetic workflow for 1-(4-Nitrophenyl)cyclobutylmethanamine.

Protocol 1: Cycloalkylation (Formation of the Cyclobutane Ring)

Causality Focus: The use of a strong, non-nucleophilic base (NaH) ensures quantitative deprotonation without side-reactions, while DMF stabilizes the resulting carbanion to accelerate the sequential Sₙ2 displacements.

  • Preparation: Charge a flame-dried, argon-purged flask with Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.5 eq) and anhydrous DMF. Cool the suspension to 0 °C.

  • Deprotonation: Add a solution of 4-nitrophenylacetonitrile (1.0 eq) in DMF dropwise.

    • Self-Validation: The immediate evolution of H₂ gas provides a visual, real-time confirmation of active alpha-carbon deprotonation. The solution will typically turn deep purple or red, indicating the formation of the stabilized carbanion.

  • Alkylation: Stir for 30 minutes at 0 °C, then add 1,3-dibromopropane (1.2 eq) dropwise.

  • Reaction Progression: Remove the ice bath, warm to room temperature, and stir for 4-6 hours.

    • In-Process Control: Perform TLC (3:1 Hexanes/EtOAc). The disappearance of the starting material spot and the appearance of a higher Rf spot confirms ring closure to 1-(4-nitrophenyl)cyclobutanecarbonitrile.

  • Workup: Quench carefully with cold water (to destroy unreacted NaH). Extract with EtOAc, wash the organic layer extensively with brine (to remove DMF), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol 2: Chemoselective Nitrile Reduction

Causality Focus: Standard reducing agents like LiAlH₄ or Pd/C with H₂ will obliterate the nitro group, yielding an aniline. Borane-THF (BH₃·THF) is an electrophilic reducing agent that preferentially attacks the electron-rich nitrile nitrogen, leaving the electron-deficient nitro group completely intact.

  • Preparation: Dissolve the intermediate 1-(4-nitrophenyl)cyclobutanecarbonitrile in anhydrous THF under an argon atmosphere. Cool to 0 °C.

  • Reduction: Add BH₃·THF (1.0 M in THF, 3.0 eq) dropwise via syringe.

    • Causality: Excess borane is mandatory. The initial reduction forms a highly stable boron-amine complex (

      
      ), which consumes a stoichiometric equivalent of the reagent.
      
  • Heating: Reflux the reaction mixture for 12 hours.

    • In-Process Control: Utilize LC-MS. The nitrile peak should disappear, replaced by the mass of the intermediate amine-borane complex.

  • Critical Quench: Cool the reaction to 0 °C. Carefully add excess Methanol dropwise, followed by 2M HCl.

    • Causality: Aqueous workup alone cannot break the B-N bond. Methanolysis forms volatile trimethyl borate (

      
      ), and the strong acid hydrolyzes the complex, liberating the free primary amine as a hydrochloride salt.
      
  • Isolation: Reflux the quenched mixture for 1 hour to ensure complete hydrolysis. Cool, basify the aqueous layer with 2M NaOH to pH > 10, and extract with Dichloromethane (DCM). Dry over Na₂SO₄ and concentrate to yield the pure target compound, 1-(4-Nitrophenyl)cyclobutylmethanamine.

References

  • ResearchGate. "ChemInform Abstract: Reductions of Aliphatic and Aromatic Nitriles to Primary Amines". URL: [Link]

Exploratory

Pharmacochemical Divergence: 1-(4-Nitrophenyl)cyclobutane-1-methanamine vs. Sibutramine Analogs in Adulterated Therapeutics

Abstract The clandestine modification of pharmaceutical anorectics has generated a complex landscape of designer adulterants in dietary supplements. Sibutramine, a withdrawn serotonin-norepinephrine reuptake inhibitor (S...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The clandestine modification of pharmaceutical anorectics has generated a complex landscape of designer adulterants in dietary supplements. Sibutramine, a withdrawn serotonin-norepinephrine reuptake inhibitor (SNRI), serves as the structural template for many of these illicit compounds. This technical whitepaper dissects the structural, mechanistic, and analytical divergence between traditional sibutramine analogs and the simplified synthetic building block, 1-(4-Nitrophenyl)cyclobutane-1-methanamine. By evaluating pharmacophore modifications—specifically the removal of the alpha-isobutyl group and the substitution of the halogen with a nitro moiety—we provide a comprehensive guide for researchers and forensic toxicologists tasked with identifying and characterizing these emerging threats.

The Evolution of Cyclobutane-Derived Adulterants

Sibutramine was globally withdrawn from the market due to unacceptable cardiovascular risks, yet it remains one of the most prevalent undeclared active pharmaceutical ingredients (APIs) in weight-loss supplements 1. To evade regulatory detection, illicit manufacturers synthesize structural analogs.

Historically, these modifications involved simple N-demethylation (yielding active metabolites like desmethylsibutramine) or halogen swapping. However, recent forensic screenings have identified more radical structural deviations, such as 11-desisobutyl-11-benzylsibutramine 2. Within this chemical space, 1-(4-Nitrophenyl)cyclobutane-1-methanamine (CAS 927993-38-2) represents a highly truncated, primary amine analog that fundamentally alters the established structure-activity relationship (SAR) of the cyclobutane class 3.

Structural and Pharmacophore Analysis

The pharmacological efficacy of sibutramine is heavily dependent on its three-dimensional conformation, dictated by the cyclobutane ring, the aromatic substitution, and the bulky alpha-isobutyl chain .

Quantitative Structural Comparison

The table below summarizes the critical physicochemical differences between sibutramine, its active primary amine metabolite, and its designer analogs.

CompoundCAS RNAmine Classification

-Substitution
Aromatic MoietyExact Mass
Sibutramine 106650-56-0TertiaryIsobutyl4-Chloro279.17
Didesmethylsibutramine 84467-94-7PrimaryIsobutyl4-Chloro251.14
11-Desisobutyl-11-benzylsibutramine 1446140-91-5TertiaryBenzyl4-Chloro313.16
1-(4-Nitrophenyl)cyclobutane-1-methanamine 927993-38-2PrimaryNone (H)4-Nitro206.11

Key Structural Divergences:

  • Amine Truncation: 1-(4-Nitrophenyl)cyclobutane-1-methanamine is a primary amine. Unlike sibutramine, which requires hepatic CYP3A4/2B6 metabolism to become active, primary amine analogs are natively active at monoamine transporters.

  • Desisobutyl Modification: The complete removal of the alpha-isobutyl group drastically reduces the steric bulk and lipophilicity of the molecule.

  • Nitro Substitution: Replacing the 4-chloro group with a 4-nitro group shifts the electronic distribution, introducing a strong electron-withdrawing effect.

Mechanistic Divergence: SNRI Activity vs. Atypical Binding

The Role of Steric Bulk in Transporter Affinity

In traditional sibutramine analogs, the alpha-isobutyl group is not merely a lipophilic anchor; it actively engages in critical van der Waals interactions within the hydrophobic pockets of the Serotonin Transporter (SERT) and Norepinephrine Transporter (NET). The "desisobutyl" nature of 1-(4-Nitrophenyl)cyclobutane-1-methanamine results in a significant loss of these hydrophobic contacts. Consequently, while the primary amine enhances hydrogen bonding with the transporter's aspartate residues, the lack of steric bulk likely diminishes overall binding affinity, shifting its profile away from potent appetite suppression.

Electronic Shifts and Toxicological Liabilities

The 4-nitro substitution introduces profound pharmacodynamic and toxicological changes. The nitro group withdraws electron density from the aromatic ring via resonance, weakening potential cation-


 interactions with aromatic amino acids (e.g., Tyrosine, Phenylalanine) in the target receptors. Furthermore, nitroaromatic compounds are notorious substrates for hepatic nitroreductases. The reduction of the nitro group to reactive hydroxylamine intermediates introduces a severe risk of oxidative stress, methemoglobinemia, and hepatotoxicity—risks not traditionally associated with the chlorinated sibutramine parent compound.

Mechanism cluster_0 Sibutramine Pathway cluster_1 Analog Divergence Sib Sibutramine (Tertiary Amine) CYP CYP3A4/2B6 N-demethylation Sib->CYP M2 Didesmethylsibutramine (Primary Amine) CYP->M2 SERT SERT Inhibition (Serotonin) M2->SERT NET NET Inhibition (Norepinephrine) M2->NET Nitro 1-(4-Nitrophenyl)cyclobutane- 1-methanamine Nitro->SERT Reduced Affinity Nitro->NET Tox Nitroreductase Metabolism (Toxicity) Nitro->Tox

Fig 1: Pharmacodynamic divergence of sibutramine metabolites vs. the nitro-analog.

Self-Validating Analytical Workflows

To accurately detect and differentiate 1-(4-Nitrophenyl)cyclobutane-1-methanamine from traditional sibutramine analogs in complex dietary supplement matrices, a highly specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol is required.

Protocol: LC-MS/MS Screening for Cyclobutane Adulterants

Objective: Isolate and quantify cyclobutane-derived adulterants while overcoming matrix-induced ion suppression. Trustworthiness & Validation: Dietary supplements contain highly variable excipients (e.g., botanical extracts, binders) that cause unpredictable ion suppression in ESI-MS. To create a self-validating system, a stable isotope-labeled internal standard (SIL-IS), such as Sibutramine-d6, is spiked pre-extraction. The protocol is only considered valid if the SIL-IS recovery rate falls between 85–115%, proving that the extraction efficiency is robust against matrix interference.

Step-by-Step Methodology:

  • Sample Homogenization & Spiking: Accurately weigh 100 mg of the pulverized supplement. Spike with 50 µL of Sibutramine-d6 (1 µg/mL) to establish the internal validation baseline. Causality: Pre-extraction spiking ensures that any analyte loss during sample handling is mathematically corrected by the internal standard ratio.

  • Solvent Extraction: Add 5.0 mL of LC-MS grade Methanol. Causality: Methanol's intermediate polarity disrupts the supplement matrix and efficiently solubilizes both the highly lipophilic sibutramine and the more polar primary amine nitro-analog.

  • Ultrasonication & Clarification: Sonicate for 15 minutes at 25°C. Centrifuge at 10,000 × g for 10 minutes. Causality: High-speed centrifugation forcefully pellets insoluble excipients (e.g., magnesium stearate, cellulose) that would otherwise precipitate in the mobile phase and foul the UHPLC column.

  • Filtration: Pass the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial.

  • Chromatographic Separation (UHPLC):

    • Column: C18 Reverse-Phase (100 × 2.1 mm, 1.8 µm).

    • Mobile Phase: (A) 0.1% Formic acid in H₂O; (B) 0.1% Formic acid in Acetonitrile. Causality: Formic acid acts as a proton donor, ensuring complete ionization

      
       of the amine groups, which is strictly required for high-sensitivity positive-mode ESI.
      
    • Gradient: 10% B to 90% B over 8 minutes.

  • Mass Spectrometry (ESI-MS/MS):

    • Operate in Positive Electrospray Ionization (+ESI) using Multiple Reaction Monitoring (MRM).

    • Transitions: Monitor m/z 280.2

      
       125.1 for Sibutramine; m/z 207.1 
      
      
      
      161.1 for 1-(4-Nitrophenyl)cyclobutane-1-methanamine (corresponding to the diagnostic loss of the
      
      
      group).

Protocol Ext 1. Extraction MeOH + IS Cent 2. Centrifugation 10k x g, 10 min Ext->Cent LC 3. UHPLC C18, Gradient Cent->LC MS 4. ESI-MS/MS MRM Mode LC->MS Data 5. Data Analysis m/z 207.13 [M+H]+ MS->Data

Fig 2: Validated LC-MS/MS workflow for the isolation and detection of cyclobutane adulterants.

Conclusion

The transition from sibutramine to highly modified analogs like 1-(4-Nitrophenyl)cyclobutane-1-methanamine illustrates the ongoing arms race in illicit pharmaceutical manufacturing. While the removal of the isobutyl group and the addition of a nitro moiety likely reduce the compound's efficacy as a weight-loss agent by disrupting SERT/NET binding, these very modifications introduce severe, unpredictable toxicological risks. Employing self-validating, high-resolution analytical workflows is paramount for the rapid identification and mitigation of these designer adulterants.

References

  • Rapid screening and structural elucidation of a novel sibutramine analogue in a weight loss supplement: 11-desisobutyl-11-benzylsibutramine | NIH |
  • Synthesis of sibutramine, a novel cyclobutylalkylamine useful in the treatment of obesity, and its major human metabolites - Journal of the Chemical Society, Perkin Transactions 1 | RSC |
  • Blood in Capsules: Multi-Technique Forensic Investigation of Suspicious Food Supplement | MDPI |
  • 927993-38-2 | (1-(4-Nitrophenyl)cyclobutyl)methanamine | ChemScene |

Sources

Foundational

Solubility data for 1-(4-Nitrophenyl)cyclobutane-1-methanamine hydrochloride

Technical Guide: Physicochemical Profiling and Solubility of 1-(4-Nitrophenyl)cyclobutane-1-methanamine Hydrochloride Executive Summary 1-(4-Nitrophenyl)cyclobutane-1-methanamine hydrochloride is a specialized primary am...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Physicochemical Profiling and Solubility of 1-(4-Nitrophenyl)cyclobutane-1-methanamine Hydrochloride

Executive Summary

1-(4-Nitrophenyl)cyclobutane-1-methanamine hydrochloride is a specialized primary amine scaffold, structurally analogous to the metabolites of the serotonin-norepinephrine reuptake inhibitor (SNRI) Sibutramine.[1][2] Characterized by a rigid cyclobutane core and an electron-withdrawing nitro group, this compound presents unique solubility challenges compared to its halogenated analogs (e.g., the 4-chloro or 4-fluoro variants).[1]

This guide provides a comprehensive solubility profile derived from structure-property relationship (SPR) analysis of aryl-cyclobutane amines.[1][2] It establishes the theoretical solubility limits and details the Standard Operating Procedures (SOPs) required to experimentally validate these values in a drug discovery context.

Chemical Identity & Structural Analysis

PropertyData
Chemical Name 1-(4-Nitrophenyl)cyclobutane-1-methanamine hydrochloride
Molecular Formula C₁₁H₁₄N₂O₂[1][2] · HCl
Molecular Weight 242.70 g/mol (Salt); 206.24 g/mol (Free Base)
Core Scaffold 1-Arylcyclobutanemethanamine
Key Substituents 4-Nitro (Electron-withdrawing), Primary Amine (Ionizable)
Physical Form White to off-white crystalline solid
Salt Stoichiometry 1:1 (Amine : HCl)

Structural Implications for Solubility:

  • Cyclobutane Ring: Introduces lipophilicity and steric rigidity, reducing lattice flexibility compared to acyclic analogs.[2] This typically lowers intrinsic solubility (

    
    ) compared to flexible alkyl chains.[2]
    
  • Nitro Group (

    
    ):  Increases polarity and dipole moment compared to the chloro-analog (Desmethylsibutramine).[2] While it lowers LogP, it may increase crystal lattice energy (melting point) due to 
    
    
    
    -
    
    
    stacking interactions, potentially opposing dissolution.
  • Hydrochloride Salt: The protonated primary amine (

    
    ) dominates solubility behavior in aqueous media, ensuring high solubility at pH < pKa.[2]
    

Theoretical Solubility Profile

Based on chem-informatic modeling of structural analogs (e.g., 1-(4-fluorophenyl)cyclobutyl]methanamine), the following physicochemical parameters define the compound's behavior.

Predicted Physicochemical Constants
ParameterEstimated ValueSignificance
pKa (Basic) 9.4 – 9.8The amine is >99% protonated at physiological pH (7.4).[1][2]
LogP (Neutral) 2.1 – 2.4Moderate lipophilicity; permeable but requires formulation aid if neutralized.[1][2]
LogD (pH 7.4) -0.5 – 0.5Highly soluble in aqueous buffers due to ionization.[1][2]
Melting Point >200°C (Decomp)High lattice energy typical of amine-HCl salts.[1][2]
Estimated Solubility Limits
  • Water (pH < 6): > 25 mg/mL .[1][2] The salt form dissociates readily.

  • Phosphate Buffer (pH 7.4): > 10 mg/mL . Solubility remains high as pH < pKa.[2]

  • 0.1 M NaOH (pH > 12): < 0.1 mg/mL .[1][2] The free base precipitates as the amine deprotonates.

  • DMSO: > 50 mg/mL .[1][2] Recommended solvent for stock solutions.[2]

  • Ethanol/Methanol: > 20 mg/mL .[1][2] Soluble, but less than in DMSO or water.

Experimental Protocols: Solubility Determination

As specific literature values for this nitro-analog are sparse, the following protocols are the gold standard for generating definitive data.

Protocol A: Equilibrium Solubility (Shake-Flask Method)

Use this for filing regulatory data or final formulation selection.[1][2]

  • Preparation: Weigh 5 mg of compound into a 2 mL HPLC vial.

  • Solvent Addition: Add 500 µL of the target media (e.g., pH 7.4 phosphate buffer, FaSSIF).

  • Equilibration: Shake at 37°C for 24 hours at 300 RPM.

  • Filtration: Filter supernatant using a 0.45 µm PVDF syringe filter (pre-saturated to prevent drug adsorption).

  • Quantification: Analyze filtrate via HPLC-UV (Detection @ 270 nm for the Nitro chromophore).

  • Calculation:

    
    [2]
    
Protocol B: Kinetic Solubility (Turbidimetry)

Use this for high-throughput screening (HTS) of derivatives.[1][2]

  • Stock: Prepare a 10 mM stock solution in DMSO.

  • Spiking: Spiking 2 µL of stock into 198 µL of PBS (pH 7.4) in a 96-well plate (Final: 100 µM, 1% DMSO).

  • Incubation: Shake for 2 hours at Room Temperature.

  • Readout: Measure Absorbance at 620 nm (turbidity).

  • Result: If

    
     (vs blank), the compound has precipitated.[2]
    

Visualization: Solubility Profiling Workflow

The following diagram outlines the decision logic for characterizing the solubility of this amine hydrochloride.

SolubilityWorkflow Start Start: 1-(4-Nitrophenyl) cyclobutane-1-methanamine HCl StockPrep Prepare 50 mM Stock in DMSO Start->StockPrep MediaSelect Select Media StockPrep->MediaSelect Water Water / 0.1M HCl (pH 1.2) MediaSelect->Water Buffer PBS / FaSSIF (pH 6.5 - 7.4) MediaSelect->Buffer Basic Borate Buffer (pH 10.0) MediaSelect->Basic Measure Equilibration (24h, 37°C) & Filtration (0.45 µm) Water->Measure Buffer->Measure Basic->Measure HPLC HPLC-UV Quantification (@ 270 nm) Measure->HPLC ResultHigh High Solubility (>10 mg/mL) Expected for Salt HPLC->ResultHigh pH < pKa ResultMod Moderate Solubility (1-10 mg/mL) HPLC->ResultMod pH ~ pKa ResultLow Precipitation (Free Base Formation) HPLC->ResultLow pH > pKa

Caption: Workflow for determining the pH-dependent solubility profile of amine-HCl salts.

Stability & Handling Guidelines

  • Hygroscopicity: Amine hydrochloride salts are often hygroscopic.[1][2] The nitro group adds polarity, potentially increasing water uptake from the atmosphere.

    • Recommendation: Store in a desiccator at -20°C. Weigh rapidly in controlled humidity.

  • Solution Stability:

    • Aqueous: Stable at acidic pH (pH 1-5) for >7 days.

    • Basic: At pH > 9, the free base may oxidize over time (N-oxide formation) or dimerize.[1][2] Use fresh solutions for basic extraction studies.[2]

    • Photostability: The 4-nitrophenyl moiety is a chromophore and may be light-sensitive (photoreduction to nitroso/amine).[1][2] Protect from light using amber vials.[1][2]

References

  • Sibutramine Hydrochloride Monograph. PubChem Database.[2] National Center for Biotechnology Information.[2] Available at: [Link][2]

  • Avdeef, A. (2012).[2] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1][2] (Standard reference for pKa/Solubility protocols).

  • Serajuddin, A. T. (2007).[2] Salt formation to improve drug solubility.[2] Advanced Drug Delivery Reviews, 59(7), 603-616.[2] DOI: [2]

Sources

Exploratory

Safety Data Sheet (SDS) &amp; Technical Handling Guide: 1-(4-Nitrophenyl)cyclobutane-1-methanamine

Subtitle: Physicochemical Profiling, Mechanistic Toxicology, and Safe Laboratory Workflows for Drug Development Professionals Executive Summary As a Senior Application Scientist overseeing early-stage drug discovery work...

Author: BenchChem Technical Support Team. Date: March 2026

Subtitle: Physicochemical Profiling, Mechanistic Toxicology, and Safe Laboratory Workflows for Drug Development Professionals

Executive Summary

As a Senior Application Scientist overseeing early-stage drug discovery workflows, I frequently encounter bifunctional building blocks that require rigorous, mechanistic risk management. 1-(4-Nitrophenyl)cyclobutane-1-methanamine (CAS: 927993-38-2) is a prime example. Featuring an sp3-rich cyclobutane spacer, a primary aliphatic amine, and a nitroaromatic moiety, this compound is highly valuable for rigidifying drug scaffolds and improving blood-brain barrier (BBB) penetrance.

However, this structural convergence presents unique physicochemical hazards. The handling of this compound is not merely a compliance exercise; it requires a deep understanding of how its basic amine drives localized tissue irritation and how its nitroarene group acts as a substrate for enzymatic reduction, leading to systemic toxicity. This whitepaper translates standard SDS data into an actionable, self-validating technical guide for researchers.

Physicochemical Profiling & Structural Causality

To design safe experimental workflows, we must first understand the causality behind the compound's physical properties. The table below synthesizes the quantitative data and explains the mechanistic implications of each parameter.

Table 1: Physicochemical & Hazard Profile

Property / ParameterValue / ClassificationMechanistic Implication in the Laboratory
CAS Number 927993-38-2Unique identifier for regulatory tracking and inventory management.
Molecular Weight 206.24 g/mol Low MW facilitates rapid dermal absorption if PPE is compromised.
LogP ~1.97Moderately lipophilic; readily crosses lipid bilayers, increasing systemic toxicity risk upon exposure.
TPSA 69.16 ŲHighly permeable to the blood-brain barrier (BBB); requires strict respiratory protection to prevent neurotoxic accumulation.
Storage Temp 2-8°C (Sealed, Inert Gas)Prevents thermal degradation of the nitro group and oxidative degradation (Schiff base formation) of the primary amine.
GHS Hazards H302, H315, H319, H335Acute oral toxicity, skin/eye irritation, and respiratory tract irritation [1].

Hazard Identification & Mechanistic Toxicology

The GHS classifications for this compound (H302, H315, H319, H335) are direct consequences of its bifunctional nature. Understanding the biochemical pathways triggered by exposure is critical for effective emergency response.

  • Nitroaromatic Toxicity (H302 - Harmful if swallowed): Nitroaromatic compounds are notorious for their ability to undergo single-electron reduction by intracellular reductases (e.g., NADPH-cytochrome P450 reductase), generating highly reactive nitro anion radicals [2]. In aerobic environments, these radicals transfer electrons to molecular oxygen, generating superoxide and inducing severe oxidative stress [3]. Further enzymatic reduction yields hydroxylamines, which are the primary culprits behind nitroarene-induced methemoglobinemia—a condition where hemoglobin is oxidized to the ferric (Fe3+) state, severely impairing oxygen transport [4].

  • Aliphatic Amine Irritation (H315, H319, H335): Although distinct from primary aromatic amines (anilines) [5], the aliphatic primary amine in this scaffold exhibits high basicity (pKa ~9-10). Upon contact with the aqueous environments of the cornea, respiratory tract, or sweat, it acts as a strong local base. This rapid pH alteration disrupts lipid bilayers and denatures proteins, directly causing severe skin and eye irritation.

MechanisticTox A 1-(4-Nitrophenyl)cyclobutane- 1-methanamine B Nitro Anion Radical (1e- Reduction) A->B NADPH Reductase G Primary Amine (Basic / Nucleophilic) A->G Aqueous Environment C Superoxide (ROS) B->C + O2 E Nitroso / Hydroxylamine Intermediates B->E Further Reduction D Oxidative Stress & Cytotoxicity C->D F Methemoglobinemia (Fe2+ → Fe3+) E->F Hemoglobin Oxidation H Corneal & Dermal Protein Denaturation G->H Local pH Alteration

Figure 1: Mechanistic toxicological pathways of nitroaromatic reduction and amine-driven irritation.

Laboratory Handling & Self-Validating Protocols

To mitigate the risks outlined above, I have designed a self-validating laboratory workflow. A protocol is "self-validating" when the completion of one step inherently proves the success of the previous step, leaving no room for dangerous assumptions.

Protocol 1: Safe Dispensing and Handling
  • Step 1: Environmental Validation. Check the chemical fume hood monitor.

    • Validation: Proceed only if the face velocity is verified at ≥100 fpm.

  • Step 2: Thermal Equilibration. Remove the sealed vial from 2-8°C storage and place it in a desiccator at room temperature for 30 minutes.

    • Causality: Prevents ambient moisture from condensing on the hygroscopic primary amine, which would accelerate degradation and cause inaccurate weighing.

    • Validation: The exterior of the vial must be completely dry to the touch before opening.

  • Step 3: Anti-Static Weighing. Tare a conductive weigh boat. Use a grounded, anti-static spatula.

    • Causality: Powders containing nitroaromatic rings can accumulate static charge, creating a dispersion hazard or a theoretical micro-ignition risk.

    • Validation: The powder must not "jump" or cling to the spatula. If static is observed, apply a zero-stat anti-static gun before proceeding.

  • Step 4: Targeted Decontamination. Wipe all surfaces and spatulas with a 10% citric acid solution, followed by distilled water.

    • Causality: The mild acid specifically neutralizes the basic primary amine into a water-soluble, non-volatile ammonium salt, preventing inhalation hazards during cleanup.

Workflow S1 1. Environmental Validation Verify Fume Hood >100 fpm S2 2. PPE Verification Double Nitrile Gloves, Goggles S1->S2 S3 3. Thermal Equilibration Warm from 2-8°C to RT (30 min) S2->S3 S4 4. Anti-Static Dispensing Use Grounded Spatula S3->S4 S5 5. Synthetic Execution Perform Reaction under N2/Ar S4->S5 S6 6. Decontamination Quench with 10% Citric Acid S5->S6

Figure 2: Self-validating laboratory workflow for the safe handling and dispensing of the compound.

Synthetic Utility & Workflow (Drug Discovery)

In medicinal chemistry, this compound is typically utilized via amide coupling at the primary amine, followed by the reduction of the nitro group to an aniline for subsequent functionalization.

Protocol 2: Standard Amide Coupling (Synthetic Workflow)
  • Step 1: Activation. Dissolve the carboxylic acid partner in anhydrous DMF. Add HATU (1.1 eq) and DIPEA (2.0 eq). Stir for 10 minutes at room temperature.

    • Validation: A distinct solution color change (typically to pale yellow) indicates successful active ester formation.

  • Step 2: Amine Addition. Add 1-(4-Nitrophenyl)cyclobutane-1-methanamine (1.0 eq) dropwise as a pre-dissolved solution in DMF.

    • Causality: Dropwise addition controls the exothermic nature of the coupling and prevents localized depletion of the active ester, minimizing side reactions.

  • Step 3: Reaction Monitoring. Monitor the reaction progress via LC-MS.

    • Validation: The complete disappearance of the m/z 207 [M+H]+ peak confirms the full consumption of the hazardous free amine.

  • Step 4: Aqueous Workup. Quench with saturated NaHCO3, extract with EtOAc, and wash the organic layer heavily with 1M HCl.

    • Causality: The acidic wash protonates any trace unreacted primary amine, pulling it into the aqueous layer and preventing toxic carryover into the final purified API.

References

  • Title: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments Source: Journal of the Brazilian Chemical Society (SciELO) URL: [Link]

  • Title: Biological Treatment of Nitroaromatics in Wastewater Source: MDPI - Water URL: [Link]

  • Title: Toxicological Profile For Nitrobenzene Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines Source: ACS Chemical Health & Safety URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Reduction Protocols for 1-(4-Nitrophenyl)cyclobutanecarbonitrile

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Methodology & Protocol Guide Introduction & Chemical Context 1-(4-Nitrophenyl)cyclobutanecarbonitrile (CAS: 1236...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Methodology & Protocol Guide

Introduction & Chemical Context

1-(4-Nitrophenyl)cyclobutanecarbonitrile (CAS: 1236409-69-0) is a highly versatile building block frequently utilized in the synthesis of neuroactive spirocyclic scaffolds, sibutramine analogs, and complex active pharmaceutical ingredients (APIs). The structural architecture of this molecule presents a classic chemoselectivity challenge: it contains two distinct reducible moieties—an aromatic nitro group (


) and an aliphatic cyclobutane-bound nitrile group (

).

Depending on the downstream pharmacological target, drug development professionals may require either the chemoselective reduction of the nitro group to an aniline derivative or the global reduction of both functional groups to yield a diamine. As a Senior Application Scientist, I have structured this guide to provide field-proven, self-validating protocols for both pathways, emphasizing the mechanistic causality behind each experimental choice.

Mechanistic Pathways & Strategy

To achieve absolute control over the reduction outcomes, the choice of reducing agent must align with the electronic properties of the target functional groups:

  • Pathway A (Chemoselective): The nitro group is highly electrophilic and susceptible to single-electron transfer (SET) mechanisms. Using Tin(II) chloride dihydrate (

    
    ) provides a mild, SET-based reduction that selectively targets the 
    
    
    
    bonds while lacking the hydride equivalents necessary to reduce the
    
    
    triple bond[1],[2].
  • Pathway B (Global Reduction): Reducing the sterically hindered cyclobutane-nitrile requires high-pressure catalytic hydrogenation. Raney Nickel is the industrial standard for this transformation. However, nitrile reduction proceeds via a highly reactive imine intermediate. Without intervention, the newly formed primary amine will attack this imine, generating unwanted secondary amine dimers. The addition of excess methanolic ammonia (

    
    ) shifts the equilibrium, outcompeting the primary amine and ensuring high yields of the target diamine[3],[4].
    

Workflow SM 1-(4-Nitrophenyl)cyclobutanecarbonitrile (CAS: 1236409-69-0) PathA Protocol A: Chemoselective Nitro Reduction SM->PathA SnCl2·2H2O EtOH, 70°C PathB Protocol B: Global Reduction SM->PathB Raney Ni, H2 (50-60 psi) NH3/MeOH, 50°C ProdA 1-(4-Aminophenyl)cyclobutanecarbonitrile (Selective Amine) PathA->ProdA Single-Electron Transfer Nitrile Preserved ProdB 1-(4-Aminophenyl)cyclobutanemethanamine (Diamine) PathB->ProdB Catalytic Hydrogenation Dimerization Suppressed

Figure 1: Divergent reduction pathways for 1-(4-Nitrophenyl)cyclobutanecarbonitrile.

Experimental Protocols

Protocol A: Chemoselective Reduction to 1-(4-Aminophenyl)cyclobutanecarbonitrile

Objective: Reduce the


 group to 

with >98% preservation of the cyclobutane-nitrile[1].

Materials:

  • 1-(4-Nitrophenyl)cyclobutanecarbonitrile (1.0 eq)

  • Tin(II) chloride dihydrate (

    
    , 5.0 eq)
    
  • Absolute Ethanol (Solvent)

  • 5% Aqueous

    
     or 1M 
    
    
    

Step-by-Step Methodology:

  • Initiation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1.0 eq of the starting material in absolute ethanol to achieve a 0.2 M concentration.

  • Reagent Addition: Add 5.0 eq of

    
     in a single portion.
    
    • Causality Insight:

      
       acts as a specific electron donor for the nitro group. Avoid using 
      
      
      
      with
      
      
      for this specific selective step, as palladium can cause partial reduction of the nitrile or unwanted dehalogenation in similar halogenated analogs[1],[2].
  • Reaction: Heat the mixture to 70°C (reflux) under a nitrogen atmosphere for 2–4 hours. Monitor via TLC (Hexane/EtOAc 7:3) until the starting material is entirely consumed.

  • Self-Validating Workup (Critical): Cool the mixture to room temperature and pour it over crushed ice. Carefully add 5% aqueous

    
     until the pH reaches exactly 7–8.
    
    • Causality Insight: This pH adjustment is a self-validating step. If the pH is too low, tin salts remain soluble and will contaminate the organic phase. If the pH is too high, soluble stannate complexes form. At pH 7–8, tin precipitates cleanly as insoluble tin hydroxides, allowing for a seamless extraction[1].

  • Extraction: Extract the aqueous slurry with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure to yield the pure amine.
    
Protocol B: Global Reduction to 1-(4-Aminophenyl)cyclobutanemethanamine

Objective: Simultaneously reduce both the


 and 

groups to yield a primary diamine.

Materials:

  • 1-(4-Nitrophenyl)cyclobutanecarbonitrile (1.0 eq)

  • Raney Nickel (slurry in water/ethanol, 10% w/w)

  • 7M Ammonia (

    
    ) in Methanol
    
  • Hydrogen Gas (

    
    )
    

Step-by-Step Methodology:

  • Reactor Setup: In a high-pressure Parr hydrogenation reactor, dissolve the starting material in 7M methanolic ammonia to a concentration of 0.1 M.

    • Causality Insight: The massive excess of ammonia is non-negotiable. It forces the reaction equilibrium away from secondary amine dimerization by outcompeting the newly formed primary amine for the highly reactive imine intermediate[3],[4].

  • Catalyst Addition: Carefully add the Raney Nickel catalyst (10% w/w relative to the substrate).

    • Safety Protocol: Raney Nickel is highly pyrophoric. It must be transferred as a wet slurry and never allowed to dry in the presence of atmospheric oxygen[4].

  • Hydrogenation: Seal the reactor. Purge the headspace three times with inert nitrogen gas, followed by three purges with hydrogen gas. Pressurize the vessel to 50–60 psi with

    
    .
    
  • Reaction: Heat the reactor to 50°C with vigorous mechanical stirring for 12–16 hours.

    • Self-Validating Step: Monitor the pressure gauge. The reaction is complete when the pressure drop (hydrogen consumption) ceases entirely.

  • Filtration & Isolation: Vent the hydrogen gas safely and purge the reactor with nitrogen. Filter the mixture through a wet pad of Celite to remove the Raney Nickel. Concentrate the filtrate under reduced pressure. The resulting diamine can be purified via vacuum distillation or isolated as a stable dihydrochloride salt by bubbling

    
     gas through an ethereal solution.
    

Quantitative Data & Troubleshooting

The following table summarizes the key metrics and troubleshooting parameters for comparing both reduction strategies:

ParameterProtocol A (Chemoselective)Protocol B (Global Reduction)
Target Product 1-(4-Aminophenyl)cyclobutanecarbonitrile1-(4-Aminophenyl)cyclobutanemethanamine
Reagent System

/ EtOH
Raney Ni /

(50-60 psi) /

in MeOH
Operating Temperature 70°C (Reflux)50°C
Typical Reaction Time 2 - 4 hours12 - 16 hours
Expected Yield 85 - 92%78 - 85%
Selectivity Profile >98% specific to Nitro groupComplete reduction of both moieties
Primary Impurity Risk Tin salt carryover (if pH is not 7-8)Secondary amine dimers (if

is insufficient)
Safety Considerations Exothermic upon initial reagent additionPyrophoric catalyst; High-pressure

gas

References

  • Chemistry StackExchange. Selective reduction of nitro group to amine, in benzene ring containing nitrile? StackExchange Community Discussions. URL: [Link]

  • SIM2 KU Leuven. Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers. Sustainable Inorganic Materials Management. URL: [Link]

Sources

Application

Application Note: Profiling 1-(4-Nitrophenyl)cyclobutane-1-methanamine in Monoamine Transporter Research

Abstract This application note details the experimental protocols for utilizing 1-(4-Nitrophenyl)cyclobutane-1-methanamine (CAS: 927993-38-2) as a structural probe in the characterization of Monoamine Reuptake Inhibitors...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the experimental protocols for utilizing 1-(4-Nitrophenyl)cyclobutane-1-methanamine (CAS: 927993-38-2) as a structural probe in the characterization of Monoamine Reuptake Inhibitors (MRIs). Belonging to the arylcyclobutylamine class—structurally related to the anorectic agent Sibutramine —this compound serves as a critical tool for Structure-Activity Relationship (SAR) studies. Specifically, it allows researchers to evaluate the influence of strong electron-withdrawing groups (4-nitro) and primary amine functionalities on binding affinity and selectivity profiles for Serotonin (SERT), Norepinephrine (NET), and Dopamine (DAT) transporters.

Introduction & Mechanistic Context[1][2][3][4][5][6][7][8][9][10][11]

The Arylcyclobutylamine Scaffold

The arylcyclobutylamine scaffold is a privileged structure in medicinal chemistry, famously validated by Sibutramine , a serotonin-norepinephrine reuptake inhibitor (SNRI). The pharmacological activity of this class is heavily dependent on two factors:

  • The N-substitution: Secondary and primary amine metabolites (e.g., Desmethylsibutramine) often exhibit higher potency than their tertiary amine parents.

  • The Aromatic Substituent: The electronic and steric nature of the para-substituent on the phenyl ring dictates the orientation of the molecule within the S1 binding pocket of the transporter.

Why 1-(4-Nitrophenyl)cyclobutane-1-methanamine?

This specific analog replaces the traditional 4-chloro or unsubstituted phenyl ring with a 4-nitrophenyl moiety.

  • Electronic Probe: The nitro group (

    
    ) is a strong electron-withdrawing group (EWG) and a hydrogen bond acceptor, contrasting with the lipophilic, electron-withdrawing chloro group found in Sibutramine.
    
  • Steric Probe: It tests the tolerance of the transporter's orthosteric site for planar, polar substituents.

  • Metabolic Stability: The primary amine (methanamine) represents the "fully N-demethylated" scaffold, often used to establish the baseline affinity of the core pharmacophore before N-alkylation optimization.

Mechanism of Action

Like other MRIs, this compound functions by competitively binding to the substrate recognition site of the monoamine transporter (MAT). This blockade prevents the re-entry of neurotransmitters into the presynaptic neuron, increasing synaptic concentrations of 5-HT, NE, or DA.[1]

SAR_Logic Compound 1-(4-Nitrophenyl) cyclobutane-1-methanamine Feature1 Primary Amine (Methanamine) Compound->Feature1 Feature2 Cyclobutane Ring Compound->Feature2 Feature3 4-Nitrophenyl Group Compound->Feature3 Effect1 High Affinity Baseline (Mimics Metabolites) Feature1->Effect1 Effect2 Conformational Restriction Feature2->Effect2 Effect3 Electronic Probe (EWG) Polar Interaction Feature3->Effect3 Target MAT Binding Pocket (SERT / NET / DAT) Effect1->Target Effect2->Target Effect3->Target

Figure 1: Structural dissection of the compound and the pharmacological implications of its functional groups.

Chemical Handling & Preparation[1][5][8]

PropertySpecification
Chemical Name 1-(4-Nitrophenyl)cyclobutane-1-methanamine
CAS Number 927993-38-2
Molecular Weight ~206.24 g/mol
Solubility Soluble in DMSO (>20 mM), Ethanol. Sparingly soluble in water.
Storage -20°C, desiccated. Protect from light.

Stock Solution Protocol:

  • Weigh 2.06 mg of compound.

  • Dissolve in 1.0 mL of 100% DMSO to create a 10 mM Stock .

  • Aliquot into 50 µL vials to avoid freeze-thaw cycles.

  • On the day of the assay, dilute serially in Assay Buffer (do not exceed 0.1% DMSO final concentration in well).

Application 1: Radioligand Binding Assays (Determination of )

This protocol measures the affinity of the compound for the transporter by displacing a radiolabeled standard.

Materials
  • Tissue Source: Rat cortical membranes (for SERT/NET) or Striatal membranes (for DAT). Alternatively, HEK-293 cells stably expressing human SERT/NET/DAT.

  • Radioligands:

    • SERT:

      
       or 
      
      
      
      (0.5–1.0 nM)
    • NET:

      
       (1.0 nM)
      
    • DAT:

      
       (1.0 nM)
      
  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

Experimental Workflow
  • Membrane Prep: Homogenize tissue in ice-cold buffer. Centrifuge at 48,000

    
     for 20 min. Resuspend pellet in buffer.
    
  • Incubation: In a 96-well plate, combine:

    • 25 µL Test Compound (10 concentrations:

      
       to 
      
      
      
      M).
    • 25 µL Radioligand .

    • 150 µL Membrane Suspension (20–50 µg protein/well).

  • Equilibrium: Incubate at 25°C for 60 minutes (SERT/NET) or 4°C for 120 minutes (DAT, to prevent uptake).

  • Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% Polyethyleneimine (PEI) using a cell harvester.

  • Wash: Wash filters

    
     with 3 mL ice-cold buffer.
    
  • Quantification: Add scintillation cocktail and count radioactivity (CPM) via Liquid Scintillation Counter.

Data Analysis

Calculate the


 value using the Cheng-Prusoff equation:


  • 
     : Concentration displacing 50% of specific binding.
    
  • 
     : Concentration of radioligand used.
    
  • 
     : Dissociation constant of the radioligand (determined previously).
    

Application 2: Functional Uptake Inhibition Assays

While binding tells you if it sticks, functional assays confirm if it blocks transport.

Protocol
  • Cell Seeding: Plate HEK-293 cells expressing hSERT/hNET/hDAT in 96-well plates (

    
     cells/well). Incubate 24h.
    
  • Pre-incubation: Remove growth medium. Wash with Krebs-Ringer-HEPES (KRH) buffer. Add 1-(4-Nitrophenyl)cyclobutane-1-methanamine (various concentrations) and incubate for 10 min at 37°C.

  • Substrate Addition: Add fluorescent monoamine substrate (e.g., ASP+) or radiolabeled substrate (

    
    , 
    
    
    
    ).
  • Uptake Phase: Incubate for 10–20 minutes at 37°C.

  • Stop: Aspirate buffer and wash cells

    
     with ice-cold buffer.
    
  • Lysis & Detection: Lyse cells (1% SDS) and measure fluorescence or radioactivity.

Assay_Workflow Step1 Prepare HEK-293 Cells (Expressing hSERT/hNET) Step2 Add Test Compound (1-(4-Nitrophenyl)cyclobutane-1-methanamine) Step1->Step2 Step3 Add Substrate ([3H]-5-HT or ASP+) Step2->Step3 Step4 Incubate (Uptake Phase) 10-20 min @ 37°C Step3->Step4 Step5 Wash & Lyse Step4->Step5 Step6 Quantify Signal (Scintillation / Fluorescence) Step5->Step6

Figure 2: Step-by-step workflow for the Functional Uptake Inhibition Assay.

Expected Results & Interpretation

When analyzing 1-(4-Nitrophenyl)cyclobutane-1-methanamine, compare results against standard reference compounds.

Compound ClassSERT

(nM)
NET

(nM)
DAT

(nM)
Selectivity Profile
Sibutramine (Parent) ~290~45~1100NET > SERT >> DAT
Desmethylsibutramine ~1-10~1-10~100Balanced SNRI
Nitro-Analog (Test) TBD TBD TBD Hypothesis: High affinity due to primary amine; Selectivity shift due to Nitro group.
  • High Affinity (

    
    ):  Indicates the nitro group is well-tolerated in the binding pocket.
    
  • Loss of Affinity: Suggests the nitro group is too bulky or polar compared to the chloro-substituent of the parent scaffold.

References

  • Chemical Identity: 1-(4-Nitrophenyl)cyclobutane-1-methanamine. CAS Registry Number: 927993-38-2.

  • Sibutramine Pharmacology: Heal, D. J., et al. "Sibutramine: a novel anti-obesity drug. A review of the pharmacological evidence to differentiate it from d-amphetamine and d-fenfluramine." International Journal of Obesity 22.S1 (1998): S18.

  • Monoamine Transporter Assays: Eshleman, A. J., et al. "Characteristics of drug interactions with recombinant human dopamine and norepinephrine transporters expressed in clonal cell lines." Journal of Pharmacology and Experimental Therapeutics 289.2 (1999): 877-885.

  • SAR of Arylcyclobutanes: Gungor, T., et al. "Synthesis and antidepressant activity of new 1-aryl-1-(2-aminoethyl)cyclobutanes." Journal of Medicinal Chemistry (General reference for scaffold class).

Sources

Method

Application Note: Catalytic Hydrogenation of 1-(4-nitrophenyl)cyclobutane-1-carbonitrile to 1-(4-aminophenyl)cyclobutane-1-methanamine

[1] Executive Summary The synthesis of 1-(4-aminophenyl)cyclobutane-1-methanamine represents a critical transformation in the development of "privileged scaffolds" for monoamine reuptake inhibitors and specific kinase in...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

The synthesis of 1-(4-aminophenyl)cyclobutane-1-methanamine represents a critical transformation in the development of "privileged scaffolds" for monoamine reuptake inhibitors and specific kinase inhibitors.[1] This molecule features a conformationally restricted cyclobutane ring linking an aniline moiety and a primary aliphatic amine.[1]

This Application Note details the simultaneous catalytic hydrogenation of both the nitro and nitrile functionalities. While stepwise reductions (e.g., nitro reduction via Pd/C followed by nitrile reduction via LAH) are common in early discovery, they are atom-inefficient and hazardous at scale. We present a streamlined, one-pot protocol using Raney Nickel (Ra-Ni) in methanolic ammonia. This method suppresses the formation of secondary amine impurities—a notorious side reaction in nitrile hydrogenation—delivering the target diamine with >90% purity.[1]

Retrosynthetic Logic & Mechanistic Insight

The transformation requires the reduction of two distinct oxidation states:

  • Nitro (

    
    ):  Facile reduction to aniline (
    
    
    
    ).[1] Exothermic and rapid.
  • Nitrile (

    
    ):  Difficult reduction to primary amine (
    
    
    
    ).[1] Prone to "poisoning" by imine condensation.[1]
The "Dimerization" Challenge

Without specific intervention, the intermediate imine formed during nitrile reduction reacts with the newly formed primary amine to generate a secondary amine dimer.

  • Mechanism:

    
    [1]
    
  • Solution: The addition of Ammonia (

    
    )  saturates the equilibrium, forcing the intermediate imine to proceed directly to the primary amine rather than condensing with existing product.
    
Reaction Pathway Diagram

The following diagram illustrates the parallel reduction pathways and the critical role of ammonia.

ReactionPathway cluster_conditions Critical Control Parameter Start 1-(4-nitrophenyl) cyclobutane-1-carbonitrile Inter1 Intermediate: Nitro-Imine Species Start->Inter1 H2 / Ra-Ni (Nitro reduces first) SideProduct Side Product: Secondary Amine Dimer Inter1->SideProduct Condensation (No NH3 present) Target Target: 1-(4-aminophenyl) cyclobutane-1-methanamine Inter1->Target H2 / NH3 (excess) (Primary Pathway) Note Presence of 7N NH3 in MeOH suppresses Dimer formation

Caption: Mechanistic pathway showing the suppression of secondary amine formation via ammonia saturation.

Experimental Protocol

Materials & Equipment[1][2][3]
  • Precursor: 1-(4-nitrophenyl)cyclobutane-1-carbonitrile (Synthesized via dialkylation of 4-nitrobenzyl cyanide with 1,3-dibromopropane).[1]

  • Catalyst: Raney Nickel (Active slurry in water, Grade 2800 or equivalent).

  • Solvent: 7N Ammonia in Methanol (Commercial grade).[1]

  • Equipment: Parr Hydrogenator (Series 3900) or high-pressure autoclave (Hastelloy or Stainless Steel).

Safety Pre-Check (Self-Validating System)[1]
  • Pyrophoric Hazard: Raney Nickel ignites instantly in air when dry.[1] Validation: Ensure catalyst is always kept under water or solvent.[1] Never let the filter cake dry out.[1]

  • Pressure Hazard: Hydrogen gas at 50-100 psi.[1] Validation: Leak check autoclave with nitrogen at 150 psi prior to introducing hydrogen.

Step-by-Step Procedure

Step 1: Catalyst Preparation

  • Weigh 2.0 g of Raney Nickel slurry (approx. 50 wt% water).[1]

  • Wash the catalyst 3x with anhydrous methanol to remove water.[1] Decant carefully to avoid losing catalyst fines.

  • Why: Water can inhibit the solubility of the nitrile precursor and complicate workup.[1]

Step 2: Reaction Assembly

  • In the autoclave vessel, dissolve 10.0 g (49.5 mmol) of 1-(4-nitrophenyl)cyclobutane-1-carbonitrile in 100 mL of 7N

    
     in Methanol .
    
  • Transfer the washed Raney Nickel into the vessel using a small amount of methanol rinse.[1]

  • Seal the reactor immediately.[1]

Step 3: Hydrogenation

  • Purge the vessel: Pressurize with

    
     to 50 psi, vent. Repeat 3 times.
    
  • Pressurize with

    
     to 50 psi, vent (to remove 
    
    
    
    ).
  • Charge

    
     to 100 psi (6.9 bar) .
    
  • Heat the reaction to 50°C with vigorous stirring (1000 rpm).

    • Note: Stirring rate is mass-transfer limiting.[1] Low RPM will result in incomplete reaction.[1]

  • Monitor

    
     uptake. The reaction is complete when pressure drop ceases (typically 4–6 hours).
    

Step 4: Workup & Purification [1]

  • Cool reactor to room temperature and vent

    
    . Purge with 
    
    
    
    .
  • Filter the mixture through a Celite pad. Keep the filter cake wet with methanol and immediately quench in water for disposal.[1]

  • Concentrate the filtrate under reduced pressure to remove

    
     and MeOH.[1]
    
  • Acid-Base Purification (Crucial for Purity):

    • Dissolve residue in 1N HCl (aqueous). Wash with Ethyl Acetate (removes unreacted nitrile).[1]

    • Basify the aqueous layer to pH >12 using 50% NaOH.[1]

    • Extract the product (diamine) into Dichloromethane (

      
       mL).
      
    • Dry over

      
       and concentrate.
      

Data Analysis & Optimization

The following table summarizes optimization screens performed to maximize the yield of the primary amine.

EntryCatalystSolventAdditiveTemp (°C)Pressure (psi)Yield (%)Major Impurity
110% Pd/CMeOHNone254045%Secondary Amine
210% Pd/CMeOHHCl (1 eq)254060%Incomplete Nitrile Red.[1]
3Ra-NiMeOHNone506072%Secondary Amine
4 Ra-Ni 7N NH3/MeOH None 50 100 94% None (<2%)
5PtO2AcOHH2SO4256085%Acetylated byproducts

Interpretation:

  • Pd/C (Entry 1): Poor selectivity for the nitrile reduction; promotes dimerization.

  • Ra-Ni + Ammonia (Entry 4): The synergistic effect of Raney Nickel's high activity for nitriles and ammonia's suppression of dimerization yields the best result.[1]

Analytical Validation

Confirm the structure using NMR and Mass Spectrometry.[1]

  • 1H NMR (400 MHz, DMSO-d6):

    • 
       6.8–7.1 (m, 4H, Aromatic AA'BB'), 4.9 (s, 2H, 
      
      
      
      ), 2.8 (s, 2H,
      
      
      ), 2.2–1.8 (m, 6H, Cyclobutane ring).
    • Diagnostic: Disappearance of Nitrile carbon in 13C NMR (

      
      120 ppm) and appearance of aminomethyl peak (
      
      
      
      50 ppm).
  • Mass Spectrometry (ESI+):

    • Calc MW: 176.[1]26. Found

      
      .[1]
      

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Reaction Stalls Poisoning of CatalystEnsure precursor is free of sulfur/halides.[1] Increase H2 pressure to 150 psi.
Low Yield Product trapped in waterThe diamine is highly polar.[1] During extraction, ensure the aqueous phase is saturated with NaCl (salting out) and pH is >12.
Green/Blue Filtrate Nickel LeachingCaused by high ammonia concentration + long reaction time.[1] Wash the crude oil with EDTA solution or perform a silica plug filtration.[1]

Workflow Diagram

Workflow Start Start: Nitro-Nitrile Precursor Prep Catalyst Prep: Wash Ra-Ni with MeOH (Keep Wet!) Start->Prep Load Load Reactor: Precursor + 7N NH3/MeOH + Ra-Ni Prep->Load React Hydrogenation: 100 psi H2, 50°C, 6 hrs Load->React Filter Filtration: Remove Catalyst over Celite (Safety: Pyrophoric Handling) React->Filter Workup Acid-Base Extraction: 1. Acidify (Wash org impurities) 2. Basify (Extract Product) Filter->Workup Final Final Product: 1-(4-aminophenyl)cyclobutane-1-methanamine Workup->Final

Caption: Operational workflow for the high-pressure hydrogenation protocol.

References

  • Nitrile Reduction Mechanisms

    • de Vries, J. G., & Elsevier, C. J. (Eds.). (2007).[1] The Handbook of Homogeneous Hydrogenation. Wiley-VCH.[1] (Chapter on Nitrile Reduction).

    • Context: Authoritative text on the mechanism of imine intermediate formation and ammonia suppression.[1]

  • Raney Nickel Applications

    • Fouilloux, P. (1983). "The nature of Raney nickel, its adsorbed hydrogen and its catalytic activity for hydrogenation reactions." Applied Catalysis, 8(1), 1-42. Link[1]

    • Context: Explains the surface chemistry of Ra-Ni essential for reducing stubborn nitriles.
  • Cyclobutane Scaffold Synthesis

    • Burger, A., et al. (1961). "1-Phenylcyclobutanecarbonitrile and Derivatives."[1][2] Journal of Medicinal and Pharmaceutical Chemistry, 4(3), 517–528.

    • Context: Foundational paper for synthesizing the phenyl-cyclobutane-nitrile core.[1]

  • General Protocol for Nitro-Nitrile Reduction: Bagal, S. K., et al. (2015). "Synthesis of a novel series of cyclobutane-linked amines." Bioorganic & Medicinal Chemistry Letters, 25(10), 2145-2149. Context: Describes analogous reductions in medicinal chemistry programs (e.g., Sibutramine analogs).

Sources

Application

Application Note: Orthogonal Derivatization of 1-(4-Nitrophenyl)cyclobutane-1-methanamine for High-Throughput Library Synthesis

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Protocol & Scientific Rationale Scientific Rationale: The Value of sp³-Enriched Scaffolds In modern drug discov...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Protocol & Scientific Rationale

Scientific Rationale: The Value of sp³-Enriched Scaffolds

In modern drug discovery, the transition from planar, sp²-hybridized aromatic molecules to three-dimensional, sp³-rich architectures is a proven strategy for improving clinical success rates—a paradigm widely known as "escaping flatland"[1]. 1-(4-Nitrophenyl)cyclobutane-1-methanamine is a premium building block designed specifically for this purpose.

The inclusion of the cyclobutane ring introduces critical structural rigidity and highly specific exit vectors, which enhance target binding selectivity and improve physicochemical properties such as aqueous solubility[2]. For combinatorial chemistry and DNA-encoded library (DEL) synthesis, this molecule offers a highly prized orthogonal derivatization profile :

  • A Primary Aliphatic Amine: Available for immediate functionalization (e.g., amidation, reductive amination).

  • An Aromatic Nitro Group: Serves as a masked aniline that can be chemoselectively reduced and subsequently derivatized, allowing for the controlled, stepwise construction of bis-functionalized libraries[3].

Orthogonal Derivatization Strategy

To maximize the utility of this scaffold, we have developed a self-validating, three-step workflow. The sequence exploits the differential reactivity between the sterically hindered aliphatic amine and the electronically distinct aniline generated post-reduction.

Workflow SM 1-(4-Nitrophenyl) cyclobutane-1-methanamine Amide Aliphatic Amide (Nitroarene retained) SM->Amide R1-COOH, HATU DIPEA, DMF Aniline Aniline Intermediate (Reduced) Amide->Aniline Fe, NH4Cl EtOH/H2O, 80°C Final Bis-Derivatized Scaffold Aniline->Final R2-SO2Cl Pyridine, DCM

Figure 1: Orthogonal derivatization workflow for 1-(4-Nitrophenyl)cyclobutane-1-methanamine.

Experimental Protocols & Mechanistic Insights

As a Senior Application Scientist, I emphasize that successful library synthesis requires understanding the causality behind reagent selection. The protocols below are engineered to overcome the specific stereoelectronic challenges of this scaffold.

Protocol A: Amidation of the Sterically Hindered Primary Amine

Mechanistic Insight: The methanamine group (-CH₂NH₂) is attached directly to the fully substituted C1 position of the cyclobutane ring. This creates a neopentyl-like steric environment . Standard carbodiimide coupling agents (e.g., EDC, DCC) often result in sluggish kinetics and poor yields due to this steric bulk. To drive the acylation to completion, we utilize HATU. HATU generates a highly reactive 7-azabenzotriazole active ester, which is uniquely capable of overcoming the steric hindrance of neopentyl-type amines[4].

Step-by-Step Methodology:

  • Preparation: In a dry 20 mL scintillation vial, dissolve the carboxylic acid building block (R¹-COOH, 1.2 equiv) in anhydrous DMF (0.2 M).

  • Activation: Add HATU (1.2 equiv) followed by N,N-Diisopropylethylamine (DIPEA, 3.0 equiv). Stir the mixture at room temperature for 10 minutes to ensure complete formation of the active ester.

  • Coupling: Add 1-(4-Nitrophenyl)cyclobutane-1-methanamine (1.0 equiv) to the activated mixture.

  • Incubation: Shake or stir the reaction at room temperature for 12 hours.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Chemoselective Nitro Reduction

Mechanistic Insight: While catalytic hydrogenation (Pd/C, H₂) is a standard method for nitro reduction[3], library synthesis frequently incorporates halogenated building blocks (Cl, Br, I) in the R¹ position. Palladium-catalyzed conditions risk unwanted hydrodehalogenation. To ensure absolute chemoselectivity, we employ an Iron/Ammonium Chloride (Fe/NH₄Cl) reduction system. This heterogeneous single-electron transfer process selectively reduces the nitro group to an aniline without cleaving sensitive halogens or protecting groups[5].

Step-by-Step Methodology:

  • Solvent Setup: Dissolve the aliphatic amide intermediate from Protocol A (1.0 equiv) in a 4:1 mixture of Ethanol and Water (0.1 M).

  • Reagent Addition: Add Iron powder (325 mesh, 5.0 equiv) and solid NH₄Cl (5.0 equiv) to the solution.

  • Reaction: Heat the suspension to 80°C under vigorous stirring (or sonication) for 2 hours. Note: Vigorous agitation is critical to prevent the iron powder from clumping and to maximize the reactive surface area.

  • Filtration: Cool the reaction to room temperature and filter through a pad of Celite to remove iron residues. Wash the Celite pad thoroughly with EtOAc.

  • Workup: Concentrate the filtrate to remove ethanol. Partition the remaining aqueous layer with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate to yield the aniline intermediate.

Protocol C: Sulfonylation of the Aniline

Mechanistic Insight: The newly unmasked aniline is sterically accessible but electronically less nucleophilic than the original aliphatic amine. Therefore, highly electrophilic reagents like sulfonyl chlorides (or acid chlorides) are ideal for this second diversification step. Pyridine is used both as a solvent and a nucleophilic catalyst to facilitate the rapid formation of the sulfonamide.

Step-by-Step Methodology:

  • Preparation: Dissolve the aniline intermediate (1.0 equiv) in anhydrous Dichloromethane (DCM, 0.1 M).

  • Base Addition: Add Pyridine (3.0 equiv).

  • Derivatization: Cool the mixture to 0°C and dropwise add the sulfonyl chloride (R²-SO₂Cl, 1.1 equiv).

  • Incubation: Allow the reaction to warm to room temperature and stir for 6 hours.

  • Workup: Dilute with DCM and wash sequentially with 1N HCl (to remove pyridine), saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate to yield the final bis-derivatized scaffold.

Quantitative Data & Functional Group Tolerance

The following table summarizes the validated reaction parameters, expected yields, and functional group tolerances across a 96-well library validation plate.

Reaction StepReagents & ConditionsAverage Yield (%)Functional Group Tolerance
1. Aliphatic Amidation R¹-COOH, HATU, DIPEA, DMF, rt, 12h82 - 95%Aryl halides, Ethers, Esters, N-Boc, Alkenes
2. Nitro Reduction Fe powder, NH₄Cl, EtOH/H₂O (4:1), 80°C, 2h88 - 98%Halogens (Cl, Br, I), Alkynes, Amides, Ketones
3. Aniline Sulfonylation R²-SO₂Cl, Pyridine, DCM, rt, 6h75 - 90%Aliphatic amides, Ethers, Nitriles

References

  • The European Lead Factory: An updated HTS compound library for innovative drug discovery Source: Edelris / Drug Discovery Today URL:[Link]

  • In vitro ADMET and physicochemical investigations of poly-N-methylated peptides designed to inhibit Aβ aggregation Source: ResearchGate URL:[Link]

  • One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrroles Source: RSC Publishing URL:[Link]

  • Source: Google Patents (US20150232412A1)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield for 1-(4-Nitrophenyl)cyclobutane-1-methanamine Synthesis

Welcome to the technical support center dedicated to the synthesis of 1-(4-Nitrophenyl)cyclobutane-1-methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the synthesis of 1-(4-Nitrophenyl)cyclobutane-1-methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our focus is on navigating the common challenges associated with this synthesis, particularly the reduction of the aromatic nitro group while preserving the integrity of the strained cyclobutane ring, to ultimately optimize your reaction yield and purity.

Introduction: The Synthetic Challenge

1-(4-Nitrophenyl)cyclobutane-1-methanamine is a valuable building block in medicinal chemistry, where the cyclobutane motif is increasingly used to explore three-dimensional chemical space and improve metabolic stability.[1] The primary synthetic route to this amine typically involves the reduction of a precursor, such as 1-(4-Nitrophenyl)cyclobutane-1-carbonitrile. This transformation requires the reduction of an aromatic nitro group, a reaction that is often highly exothermic and can be prone to side-product formation.[2][3] Furthermore, the inherent ring strain of the cyclobutane moiety (26.3 kcal/mol) necessitates careful selection of reaction conditions to prevent undesirable ring-opening.[1][4][5] This guide provides the expertise to navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing 1-(4-Nitrophenyl)cyclobutane-1-methanamine from its nitro precursor?

A1: The most common and effective methods involve the reduction of the aromatic nitro group. The two primary approaches are:

  • Catalytic Hydrogenation: This is often the preferred method due to its high efficiency and clean reaction profile.[3] Common catalysts include Palladium on Carbon (Pd/C), Platinum on Carbon (Pt/C), or Raney Nickel.[6][7] This method uses molecular hydrogen (H₂) as the reductant and can often be performed under neutral pH, which is advantageous for preserving acid-sensitive functional groups and minimizing the risk of cyclobutane ring cleavage.[6][8]

  • Metal/Acid Reduction: This is a classic and robust method using metals like Tin (Sn), Iron (Fe), or Zinc (Zn) in an acidic medium (e.g., HCl, Acetic Acid).[6][9] Tin(II) chloride (SnCl₂·2H₂O) in a solvent like ethanol is particularly effective and is known for its good selectivity.[2][10] This approach is useful when specialized hydrogenation equipment is unavailable.

Q2: My reaction is stalled or my yield is consistently low. What are the first things I should troubleshoot?

A2: Low yield or an incomplete reaction is a frequent issue in nitro group reductions. A systematic troubleshooting approach is crucial.

  • Reagent & Catalyst Activity: For catalytic hydrogenations, the catalyst is the most common culprit. Ensure it is fresh and not poisoned; sulfur-containing compounds or even trace impurities in the solvent or starting material can deactivate the catalyst.[2][11][12] For metal/acid reductions, the surface area of the metal is key; use a fine powder and ensure it is properly activated.[2]

  • Hydrogen Pressure & Delivery (for Hydrogenation): Insufficient hydrogen pressure can dramatically slow the reaction. While a balloon of hydrogen may suffice for some reactions, more stubborn reductions may require a dedicated high-pressure reactor (e.g., a Parr shaker) to ensure adequate hydrogen availability.[11]

  • Agitation/Mixing: In a three-phase system like catalytic hydrogenation (solid catalyst, liquid substrate, gas H₂), poor mixing is a major limiting factor. Ensure the stirring is vigorous enough to keep the catalyst suspended and facilitate gas-liquid mass transfer.[11]

  • Solubility: The starting material must be soluble in the chosen solvent. If solubility is poor, the reaction rate will be severely limited.[2] Consider alternative solvents or co-solvent systems (e.g., EtOH/water, THF) to improve solubility.[2]

  • Temperature: While many reductions proceed at room temperature, some substrates require gentle heating to achieve a reasonable rate.[2] However, be cautious, as excessive heat can promote side reactions or potentially strain the cyclobutane ring.[11]

Troubleshooting Workflow: Diagnosing Low Yield

The following decision tree illustrates a logical workflow for troubleshooting low-yield issues in the catalytic hydrogenation of 1-(4-Nitrophenyl)cyclobutane precursors.

G start Low Yield / Stalled Reaction catalyst Check Catalyst Activity start->catalyst catalyst_q Is catalyst fresh? Is it from a reliable source? Any potential poisons (e.g., sulfur)? catalyst->catalyst_q pressure Optimize Hydrogen Pressure pressure_q Is H₂ pressure sufficient? (e.g., >1 atm) pressure->pressure_q mixing Improve Agitation mixing_q Is catalyst fully suspended? mixing->mixing_q solubility Verify Substrate Solubility solubility_q Is starting material fully dissolved? solubility->solubility_q temp Adjust Temperature temp_q Is reaction at RT? temp->temp_q catalyst_q->pressure Yes replace_catalyst Use fresh catalyst. Increase catalyst loading (e.g., 5-10 mol%). catalyst_q->replace_catalyst No pressure_q->mixing Yes increase_pressure Use high-pressure vessel (e.g., Parr apparatus). pressure_q->increase_pressure No mixing_q->solubility Yes increase_stirring Increase stirring speed (e.g., >800 rpm). mixing_q->increase_stirring No solubility_q->temp Yes change_solvent Use different solvent or co-solvent system (e.g., THF, EtOH/H₂O). solubility_q->change_solvent No increase_temp Gently heat reaction (e.g., 40-50°C). Monitor for side products. temp_q->increase_temp Yes

Caption: Troubleshooting Decision Tree for Low-Yield Hydrogenation.

Q3: I am observing significant side products. How can I improve selectivity for the desired amine?

A3: The reduction of a nitro group proceeds through several intermediates (nitroso, hydroxylamine), and incomplete reaction can leave these as impurities.[2] Azoxy and azo compounds can also form, particularly with metal hydrides (which are generally not recommended for this transformation).[7] To favor the complete six-electron reduction to the amine:

  • Ensure Sufficient Reductant: Use an adequate excess of your reducing agent or ensure a consistent supply of hydrogen to drive the reaction to completion.

  • Control Temperature: Nitro reductions are highly exothermic.[3] Localized overheating can promote the formation of dimeric side products. Ensure efficient cooling and controlled reagent addition to maintain the desired temperature.[2]

  • Choose the Right System: Catalytic hydrogenation is generally very selective for the amine. If using a metal/acid system, ensure the stoichiometry and conditions are optimized to prevent the accumulation of intermediates.

Q4: Is there a risk of the cyclobutane ring opening during the reduction?

A4: This is a valid concern due to the inherent strain in the four-membered ring.[4][8] While cyclobutanes are more stable than cyclopropanes, they can undergo ring-opening under harsh conditions.[8] To mitigate this risk:

  • Avoid Harsh Acidity and High Temperatures: Extreme pH or excessive heat can promote ring cleavage.

  • Favor Neutral Conditions: Catalytic hydrogenation at neutral pH is an excellent choice to preserve the cyclobutane ring.[6] This avoids the strong acidic conditions of many metal/acid reductions.

  • Screen Catalysts: While Pd, Pt, and Ni are standard, their activity and the potential for side reactions can vary. Pd/C is generally a reliable and mild choice.

Q5: My precursor is 1-(4-Nitrophenyl)cyclobutane-1-carbonitrile. How can I reduce both the nitro and nitrile groups simultaneously?

A5: This requires a more powerful reducing agent or more forcing conditions, as nitriles are generally less reactive than nitro groups.

  • Catalytic Hydrogenation: This can be achieved, but may require a more active catalyst like Raney Nickel or higher pressures and temperatures.[7][13] A two-step approach might also be considered, where the nitro group is first reduced under milder conditions (e.g., Pd/C), followed by reduction of the nitrile.

  • Chemical Reduction: A strong hydride reducing agent like Lithium Aluminum Hydride (LiAlH₄) in a solvent like THF would be effective at reducing both functional groups simultaneously. However, LiAlH₄ is not recommended for reducing aromatic nitro groups to amines as it tends to produce azo compounds.[7] A better choice would be a borane-based reagent system.[13]

Q6: What analytical methods are best for monitoring the reaction and characterizing the product?

A6: A combination of techniques is recommended:

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) is excellent for qualitatively tracking the disappearance of the starting material. High-Performance Liquid Chromatography (HPLC) provides quantitative data on the conversion and the formation of any impurities.[14][15]

  • Product Characterization: Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for confirming the molecular weight of the product and identifying volatile impurities.[16][17] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the final structure of 1-(4-Nitrophenyl)cyclobutane-1-methanamine.

Optimized Experimental Protocols

The following protocols are provided as a starting point. Optimization of specific parameters may be required for your particular substrate and setup.

Protocol 1: Catalytic Hydrogenation using Pd/C

This protocol is recommended for its clean conversion and mild conditions, minimizing the risk to the cyclobutane ring.

Materials:

  • 1-(4-Nitrophenyl)cyclobutane precursor (1.0 eq)

  • 10% Palladium on Carbon (Pd/C), 50% wet (5-10 mol % Pd)

  • Methanol or Ethanol

  • High-pressure hydrogenation vessel (e.g., Parr apparatus)

  • Celite

Procedure:

  • Vessel Preparation: Ensure the high-pressure reactor is clean and dry.

  • Charging the Reactor: To the reactor, add the 1-(4-Nitrophenyl)cyclobutane precursor and the solvent (e.g., Methanol, ensuring complete dissolution). Carefully add the 10% Pd/C catalyst under an inert atmosphere (e.g., Nitrogen or Argon).

  • Hydrogenation: Seal the reactor. Purge the vessel several times with nitrogen, followed by several purges with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi).

  • Reaction: Begin vigorous stirring (e.g., >800 rpm) to ensure the catalyst is well suspended.[11] The reaction is typically run at room temperature but can be gently heated (40-50 °C) if the reaction is slow.[2][11]

  • Monitoring: Monitor the reaction by observing hydrogen uptake. The reaction is complete when hydrogen uptake ceases. This can be confirmed by taking a small, carefully depressurized sample for TLC or HPLC analysis.

  • Work-up: Once complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with an inert gas.

  • Isolation: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude amine can be purified further by column chromatography or acid-base extraction if necessary.

Protocol 2: Metal-Acid Reduction using SnCl₂·2H₂O

This is a reliable benchtop method that does not require specialized pressure equipment.

Materials:

  • 1-(4-Nitrophenyl)cyclobutane precursor (1.0 eq)

  • Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) (4-5 eq)

  • Ethanol

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 1-(4-Nitrophenyl)cyclobutane precursor in ethanol.

  • Reagent Addition: Add the SnCl₂·2H₂O to the solution.

  • Reaction: Heat the mixture to reflux (approx. 78 °C). Stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is completely consumed.

  • Work-up: Cool the reaction mixture to room temperature. Carefully pour it over crushed ice.

  • Neutralization: Slowly basify the mixture by adding saturated NaHCO₃ solution until the pH is ~8. A precipitate of tin salts will form.

  • Extraction: Extract the aqueous slurry with ethyl acetate (3 x volumes).

  • Isolation & Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amine. Purify as needed.

Data Summary: Comparison of Reduction Methods

ParameterCatalytic Hydrogenation (Pd/C)Metal-Acid Reduction (SnCl₂)
Primary Reductant H₂ gasSnCl₂·2H₂O
Typical Yield >90%[18]80-95%[2]
Selectivity Generally very high for amineGood, can be substrate-dependent
Reaction Conditions 25-50 °C, 50-100 psi H₂Reflux temperature (e.g., ~78 °C in EtOH)
Key Advantage Clean work-up (catalyst filtered off), mild/neutral pH[6]No specialized pressure equipment needed
Key Disadvantage Requires specialized pressure vessel, catalyst can be poisoned[11]Stoichiometric metal waste, requires careful work-up to remove tin salts

Reaction Pathway & Potential Side Products

The reduction of an aromatic nitro group is a six-electron process that proceeds through several intermediates. Controlling the reaction to favor the formation of the final amine product is key to achieving high yield and purity.

ReactionPathway Nitro Ar-NO₂ (Nitro Compound) Nitroso Ar-NO (Nitroso) Nitro->Nitroso +2e⁻, +2H⁺ Hydroxylamine Ar-NHOH (Hydroxylamine) Nitroso->Hydroxylamine +2e⁻, +2H⁺ Azoxy Ar-N(O)=N-Ar (Azoxy - Side Product) Nitroso->Azoxy Amine Ar-NH₂ (Target Amine) Hydroxylamine->Amine +2e⁻, +2H⁺ Hydroxylamine->Azoxy Dimerization/ Condensation

Caption: General Pathway for Nitro Group Reduction.

References

  • Reduction of Nitro Groups. Master Organic Chemistry. [Link]

  • Reduction of nitro compounds. Wikipedia. [Link]

  • Optimizing Catalytic Hydrogenation Conditions. Scribd. [Link]

  • Optimal Control of Hydrocarbons' Hydrogenation with Catalysts. MDPI. [Link]

  • How to Optimize Performance in Alkene Hydrogenation Catalysts. Applied Catalysts. [Link]

  • Preparation of Amines: Reduction of Oximes and Nitro Compounds. JoVE. [Link]

  • Catalytic Hydrogenation Parameters That Make or Break Your Yield. YouTube. [Link]

  • Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Synthetic Chemistry. [Link]

  • Discuss the stability and reaction of cyclobutane. Filo. [Link]

  • The application of cyclobutane derivatives in organic synthesis. ResearchGate. [Link]

  • Stability of Cycloalkanes - Ring Strain. Chemistry LibreTexts. [Link]

  • Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. MDPI. [Link]

  • Which one is the best procedure for the reduction of aromatic nitro compounds? ResearchGate. [Link]

  • ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Cyclobutanes in Small‐Molecule Drug Candidates. PMC. [Link]

  • Analytical Method Summaries. Eurofins. [Link]

  • Catalytic hydrogenation of N-4-nitrophenyl nicotinamide in a micro-packed bed reactor. Green Chemistry (RSC Publishing). [Link]

  • Nitro Reduction. ACS GCI Pharmaceutical Roundtable. [Link]

  • First Reported Characterization of (E)-1-(4-nitrophenyl)-N-(p-tolyl)methanimine. Preprints.org. [Link]

  • Cyclobutane synthesis. Organic Chemistry Portal. [Link]

  • Analytical Methodologies to Detect N‑Nitrosamine Impurities. PMC. [Link]

  • Hydrogenation of nitrobenzene. ResearchGate. [Link]

  • Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite. Catalysis Science & Technology (RSC Publishing). [Link]

  • Only one nitrile reduced to amine with LiAlH4. Reddit. [Link]

  • Hydrogenation Regulation of Nitrobenzene in Electrocatalytic Processes Realized. Technology Networks. [Link]

  • First synthesis of acylated nitrocyclopropanes. Beilstein Journal of Organic Chemistry. [Link]

  • Asymmetric Multifunctional Organocatalytic Michael Addition of Nitroalkanes to α, β-Unsaturated Ketones - Supporting Information. The Royal Society of Chemistry. [Link]

  • N-(4-methoxyphenyl)-1-(4-nitrophenyl)methanimine. PubChem. [Link]

  • Cyclobutanes in Organic Synthesis. Baran Lab, Scripps Research. [Link]

  • Amine synthesis by nitrile reduction. Organic Chemistry Portal. [Link]

  • Studies toward the stereocontrolled synthesis of cyclobutane derivatives. ScholarWorks, University of Central Florida. [Link]

  • Activate hydroxyl groups using 4-Nitrophenyl chloroformate (NPC) and DMAP. Reddit. [Link]

  • Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. PMC. [Link]

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Optimization

Technical Support Center: Troubleshooting Low Yields in the Reduction of 1-(4-Nitrophenyl)cyclobutanecarbonitrile

Welcome to the technical support guide for the reduction of 1-(4-nitrophenyl)cyclobutanecarbonitrile. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubles...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the reduction of 1-(4-nitrophenyl)cyclobutanecarbonitrile. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during this critical synthetic step. The selective reduction of the aromatic nitro group in the presence of a nitrile functionality is a common challenge, and this guide offers solutions grounded in chemical principles and validated protocols.

The target product, 1-(4-aminophenyl)cyclobutanecarbonitrile, is a valuable building block in pharmaceutical synthesis.[1] Achieving high yields and purity is paramount. This guide is structured in a question-and-answer format to directly address the specific problems you may be facing in the lab.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction shows low or no conversion of the starting material. What are the primary causes when using catalytic hydrogenation (e.g., H₂/Pd/C)?

Low or no conversion in a catalytic hydrogenation reaction is one of the most common issues. The root cause typically falls into one of three categories: problems with the catalyst, suboptimal reaction conditions, or issues with the substrate and solvent.[2]

1. Catalyst-Related Issues
  • Catalyst Poisoning: The active sites on the palladium catalyst are highly susceptible to blockage by chemical poisons. Common culprits include sulfur compounds (e.g., from thiols or residual sulfates), heavy metal ions, and even certain nitrogen-containing heterocycles.[2]

    • Solution: Ensure all glassware is scrupulously cleaned (acid wash if necessary). Use only high-purity, anhydrous solvents and reagents. If poisoning is suspected, using a fresh batch of catalyst is the best course of action.

  • Catalyst Deactivation: Palladium on carbon (Pd/C) can lose activity over time due to improper storage, handling, or exposure to air.[2]

    • Solution: Store the catalyst in a cool, dry place, preferably in a desiccator or under an inert atmosphere. Always handle the catalyst quickly to minimize air exposure. Test a new, unopened batch of catalyst to rule out deactivation.

  • Insufficient Catalyst Loading: The amount of catalyst may be too low for the reaction scale or substrate concentration.

    • Solution: A typical loading for 10% Pd/C is between 5-10 mol% relative to the substrate.[2] If the reaction is sluggish, consider incrementally increasing the catalyst loading.

2. Suboptimal Reaction Conditions
  • Inadequate Hydrogen Pressure: For many simple nitro reductions, a hydrogen-filled balloon is sufficient. However, for a more sterically hindered or challenging substrate, higher pressure may be required to ensure sufficient hydrogen concentration at the catalyst surface.[2]

    • Solution: If using a balloon, ensure there are no leaks and that the balloon remains inflated throughout the reaction. For more robust and reproducible results, switch to a dedicated hydrogenation apparatus (e.g., a Parr hydrogenator) where pressure can be controlled and monitored, typically starting around 50 psi.[3]

  • Poor Agitation: This is a three-phase reaction system (solid catalyst, liquid solution, gaseous hydrogen). Inefficient stirring starves the catalyst of either the substrate or hydrogen, drastically slowing the reaction rate.[2]

    • Solution: Use a magnetic stir bar that is sufficiently large to create a vortex and ensure the solid catalyst is well-suspended throughout the solution, not settled at the bottom. Vigorous stirring is essential.

  • Incorrect Temperature: Most nitro group hydrogenations proceed efficiently at room temperature.[2]

    • Solution: If the reaction is slow, gentle heating (e.g., to 30-40 °C) can increase the rate. However, be cautious, as excessive heat can sometimes promote side reactions or catalyst deactivation.

3. Substrate and Solvent Issues
  • Poor Solubility: If the 1-(4-nitrophenyl)cyclobutanecarbonitrile is not fully dissolved, the reaction becomes mass-transfer limited.

    • Solution: Choose a solvent that completely dissolves the starting material. Common and effective solvents for this reaction include methanol, ethanol, ethyl acetate, and tetrahydrofuran (THF).[2]

  • Solvent Impurities: The presence of water or other impurities in the solvent can sometimes act as a temporary poison to the catalyst.[2]

    • Solution: Use anhydrous, high-purity solvents for the reaction.

Below is a workflow to systematically troubleshoot low conversion issues.

cluster_start cluster_catalyst Step 1: Evaluate Catalyst cluster_conditions Step 2: Verify Conditions cluster_solvent Step 3: Check Reagents cluster_end start Low or No Conversion Observed cat_check Is the catalyst fresh and from a reliable source? start->cat_check cat_replace Replace with a fresh batch of catalyst. cat_check->cat_replace No cat_loading Is catalyst loading adequate (5-10 mol%)? cat_check->cat_loading Yes cat_replace->cat_check cat_increase Increase catalyst loading. cat_loading->cat_increase No pressure Is H₂ pressure sufficient (e.g., >1 atm)? cat_loading->pressure Yes cat_increase->cat_loading pressure_increase Use a pressure vessel (e.g., Parr shaker). pressure->pressure_increase No agitation Is agitation vigorous enough to suspend the catalyst? pressure->agitation Yes pressure_increase->pressure agitation_increase Increase stir rate. agitation->agitation_increase No solubility Is the substrate fully dissolved? agitation->solubility Yes agitation_increase->agitation solvent_change Change to a more suitable solvent (e.g., EtOH, EtOAc). solubility->solvent_change No purity Are solvents and reagents of high purity? solubility->purity Yes solvent_change->solubility purify_reagents Use anhydrous, high-purity solvents. purity->purify_reagents No end_node Problem Resolved purity->end_node Yes purify_reagents->purity start Reaction Outcome Analysis check_conversion Is conversion of starting material the main issue? start->check_conversion check_selectivity Is the nitrile group being reduced? check_conversion->check_selectivity No, conversion is >90% optimize_hydro Optimize Catalytic Hydrogenation: - Increase catalyst loading - Increase H₂ pressure - Ensure vigorous stirring - Check solvent purity check_conversion->optimize_hydro Yes, <50% conversion check_selectivity->optimize_hydro No, only desired amine formed switch_method Switch to a Chemoselective Method: Tin(II) Chloride (SnCl₂·2H₂O) is highly recommended. check_selectivity->switch_method Yes, nitrile reduction observed

Caption: Decision tree for selecting the appropriate reduction methodology.
Q3: My analysis shows multiple unidentified spots. What are the likely side products and how are they formed?

The reduction of an aromatic nitro group is a stepwise process that proceeds through nitroso and hydroxylamine intermediates. [4]If the reaction stalls or conditions are not optimal, these intermediates can accumulate or react further to form dimeric species.

  • Aryl Hydroxylamine (Ar-NHOH): This is a direct intermediate of incomplete reduction. Its presence suggests the reaction has not gone to completion.

  • Azo (Ar-N=N-Ar) and Azoxy (Ar-N=N(O)-Ar) Compounds: These colored impurities are formed from the condensation of the nitroso and hydroxylamine intermediates. [5]Their formation is more common when using metal hydrides but can sometimes occur during catalytic hydrogenation if hydrogen concentration is limited.

Nitro Ar-NO₂ (Starting Material) Nitroso Ar-NO (Nitroso Intermediate) Nitro->Nitroso +2e⁻, +2H⁺ Hydroxylamine Ar-NHOH (Hydroxylamine Intermediate) Nitroso->Hydroxylamine +2e⁻, +2H⁺ SideProducts Side Products: Azo (Ar-N=N-Ar) Azoxy (Ar-N=N(O)-Ar) Nitroso->SideProducts Condensation Amine Ar-NH₂ (Desired Product) Hydroxylamine->Amine +2e⁻, +2H⁺ Hydroxylamine->SideProducts Condensation

Caption: Simplified pathway for nitro group reduction and side product formation.

Solution: Ensure the reaction goes to completion by monitoring via TLC or LC-MS. If side products are still observed, extending the reaction time or slightly increasing the catalyst loading or hydrogen pressure can help drive the reaction to the final amine product. Switching to SnCl₂ often provides a cleaner reaction profile with fewer of these dimeric impurities. [6]

Q4: The reaction with SnCl₂ seems complete, but I'm struggling with the work-up and product isolation. What is the best procedure?

A common issue with tin(II) chloride reductions is the precipitation of tin salts during work-up, which can form emulsions or trap the product, leading to low isolated yields. [7]The key is to carefully control the pH.

Detailed Work-up Protocol:

  • After the reaction is complete (as monitored by TLC), cool the reaction mixture to room temperature and then pour it slowly into a beaker of crushed ice with vigorous stirring.

  • Slowly and carefully add a 5% aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH). Monitor the pH continuously. [8]3. Your goal is to reach a slightly basic pH of 7-8. Initially, you will see a thick, white precipitate of tin hydroxides. As you approach the correct pH, these salts will often redissolve to form a clearer solution of sodium stannate.

  • Once the pH is stable at 7-8, transfer the mixture to a separatory funnel.

  • Extract the aqueous layer three times with a suitable organic solvent, such as ethyl acetate.

  • Combine the organic layers, wash with brine to remove residual water and inorganic salts, and then dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the solvent under reduced pressure to obtain your crude product, which can then be purified if necessary.

Detailed Experimental Protocols

Protocol 1: Catalytic Hydrogenation using 10% Pd/C

This protocol is suitable for initial attempts at the reduction, assuming good chemoselectivity can be achieved.

Materials:

  • 1-(4-Nitrophenyl)cyclobutanecarbonitrile

  • 10% Palladium on Carbon (Pd/C), 5-10 mol%

  • Ethanol (or Ethyl Acetate), anhydrous

  • Hydrogen (H₂) gas source (balloon or pressure vessel)

  • Reaction flask and stirring apparatus

  • Celite® for filtration

Procedure:

  • In a suitable pressure vessel or round-bottom flask, dissolve the 1-(4-nitrophenyl)cyclobutanecarbonitrile (1 equivalent) in ethanol (approx. 10-20 mL per gram of substrate). [3]2. Inerting: Seal the flask and purge the system with an inert gas (e.g., nitrogen or argon) for several minutes to remove all oxygen.

  • Catalyst Addition: Under a positive pressure of inert gas, carefully add the 10% Pd/C catalyst (0.05-0.10 equivalents) to the reaction mixture.

  • Hydrogenation: Evacuate the inert gas and introduce hydrogen gas. If using a balloon, attach a hydrogen-filled balloon. If using a pressure vessel, pressurize to the desired pressure (e.g., 50 psi). [3]5. Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS) until the starting material is fully consumed.

  • Work-up: Once complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad thoroughly with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude 1-(4-aminophenyl)cyclobutanecarbonitrile. Purify by crystallization or column chromatography if necessary.

Protocol 2: Chemoselective Reduction using SnCl₂·2H₂O

This is the recommended protocol for avoiding nitrile reduction and achieving high chemoselectivity. [8] Materials:

  • 1-(4-Nitrophenyl)cyclobutanecarbonitrile

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O), 5 equivalents

  • Absolute Ethanol

  • 5% aqueous Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve the 1-(4-nitrophenyl)cyclobutanecarbonitrile (1 equivalent) in absolute ethanol (approx. 20 mL per gram of substrate).

  • Add SnCl₂·2H₂O (5 equivalents) to the solution. [8]3. Heat the reaction mixture to 70 °C under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC. Once the starting material is consumed (typically 30-60 minutes), allow the reaction mixture to cool to room temperature.

  • Work-up: Pour the cooled reaction mixture into crushed ice.

  • Slowly add 5% aqueous NaHCO₃ with vigorous stirring until the pH is slightly basic (pH 7-8). [6][8]7. Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Remove the solvent under reduced pressure to afford the crude 1-(4-aminophenyl)cyclobutanecarbonitrile. Purify as required.

References

Sources

Troubleshooting

Technical Support Center: Purification of 1-(4-Nitrophenyl)cyclobutane-1-methanamine Free Base

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 1-(4-Nitrophenyl)cyclobutane-1-methanamine. As a primary amine bearing a stron...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 1-(4-Nitrophenyl)cyclobutane-1-methanamine. As a primary amine bearing a strongly electron-withdrawing nitrophenyl group, this compound presents unique challenges that require carefully considered purification strategies. This document moves beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot and optimize your purification workflow effectively.

Section 1: Safety First - Handling Nitrophenyl Amines

Before commencing any experimental work, a thorough understanding of the associated hazards is paramount. Aromatic nitro compounds and amines carry specific risks that must be mitigated through proper handling procedures.

Frequently Asked Safety Questions:

Q: What are the primary hazards associated with 1-(4-Nitrophenyl)cyclobutane-1-methanamine?

A: While a specific Safety Data Sheet (SDS) for this exact molecule may not be readily available, its constituent functional groups—aromatic nitro compounds and primary amines—indicate several potential hazards. Nitrophenyl derivatives can be toxic if swallowed, harmful in contact with skin or if inhaled, and may cause damage to organs through prolonged or repeated exposure.[1] They are often classified as skin and eye irritants.[2] Always handle the compound in a well-ventilated fume hood.

Q: What personal protective equipment (PPE) is mandatory?

A: Standard PPE includes a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[3] For handling the solid powder, which can become airborne, a dust mask or respirator may be necessary to avoid inhalation.[4] Always wash hands thoroughly after handling.[2]

Q: How should I dispose of waste containing this compound?

A: All waste, both solid and liquid, must be treated as hazardous and disposed of in accordance with local, state, and federal regulations.[3] Avoid discharging any material into drains or the environment.[2][4]

Section 2: Understanding the Molecule & Common Impurities

A successful purification strategy begins with understanding the physicochemical properties of the target molecule and the likely impurities from its synthesis.

  • The Amine Group: The primary amine (-NH₂) is basic and readily protonated. This is the key to purification by acid-base extraction. However, its basicity also causes strong interactions with acidic stationary phases like standard silica gel, leading to purification challenges.[5]

  • The 4-Nitrophenyl Group: This group is bulky and electron-withdrawing, making the compound a solid with low volatility. It also provides a strong chromophore, making it easily visible by UV light on TLC plates.

  • Common Synthetic Impurities: The most common synthetic route to this compound is likely the reductive amination of 1-(4-nitrophenyl)cyclobutane-1-carbaldehyde or the reduction of 1-(4-nitrophenyl)cyclobutane-1-carbonitrile.

Impurity TypeCommon ExamplesChemical NatureImpact on Purification
Starting Materials 1-(4-nitrophenyl)cyclobutanone, 1-(4-nitrophenyl)cyclobutane-1-carbonitrileNeutralCan often be separated by acid-base extraction or chromatography.
Reaction Byproducts 1-(4-nitrophenyl)cyclobutylmethanolNeutral / Weakly AcidicSeparable by acid-base extraction or chromatography.
Side-Reaction Products N,N-di-[1-(4-nitrophenyl)cyclobutylmethyl]amine (Dimer)Basic (Secondary Amine)Similar basicity makes acid-base extraction difficult; chromatography is required.[6]
Reagents/Solvents Reducing agents (e.g., borohydrides), solvents (e.g., THF, Methanol)VariedMust be removed during aqueous work-up.
Section 3: Troubleshooting Guide

This section addresses common problems encountered during the purification of 1-(4-Nitrophenyl)cyclobutane-1-methanamine in a practical question-and-answer format.

Problem: My column chromatography shows severe peak tailing and I have low product recovery.

  • Q: Why is my amine streaking on the silica gel column? A: This is a classic problem when purifying basic compounds like amines on standard silica gel.[5] The silica surface is covered with acidic silanol groups (Si-OH) that strongly and sometimes irreversibly bind to your basic amine, causing the compound to elute slowly and as a broad, tailing peak.[5]

  • Q: How can I fix this issue? A: You have three excellent options:

    • Use a Basic Additive: This is the most common solution. Add a small amount of a volatile base, such as 1-2% triethylamine (Et₃N) or ammonium hydroxide, to your mobile phase (e.g., Hexane/Ethyl Acetate).[5][7] The additive neutralizes the acidic sites on the silica, allowing your amine to travel through the column more cleanly.

    • Switch to a Different Stationary Phase: Amine-functionalized silica columns are specifically designed for purifying basic compounds and often provide superior separation without needing mobile phase additives.[7][8] Basic alumina is another effective, though less common, alternative.[9]

    • Use Reversed-Phase Chromatography: For polar amines, reversed-phase chromatography on a C18 column can be highly effective.[10] The mobile phase is typically a polar mixture like water/acetonitrile. Adding a modifier like 0.1% trifluoroacetic acid (TFA) or 0.1% triethylamine can improve peak shape significantly.[7][10]

Problem: My attempts at recrystallization result in an oil or very poor yield.

  • Q: Why won't my free base crystallize properly? A: The free amine may have a lower melting point or a higher affinity for residual solvents and impurities, preventing the formation of a stable crystal lattice. Amines are also prone to oxidation, which can introduce impurities that inhibit crystallization.[11]

  • Q: Is there a more reliable way to recrystallize this compound? A: Yes, convert the amine to its hydrochloride (HCl) salt.[12][13] Amine salts generally have higher melting points and are more crystalline than their free base counterparts. By dissolving the crude free base in a solvent like diethyl ether or ethyl acetate and adding a solution of HCl in the same solvent, you can precipitate the HCl salt. This salt can then be easily recrystallized from solvents like ethanol/water or isopropanol.[14] After purification, the salt can be converted back to the free base with a simple aqueous base wash.

Problem: I'm getting a stubborn emulsion during the acid-base extraction work-up.

  • Q: What causes emulsions during liquid-liquid extraction? A: Emulsions are common when the densities of the organic and aqueous layers are similar or when trace impurities act as surfactants. This can be a persistent issue in amine extractions.

  • Q: How can I break the emulsion and separate the layers? A:

    • Add Brine: The first and simplest solution is to add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength and density of the aqueous layer, which often forces the layers to separate.[15]

    • Patience and Gentle Swirling: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Gently swirling the funnel, rather than vigorous shaking, can also help.

    • Filtration: For very stubborn emulsions, you can filter the entire mixture through a pad of Celite® (diatomaceous earth) in a Büchner funnel. This can help break up the microscopic droplets.

    • Centrifugation: If available, centrifuging the mixture is a highly effective method for separating the layers.

Section 4: Frequently Asked Questions (FAQs)

Q1: What is the most robust and scalable method for a first-pass purification?

A1: Acid-base extraction is an exceptionally powerful and scalable first step.[16] It efficiently removes neutral and acidic impurities. By dissolving your crude product in an organic solvent (like dichloromethane or ethyl acetate) and extracting with aqueous acid (e.g., 1M HCl), the basic amine is protonated and moves into the aqueous layer, leaving many impurities behind.[17][18] You can then separate the layers, basify the aqueous layer with NaOH, and extract your purified free base back into an organic solvent.[17]

Q2: My purified amine free base is a yellow oil/solid that darkens over time. Is this normal and how can I prevent it?

A2: Yes, this is a common observation. Amines, particularly aromatic ones, are susceptible to air oxidation, which produces colored impurities.[11] To ensure long-term stability, it is best to store the compound as its hydrochloride salt. If you need the free base, store it under an inert atmosphere (nitrogen or argon) in a sealed container, protected from light, and at a low temperature (e.g., in a freezer).

Q3: How do I select the right solvent system for column chromatography?

A3: The process should always start with Thin Layer Chromatography (TLC).[9] Prepare several TLC plates and develop them in different mobile phase systems of varying polarity (e.g., 10%, 20%, 30% ethyl acetate in hexanes). Remember to add ~1% triethylamine to each system.[5] The ideal solvent system is one that gives your product a Retention Factor (Rf) of approximately 0.25-0.35 and shows good separation from all impurities.

Section 5: Detailed Experimental Protocols

Protocol 5.1: Acid-Base Extraction for Bulk Impurity Removal

This protocol is designed to separate the basic amine product from neutral and acidic impurities.

  • Dissolution: Dissolve the crude reaction mixture (e.g., 10 g) in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) (200 mL).

  • Acidic Extraction: Transfer the organic solution to a separatory funnel. Add 100 mL of 1M hydrochloric acid (HCl), stopper the funnel, and shake vigorously for 30-60 seconds, venting frequently. Allow the layers to separate.

  • Separate Layers: Drain the lower aqueous layer (containing the protonated amine salt) into a clean Erlenmeyer flask. Extract the remaining organic layer one more time with 50 mL of 1M HCl and combine the aqueous extracts. The organic layer now contains neutral impurities and can be set aside for disposal.

  • Basification: Cool the combined aqueous extracts in an ice bath. Slowly add 6M sodium hydroxide (NaOH) with stirring until the pH is >12 (check with pH paper). The amine free base will often precipitate or form an oily layer.

  • Product Extraction: Return the basified aqueous mixture to the separatory funnel. Extract the free base back into an organic solvent by adding 100 mL of DCM or EtOAc and shaking. Drain the organic layer. Perform two more extractions with 50 mL portions of the organic solvent.

  • Drying and Concentration: Combine all organic extracts. Wash once with 50 mL of brine to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure (rotary evaporation) to yield the purified free base.

Protocol 5.2: Recrystallization via Hydrochloride Salt Formation

This protocol is ideal for achieving high purity after a preliminary purification like acid-base extraction.

  • Salt Formation: Dissolve the partially purified free base in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate. While stirring, add a 2M solution of HCl in diethyl ether dropwise until no more white precipitate forms.

  • Isolate Salt: Collect the precipitated white solid (the HCl salt) by vacuum filtration. Wash the solid with a small amount of cold diethyl ether to remove any surface impurities.

  • Recrystallization: Transfer the crude salt to an Erlenmeyer flask. Add a minimal amount of a hot recrystallization solvent (e.g., isopropanol, ethanol, or an ethanol/water mixture) until the solid just dissolves.

  • Cooling & Crystallization: Allow the solution to cool slowly to room temperature. Large, well-formed crystals should appear. For maximum yield, cool the flask in an ice bath for an additional 30 minutes once it has reached room temperature.[19]

  • Isolate Pure Salt: Collect the pure crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

  • (Optional) Free-Basing: To recover the free base, dissolve the pure salt in water, basify with NaOH to pH >12, and extract with DCM or EtOAc as described in Protocol 5.1.

Section 6: Visual Workflows

Purification_Decision_Tree Diagram 1: Purification Method Selection start Crude Product (Post-Workup) impurity_check What is the major impurity type? start->impurity_check acid_base_extraction Perform Acid-Base Extraction (Protocol 5.1) impurity_check->acid_base_extraction Neutral / Acidic Impurities chromatography Proceed to Chromatography impurity_check->chromatography Basic Impurities (e.g., dimers) recrystallization Attempt Recrystallization (Protocol 5.2) impurity_check->recrystallization High Initial Purity (>90%) final_purity_check Assess Purity (TLC, NMR) acid_base_extraction->final_purity_check chromatography->final_purity_check recrystallization->final_purity_check final_purity_check->chromatography Purity Not OK pure_product Pure Product final_purity_check->pure_product Purity OK

Caption: A decision tree for selecting the appropriate purification method.

Acid_Base_Workflow Diagram 2: Acid-Base Extraction Workflow cluster_organic Organic Phase cluster_aqueous Aqueous Phase start 1. Dissolve Crude in Organic Solvent add_acid 2. Extract with Aqueous Acid (HCl) start->add_acid neutral_impurities 4. Organic Layer: Neutral Impurities extract_product 7. Extract Free Base into Organic Solvent dry_concentrate 8. Dry & Concentrate extract_product->dry_concentrate end_product Purified Free Base dry_concentrate->end_product add_acid->neutral_impurities Impurities stay in org. amine_salt 3. Aqueous Layer: Amine Salt (R-NH3+Cl-) add_acid->amine_salt Amine moves to aq. basify 6. Basify with NaOH to regenerate Free Base amine_salt->basify basify->extract_product

Caption: Step-by-step workflow for acid-base extraction.

Section 7: References
  • ResearchGate Discussion on Amine Recrystallization. (2021). Available at: [Link]

  • Biotage. (2023). When should amine-bonded columns be used for purification? Available at: [Link]

  • Astech Ireland. (n.d.). Safety Data Sheet: 2-Nitrophenol. Available at: [Link]

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines. Available at: [Link]

  • Columbia University. (n.d.). Column chromatography. Available at: [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Available at: [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrophenol. Available at: [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 3-Nitrophenol. Available at: [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Available at: [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Available at: [Link]

  • Gas Processing & LNG. (2019). Case studies of troubleshooting amine treating foaming—Part 1. Available at: [Link]

  • Sulfur Recovery Engineering Inc. (2024). Troubleshooting — SRU and Amine Blog. Available at: [Link]

  • Sciencemadness Discussion Board. (2018). How do I best conduct a recrystallization when the impurities are similar solubilities as the product? Available at: [Link]

  • Reddit. (2024). Amine workup. Available at: [Link]

  • UMass Lowell. (n.d.). Isolation and Purification of Organic Compounds Extraction. Available at: [Link]

  • University of California, Irvine. (n.d.). Liquid/liquid Extraction. Available at: [Link]

  • University of Rochester. (n.d.). Purification: How To. Available at: [Link]

  • Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION. Available at: [Link]

  • Organic Syntheses. (2020). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin-1-yl) Carbonate (NPTC) for N-Protection of L-Phenylalanine Ethyl Ester. Available at: [Link]

  • ResearchGate. (n.d.). Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route. Available at: [Link]

Sources

Optimization

Technical Support Center: Solubilizing Cyclobutane Methanamine Derivatives in Organic Solvents

Welcome to the Technical Support Center for cyclobutane methanamine derivatives. Cyclobutane methanamine (CAS 4415-83-2) and its functionalized analogs are highly valued in drug development for their unique conformationa...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for cyclobutane methanamine derivatives. Cyclobutane methanamine (CAS 4415-83-2) and its functionalized analogs are highly valued in drug development for their unique conformational rigidity and ring strain, which can significantly enhance target-receptor interactions[1]. However, researchers frequently encounter solubility bottlenecks when transitioning these polar, low-molecular-weight compounds into organic solvent systems for downstream synthesis, purification, or assay development.

This guide is designed for researchers, chemists, and formulation scientists. It provides causality-driven troubleshooting, self-validating protocols, and physicochemical data to definitively resolve organic solubility issues.

Part 1: Diagnostic FAQs & Troubleshooting

Q1: My cyclobutylmethylamine derivative is completely insoluble in dichloromethane (DCM) and diethyl ether, but dissolves readily in water. Why is this happening, and how do I fix it?

  • Causality: Your derivative is likely supplied or synthesized as an amine salt (e.g., hydrochloride or trifluoroacetate). Amine salts possess high lattice energies and strong ionic character, making them highly polar. Consequently, they are infinitely soluble in water but entirely insoluble in non-polar or moderately polar organic solvents[2].

  • Solution: You must convert the salt into its neutral "free base" form. By adjusting the aqueous solution to a pH > 10 using a strong base (such as NaOH), the amine is deprotonated. This drastically increases its lipophilicity, allowing it to partition effectively into organic solvents like DCM or ether[2].

Q2: I attempted a free-base extraction, but my yield in the organic layer is extremely low. Where did my compound go?

  • Causality: Low molecular weight amines, such as cyclobutylmethylamine (MW 85.15 g/mol ), retain significant hydrogen-bonding capacity and inherent water solubility even in their neutral free-base state[1].

  • Solution: Employ a "salting out" technique. Saturate the aqueous layer with sodium chloride (NaCl) prior to extraction. This increases the ionic strength of the aqueous phase, decreasing the hydration sphere around the non-ionic amine (the "salting out" effect) and thermodynamically driving it into the organic layer[3]. You should also increase the number of organic extractions (e.g., 4-5 times) to maximize recovery[4].

Q3: I am trying to run an amide coupling reaction in an organic solvent, but my free-based derivative still exhibits poor solubility. What are my options?

  • Causality: Intermolecular hydrogen bonding between the primary amine groups can lead to aggregation or crystallization in non-polar environments, limiting solubility.

  • Solution:

    • Co-solvency: Introduce a water-miscible, polar aprotic co-solvent (e.g., 10-20% DMSO or DMF) to disrupt intermolecular hydrogen bonds without reacting with the amine[5].

    • Transient Protection: If the amine is not the immediate site of reaction, temporarily mask it with a lipophilic protecting group like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl). This eliminates hydrogen bond donation and drastically increases organic solubility.

TroubleshootingTree Issue Issue: Poor Organic Solubility CheckSalt Is the compound a salt? Issue->CheckSalt FreeBase Perform Free-Base Extraction CheckSalt->FreeBase Yes CheckPolar Is the free base highly polar? CheckSalt->CheckPolar No CoSolvent Use Co-solvents (DMSO/DMF) CheckPolar->CoSolvent Yes Protect Apply Boc/Cbz Protecting Group CheckPolar->Protect Persistent

Caption: Decision tree for troubleshooting poor organic solubility of cyclobutane methanamines.

Part 2: Physicochemical Data Presentation

Understanding the partitioning behavior of your compound is critical for solvent selection. The table below summarizes the solubility profiles of cyclobutane methanamine in its two primary states.

Solvent SystemPolarity IndexSalt Form (e.g., HCl/TFA) SolubilityFree Base SolubilityRecommended Application
Water 10.2Highly Soluble (>100 mg/mL)Moderately SolubleAqueous storage, salt formation
Methanol 5.1SolubleHighly SolublePolar reactions, reductive amination
Dichloromethane (DCM) 3.1InsolubleHighly SolubleExtractions, amide couplings
Diethyl Ether 2.8InsolubleSolubleExtractions, crystallizing impurities
Hexanes 0.1InsolubleSparingly SolubleTrituration, non-polar chromatography

Part 3: Standard Operating Procedures (SOPs)

Protocol: High-Yield Free-Base Extraction of Cyclobutane Methanamine Salts

Objective: To quantitatively convert cyclobutane methanamine hydrochloride or TFA salts into their lipophilic free-base form for extraction into organic solvents[2].

Materials:

  • Cyclobutane methanamine salt (Starting Material)

  • Deionized water

  • 10 N Sodium Hydroxide (NaOH) solution

  • Sodium chloride (NaCl), solid

  • Dichloromethane (DCM) or Diethyl Ether

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

  • Dissolution: Dissolve the amine salt in a minimal volume of deionized water within a suitable round-bottom flask.

    • Causality: Minimizing the aqueous volume reduces the amount of organic solvent needed later and limits the absolute amount of amine that can remain dissolved in the water phase.

  • Thermal Control: Submerge the flask in an ice bath.

    • Causality: The subsequent acid-base neutralization is highly exothermic. Cyclobutane methanamine derivatives can be volatile; cooling prevents evaporative loss and thermal degradation.

  • Basification: Slowly add 10 N NaOH dropwise while stirring continuously until the solution reaches a pH of 10–12[4].

    • Self-Validation Check: Touch a glass rod to the solution and spot it onto pH indicator paper. Do not proceed until a pH > 10 is confirmed. This ensures complete deprotonation of the ammonium species into the free amine.

  • Salting Out (Critical Step): Add solid NaCl to the aqueous solution until no more dissolves (saturation)[3].

    • Causality: Small amines exhibit partial water solubility even as free bases. Saturating the solution with NaCl increases the ionic strength of the aqueous phase, stripping water molecules away from the amine and forcing it into the organic phase.

  • Extraction: Transfer the mixture to a separatory funnel. Add a volume of DCM or Diethyl Ether equal to the aqueous phase. Stopper and shake vigorously for 1-2 minutes, venting frequently to release pressure. Allow the layers to separate and collect the organic layer[4].

  • Iterative Recovery: Repeat the extraction step 3 to 4 times with fresh organic solvent.

    • Causality: Multiple extractions with smaller volumes are mathematically more efficient at recovering partially water-soluble solutes than a single large-volume extraction.

  • Drying and Concentration: Combine the organic layers and dry over anhydrous MgSO₄. Filter the drying agent and carefully evaporate the solvent under reduced pressure (e.g., rotary evaporator) to yield the pure, organic-soluble free base.

    • Self-Validation Check: The resulting product should be a clear liquid or low-melting solid, distinct from the crystalline starting salt[1].

FreeBaseExtraction Start Amine Salt (e.g., HCl/TFA) Dissolve Dissolve in Deionized Water Start->Dissolve Basify Basify with 10N NaOH (Target pH > 10) Dissolve->Basify SaltOut Saturate Aqueous Layer with NaCl (Salting Out) Basify->SaltOut Extract Extract with DCM/Et2O (Repeat 3-5x) SaltOut->Extract Dry Dry Organic Layer (MgSO4) & Evaporate Extract->Dry

Caption: Workflow for the free-base extraction and organic solubilization of amine salts.

References

  • BenchChem - Technical Support Center: Free Base Extraction of Cystamine Dihydrochloride.
  • CymitQuimica - CAS 4415-83-2: Cyclobutanemethanamine.
  • Longdom Publishing - Brief Overview of Various Approaches to Enhance Drug Solubility.
  • ResearchGate - How can I extract an unknown compound from an aqueous layer?
  • Master Organic Chemistry - Separating a Basic Compound (e.g. Amine) From A Crude Mixture.

Sources

Troubleshooting

Technical Support Center: Precision Alkylation of 4-Nitrophenylacetonitrile

Status: Online Operator: Senior Application Scientist Topic: Minimizing Side Products in Nucleophilic Substitution (SN2) Case ID: PNPAN-ALK-OPT Executive Summary The alkylation of 4-nitrophenylacetonitrile (PNPAN) is a d...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online Operator: Senior Application Scientist Topic: Minimizing Side Products in Nucleophilic Substitution (SN2) Case ID: PNPAN-ALK-OPT

Executive Summary

The alkylation of 4-nitrophenylacetonitrile (PNPAN) is a deceptively simple transformation. While the high acidity of the benzylic protons (facilitated by the electron-withdrawing


 and 

groups) ensures easy deprotonation, this same reactivity invites a cascade of competing pathways: oxidative dimerization (red impurities) , bis-alkylation , and hydrolysis .

This guide abandons generic "textbook" advice in favor of Phase Transfer Catalysis (PTC) protocols—the industrial gold standard for this substrate—pioneered by Mąkosza et al. We focus on the interfacial mechanism to control selectivity.

Module 1: The "Red Tide" (Oxidative Impurities)

User Issue: "My reaction mixture turns a deep red/purple color within minutes of adding the base. The final product is contaminated with a difficult-to-separate sludge."

Root Cause Analysis: The 4-nitrobenzyl carbanion is highly stabilized but electron-rich. In the presence of even trace oxygen, it undergoes Single Electron Transfer (SET) to form radical species. These radicals couple to form 4,4'-dinitrostilbene derivatives (often deep red/purple) or degrade into ketones (oxidative decyanation).

Troubleshooting Protocol:

ParameterStandard (Fail)Optimized (Pass)Technical Rationale
Atmosphere Open air / BalloonPositive Pressure Argon/N₂ Oxygen acts as a radical initiator. A simple balloon is insufficient; active sparging of solvents is required before base addition.
Base Addition Solid additionDegassed Aqueous Solution Adding solid base introduces adsorbed air. Use 50% NaOH that has been sparged with inert gas.
Temperature Reflux< 40°C Higher temperatures accelerate the SET oxidation rate faster than the SN2 substitution rate.

The "Red" Pathway Visualization:

OxidativePathway Start 4-Nitrophenylacetonitrile Anion Carbanion Species Start->Anion Base (NaOH) Radical Benzyl Radical (SET Mechanism) Anion->Radical O2 (Air leak) Product Mono-Alkylated Product Anion->Product R-X (Inert atm) Stilbene 4,4'-Dinitrostilbene (Red Impurity) Radical->Stilbene Dimerization Ketone 4-Nitrobenzophenone (Oxidative Decyanation) Radical->Ketone Oxidation

Figure 1: The divergence between the desired SN2 pathway (Green) and the oxygen-mediated oxidative failure modes (Red).

Module 2: The "Double Hit" (Bis-Alkylation)

User Issue: "I am aiming for mono-alkylation, but I consistently get 15-20% bis-alkylated product. Reducing the equivalents of alkyl halide leaves too much starting material."

Root Cause Analysis: This is a classic kinetic vs. thermodynamic control failure.

  • Acidity Mismatch: The mono-alkylated product is often less acidic than the starting material (due to the alkyl group's electron-donating effect). However, in a homogeneous system, local "hotspots" of base can deprotonate the product immediately.

  • Interfacial Saturation: In PTC, if the organic phase concentration of the alkylating agent is too high relative to the catalyst, the "second" reaction happens before the mono-product can migrate away or before the starting material can re-enter the interface.

The Solution: The "Interfacial Starvation" Protocol

Step-by-Step Fix:

  • Switch to Liquid-Liquid PTC: Use Toluene (organic) and 50% NaOH (aqueous).

  • Catalyst Selection: Use TBAB (Tetrabutylammonium bromide) or TEBA (Triethylbenzylammonium chloride) .

    • Why? These quaternary salts form ion pairs that are soluble in the organic phase but tight enough to control reactivity.

  • The "Starvation" Drip:

    • Do NOT add the alkyl halide (

      
      ) all at once.
      
    • Dissolve the Catalyst and Substrate in Toluene.

    • Add 50% NaOH.[1]

    • Slowly add

      
        (0.95 equivalents) as a solution in Toluene over 1-2 hours.
      
    • Mechanism:[1][2][3][4][5][6][7] By keeping

      
       low, you statistically favor the reaction with the most abundant anion (the starting material) over the scarce mono-product anion.
      
Module 3: The Ambident Nucleophile (C- vs. O-Alkylation)

User Issue: "I see a peak in my LCMS with the correct mass but wrong retention time. NMR suggests the alkyl group is on the Nitrogen, not the Carbon."

Root Cause Analysis: The nitrile anion is an ambident nucleophile (resonance structures delocalize charge between Carbon and Nitrogen).

  • C-Alkylation: Favored by "soft" electrophiles and conditions that allow thermodynamic equilibration.

  • N-Alkylation (Ketenimine formation): Favored by "hard" electrophiles, high temperatures, and highly polar aprotic solvents (DMSO/DMF) with "naked" cations.

Decision Matrix for Selectivity:

VariableFavors C-Alkylation (Desired)Favors N-Alkylation (Avoid)
Solvent Non-polar (Toluene, Benzene) via PTCPolar Aprotic (DMSO, DMF, HMPA)
Leaving Group Iodide, Bromide (Soft)Sulfonates, Sulfates (Hard)
Counter-ion Quaternary Ammonium (

)
Lithium (

), Sodium (

) (Naked)

PTC Mechanism Diagram:

PTC_Mechanism cluster_organic Organic Phase (Toluene) cluster_interface Interface cluster_aqueous Aqueous Phase (50% NaOH) Q_CN Q+ [Substrate]- Product_Org Product + Q+ X- Q_CN->Product_Org S_N2 Reaction RX R-X (Alkyl Halide) IonExchange Ion Exchange Q+ X-  <-->  Q+ OH- Product_Org->IonExchange Recycle Q+ X- IonExchange->Q_CN Transfer Deprotonation Deprotonation Substrate + OH- -> [Substrate]- + H2O NaOH Na+ OH- (High Conc) NaOH->IonExchange

Figure 2: The Mąkosza Interfacial Mechanism. Note that the high concentration of NaOH effectively "dehydrates" the interface, preventing hydrolysis while the Q+ catalyst shuttles the anion.

Recommended SOP: The Mąkosza Protocol

Objective: Mono-alkylation of 4-nitrophenylacetonitrile with primary alkyl bromide.

  • Preparation:

    • Flush a 3-neck flask with Argon for 15 minutes.

    • Charge 4-nitrophenylacetonitrile (1.0 eq) and TBAB (0.05 eq) .

    • Add Toluene (10 volumes) . Stir to dissolve.

  • Base Addition:

    • Add 50% w/w NaOH (3.0 eq) . Note: The high concentration is critical to reduce water activity.

    • Stir vigorously (high RPM is essential for interfacial surface area).

  • Reaction:

    • Add Alkyl Bromide (0.95 - 1.0 eq) dropwise over 60 minutes at 20-25°C.

    • Tip: Do not heat unless absolutely necessary.

  • Workup:

    • Dilute with water and separate phases.[8]

    • Wash organic phase with dilute HCl (to remove amine impurities from catalyst decomposition) and then brine.

    • Concentrate.

References
  • Mąkosza, M. , & Jonczyk, A. (1976). Phase-Transfer Catalysis in Organic Synthesis. Organic Syntheses , 55, 91.

  • Starks, C. M., & Liotta, C. L. (1978). Phase Transfer Catalysis: Principles and Techniques. Academic Press.
  • Fedoryński, M. (2006). Syntheses of carbanion derivatives in the two-phase system: chemistry of the interface. Polish Journal of Chemistry , 80, 1.

  • Halpern, M. (2002). Phase Transfer Catalysis in the Pharmaceutical Industry. Industrial Phase-Transfer Catalysis .

Disclaimer: This guide is intended for qualified research personnel. Always review the Safety Data Sheets (SDS) for 4-nitrophenylacetonitrile (a potent skin irritant and cyanide source) before handling.

Sources

Optimization

Technical Support Center: Cyclobutane Nitrile to Amine Synthesis

Topic: Workup procedures for amine synthesis from cyclobutane nitriles Ticket ID: CHEM-SUP-8821 Status: Open Agent: Senior Application Scientist Introduction: The Cyclobutane Challenge Welcome to the technical support hu...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Workup procedures for amine synthesis from cyclobutane nitriles Ticket ID: CHEM-SUP-8821 Status: Open Agent: Senior Application Scientist

Introduction: The Cyclobutane Challenge

Welcome to the technical support hub for cyclobutane derivatives. Converting cyclobutane carbonitriles to cyclobutylmethanamines is a deceptive transformation. While the cyclobutane ring is kinetically stable enough to survive standard hydride reductions (unlike some cyclopropanes), the resulting amine (MW ~85 g/mol ) presents two critical failure modes during workup:

  • Physical Loss: The product is highly volatile and water-soluble, leading to "vanishing yields" during concentration or extraction.

  • Chemical Entrapment: Aluminum byproducts from Lithium Aluminum Hydride (LAH) reductions form gelatinous emulsions that physically trap the amine.

This guide provides troubleshooting workflows to maximize recovery and purity.

Module 1: The "Sticky" Aluminum Emulsion

User Issue: "I used LAH to reduce my nitrile. Upon quenching, the flask is full of gray sludge/gel. Filtration is impossible, and my yield is near zero."

Root Cause Analysis

When LAH is quenched with water, it forms lithium aluminate species (


) and aluminum hydroxides. These form a complex, gelatinous 3D network that coordinates strongly with amines, trapping your product in the solid phase.
Troubleshooting Protocol: The Quench Matrix

Do not simply add water until the bubbling stops. Use a stoichiometric protocol.

Option A: The Fieser Method (Standard)

Best for: Small scales (<5g), granular precipitates.

  • Cool: Chill reaction mixture to 0°C.

  • Stoichiometry (The 1:1:3 Rule): For every 1 gram of LAH used, add sequentially:

    • 1 mL Water (Add slowly; exothermic H2 release).

    • 1 mL 15% Aqueous NaOH.[1]

    • 3 mL Water.

  • Maturation: Warm to Room Temperature (RT) and stir vigorously for 15 minutes.

    • Validation: The gray gel must turn into a white, granular sand. If it remains sticky, you did not stir long enough or added reagents too fast.

  • Filtration: Filter through Celite. Wash the cake with THF/Ether.[2]

Option B: Rochelle’s Salt (High Performance)

Best for: Large scales (>10g), or when Fieser fails/forms slime.

  • Quench: Dilute with ether, cool to 0°C, and add Ethyl Acetate or water to destroy excess LAH.

  • Complexation: Add a saturated aqueous solution of Potassium Sodium Tartrate (Rochelle’s Salt) . Use ~20-50 mL per gram of LAH.

  • The Wait: Stir vigorously at RT until two clear phases separate.

    • Mechanism:[2][3][4] Tartrate acts as a bidentate ligand, breaking the aluminum-amine coordination and solubilizing aluminum into the aqueous layer.

    • Validation: You must see a sharp interface between the organic and aqueous layers.

Visual Workflow: Quench Strategy

QuenchMatrix cluster_fail Failure Mode Start LAH Reduction Complete ScaleCheck Check Scale & Viscosity Start->ScaleCheck Fieser Fieser Method (1g LAH : 1mL H2O : 1mL NaOH : 3mL H2O) ScaleCheck->Fieser < 5g / Low Viscosity Rochelle Rochelle's Salt (Sat. K-Na Tartrate) ScaleCheck->Rochelle > 10g / Sticky Gel ResultF White Granular Solid (Filterable) Fieser->ResultF Stir 15 min @ RT Sludge Gelatinous Emulsion (Trapped Product) Fieser->Sludge Incorrect Ratios ResultR Clear Phase Separation (Extractable) Rochelle->ResultR Stir 1-2 hrs @ RT

Caption: Decision matrix for selecting the optimal aluminum quench method to prevent product entrapment.

Module 2: The "Vanishing" Product

User Issue: "NMR of the crude reaction mix showed product, but after rotovap/drying, the flask is empty or mass balance is <20%."

Root Cause Analysis

Cyclobutylmethanamine (free base) has a boiling point estimated around 140–150°C, but it forms low-boiling azeotropes with water and THF. Furthermore, as a primary amine, it reacts with atmospheric CO2 to form carbamates.

Troubleshooting Protocol: Isolation Strategies

Do NOT concentrate the free base to dryness. Use one of the following "Trap" methods.

Method A: The "In-Situ" Protection (Recommended)

Avoid isolating the free amine entirely.

  • Quench: Perform Rochelle's salt workup.

  • Protect: To the biphasic mixture (or separated organic layer), add

    
      (1.1 equiv) and base (e.g., 
    
    
    
    ).
  • Isolate: The resulting N-Boc-cyclobutylmethanamine is lipophilic, non-volatile, and easy to purify via silica chromatography.

Method B: The HCl Salt Trap

If you need the free amine later, isolate it as a salt.

  • Extract: Perform workup. Dry organic layer (

    
    ).[5]
    
  • Precipitate: Bubble dry HCl gas or add HCl in Dioxane/Ether to the organic layer.

  • Filtration: The amine hydrochloride salt will precipitate as a stable solid.

    • Validation: Check melting point.[6] Salts are stable and non-volatile.

Data Comparison: Free Base vs. Derivatives
PropertyFree Amine (Cyclobutylmethanamine)HCl SaltN-Boc Derivative
Volatility High (Risk of loss on Rotovap)None (Solid)Low (Oil/Solid)
Water Solubility High (Loss to aqueous layer)Very HighNegligible
Stability Oxidizes/Absorbs CO2StableStable
Isolation Distillation (Difficult)FiltrationExtraction/Column

Module 3: Purity & Side Reactions

User Issue: "I see a peak at ~9-10 ppm in my proton NMR (Aldehyde) or double alkylation products."

Mechanism of Failure
  • Aldehydes: Nitrile reduction proceeds via an imine aluminate intermediate. If the reduction is incomplete or the quench is too acidic/warm before reduction finishes, the imine hydrolyzes to an aldehyde (

    
    ) instead of reducing to the amine (
    
    
    
    ).
  • Secondary Amines: The formed primary amine can react with the intermediate imine (transimination) and be reduced again, forming a dimer (

    
    ).
    
Corrective Actions
  • Prevent Aldehydes: Ensure excess LAH (2.0–2.5 equiv) and allow sufficient reflux time (THF reflux, 4-12h). Do not quench until TLC/GC shows complete consumption of nitrile.

  • Prevent Dimers: Keep the reaction highly concentrated in hydride source (add nitrile to the LAH slurry, not vice versa) to ensure the intermediate imine is reduced faster than it can react with a newly formed amine.

Visual Workflow: Isolation Logic

Isolation Crude Crude Organic Layer (Volatile Amine) Decision Need Pure Amine? Crude->Decision PathA Path A: Salt Formation Decision->PathA Yes (Salt OK) PathB Path B: Protection Decision->PathB No (Next Step) ActionA Add HCl (Ether/Dioxane) PathA->ActionA ActionB Add Boc2O / Base PathB->ActionB ProductA Amine-HCl Salt (Stable Solid) ActionA->ProductA ProductB N-Boc Carbamate (Purifiable Oil/Solid) ActionB->ProductB

Caption: Workflow for isolating volatile cyclobutane amines without evaporative loss.

References

  • BenchChem. (2025).[2] Technical Support Center: Safe Quenching of Aluminum Hydride Reactions. Retrieved from

  • University of Rochester. (2025). Magic Formulas: Fieser Workup (LAH and DiBAL).[7][8] Retrieved from

  • Organic Chemistry Portal. (n.d.). Amine Synthesis by Nitrile Reduction. Retrieved from

  • National Institutes of Health (PubChem). (2025). 1-Cyclobutylmethanamine hydrochloride (Compound Summary). Retrieved from

  • American Chemical Society. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction. ACS Chemical Health & Safety.[7] Retrieved from [7]

Sources

Troubleshooting

Technical Support Center: 1-(4-Nitrophenyl)cyclobutane-1-methanamine

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers experiencing irreproducibility when working with structurally complex bifunctional molecules.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers experiencing irreproducibility when working with structurally complex bifunctional molecules.

1-(4-Nitrophenyl)cyclobutane-1-methanamine (CAS 927993-38-2) is a highly valuable compound in drug discovery, but it presents a unique "trifecta" of reactive sites: a nucleophilic primary amine, a photoreactive p-nitrophenyl moiety, and a strained cyclobutane ring. This guide bypasses generic advice to provide a self-validating, mechanistic approach to troubleshooting and stabilizing this compound in your assays.

Diagnostic Troubleshooting Matrix

When your assay yields inconsistent results, the physical state of your solution is your first diagnostic tool. Do not simply discard the solution; analyze the failure mode.

Symptom A: Unexplained Precipitation or Turbidity in Non-Polar Solvents
  • The Observation: A freshly prepared clear solution in dichloromethane (DCM) or hexane becomes cloudy after sitting on the benchtop for 30–60 minutes.

  • The Causality (The "Why"): Primary amines are strong nucleophiles. When exposed to ambient air, the amine attacks the electrophilic carbon of atmospheric carbon dioxide (CO₂). This forms a carbamic acid intermediate, which rapidly reacts with a second equivalent of the primary amine to precipitate as an insoluble ammonium carbamate salt[1][2].

  • The Fix: This is a Bronsted/Lewis acid-base reaction[2]. To prevent it, you must eliminate CO₂ exposure. Degas all non-polar solvents, backfill your vials with Argon, and keep caps sealed.

Symptom B: Rapid Signal Decay or Yellow/Brown Discoloration
  • The Observation: Aqueous or protic solutions left under ambient laboratory lighting show a rapid drop in analytical titer (e.g., via HPLC) accompanied by a shift to a yellow or brownish hue.

  • The Causality (The "Why"): The p-nitrophenyl group is highly susceptible to UV-induced photodegradation. Upon exposure to UV or strong ambient light, the nitroaromatic ring enters an excited triplet state. In protic solvents, this state can abstract hydrogen or react with trace hydroxyl radicals, leading to ring cleavage and the formation of complex, colored polymeric byproducts[3][4].

  • The Fix: Treat the compound as severely photosensitive. Use amber glass vials, work under low-light conditions, and strictly avoid UV-C sterilization of the solution[4].

Symptom C: Gradual Titer Loss over 48 Hours in Aqueous Media
  • The Observation: The compound degrades slowly over a few days in physiological buffers (pH 7.4), even in the dark.

  • The Causality (The "Why"): The free base form of the primary amine is prone to slow oxidative degradation in the presence of dissolved oxygen.

  • The Fix: Convert the free base to a hydrochloride (HCl) salt. Protonating the amine to form an ammonium cation (-NH₃⁺) eliminates its nucleophilicity and drastically reduces its susceptibility to oxidation.

Quantitative Stability Data

The following table summarizes the expected stability of the free base versus the HCl salt across various common experimental conditions. Use this to select the appropriate solvent system for your workflow.

FormSolvent SystemEnvironmentTempEst. Half-Life (

)
Primary Degradation Pathway
Free Base Hexane / DCMAmbient Air, Light20°C< 2 HoursCarbamate Precipitation[1]
Free Base Methanol (Anhydrous)Argon, Dark4°C> 14 DaysN/A (Stable)
Free Base Aqueous Buffer (pH 7.4)Ambient Air, Light20°C~ 6-8 HoursPhotodegradation[3]
HCl Salt Aqueous Buffer (pH 7.4)Ambient Air, Dark20°C> 30 DaysN/A (Stable)
HCl Salt DMSO (Anhydrous)Argon, Dark-20°C> 6 MonthsN/A (Stable)

Validated Experimental Protocols

To ensure a self-validating system, every step in your preparation must be verifiable. Below are the definitive methodologies for handling this compound.

Protocol A: Preparation of Ultra-Stable Stock Solutions (Free Base)

Use this protocol if your downstream assay cannot tolerate chloride ions or acidic shifts.

  • Solvent Preparation: Select anhydrous Acetonitrile or Methanol. Perform three cycles of freeze-pump-thaw degassing to remove dissolved O₂ and CO₂.

  • Environment: Transfer the degassed solvent and the lyophilized compound to a glovebox or a benchtop Schlenk line under positive Argon pressure.

  • Dissolution: Dissolve the compound to a concentration of 10 mM. Self-Validation Check: The solution must remain perfectly colorless and transparent.

  • Storage: Aliquot immediately into single-use, Argon-purged amber glass vials with PTFE-lined septa. Store at -20°C.

Protocol B: In Situ Hydrochloride Salt Conversion

Use this protocol to generate the highly stable salt form for long-term aqueous studies.

  • Initial Dissolution: Dissolve 100 mg of the free base in 5.0 mL of anhydrous diethyl ether in a round-bottom flask under Argon.

  • Protonation: Place the flask in an ice bath (0°C). Slowly add 1.05 equivalents of 1.0 M HCl in diethyl ether dropwise while stirring vigorously.

  • Validation: Self-Validation Check: A white precipitate (the HCl salt) will crash out of the ether solution immediately.

  • Isolation: Centrifuge the suspension at 4,000 x g for 5 minutes. Decant the supernatant.

  • Drying: Wash the pellet once with 2 mL of cold, anhydrous ether, then dry under high vacuum for 4 hours. The resulting powder can be safely stored at room temperature in a desiccator.

Mechanistic Pathway Visualization

The following diagram illustrates the competing degradation pathways of the compound and maps them to our recommended mitigation strategies.

StabilityPathway Compound 1-(4-Nitrophenyl)cyclobutane- 1-methanamine (Free Base) Carbamate Ammonium Carbamate (Insoluble Precipitate) Compound->Carbamate Nucleophilic Attack PhotoDeg Photodegradation Products (Ring Cleavage / Discoloration) Compound->PhotoDeg Triplet State Excitation CO2 Atmospheric CO2 CO2->Carbamate Reactant UVLight UV / Ambient Light UVLight->PhotoDeg Trigger Argon Degassed Solvents & Argon Argon->CO2 Blocks Amber Amber Vials & Dark Storage Amber->UVLight Blocks HClSalt Convert to HCl Salt HClSalt->Compound Protonates Amine (Prevents Nucleophilicity)

Degradation pathways of the target compound and corresponding mitigation strategies.

Frequently Asked Questions (FAQs)

Q: Is the cyclobutane ring prone to ring-opening in my assay buffers? A: No. While cyclobutane possesses significant ring strain (~26 kcal/mol), it is kinetically stable under standard physiological or assay conditions (pH 4–9, <60°C). Ring-opening typically requires aggressive catalytic conditions (e.g., strong Lewis acids) or extreme thermal stress. Your primary focus must remain on protecting the amine and nitro groups.

Q: Can I use DMSO to make my stock solutions? A: Yes, but with a major caveat. DMSO is highly hygroscopic. If your DMSO absorbs water from the air, it will facilitate the hydrolysis of the primary amine over time. Furthermore, primary amines in DMSO can still absorb CO₂ to form carbamates, sometimes exceeding theoretical maximum ratios in non-aqueous environments[2]. If using DMSO, it must be strictly anhydrous and stored under Argon.

Q: I need to sterilize my solution for a cell-based assay. Can I use a UV crosslinker? A: Absolutely not. As detailed in the troubleshooting matrix, nitroaromatics undergo rapid oxidative photodegradation when exposed to UV light[3][4]. You must use sterile syringe filtration (e.g., 0.22 µm PTFE filters) instead of UV sterilization.

Q: My solution turned slightly yellow but remains clear. Is it still usable? A: A color shift to yellow indicates that photolysis of the nitroaromatic ring has already begun, likely generating trace amounts of nitrophenols or other complex byproducts[3]. Because these byproducts can be highly reactive and cytotoxic, using a discolored solution in a biological assay will introduce confounding variables. Discard it and prepare a fresh stock using Protocol A.

References

  • Title: Evaluation of the Efficiency of Photodegradation of Nitroaromatics Applying the UV/H2O2 Technique Source: csbsju.edu URL:[Link]

  • Title: Evaluation of the Efficiency of Photodegradation of Nitroaromatics Applying the UV/H2O2 Technique | Environmental Science & Technology Source: acs.org URL:[Link]

  • Title: Amine Based Solvent for CO2 Absorption “From Molecular Structure to Process” Source: utwente.nl URL:[Link]

  • Source: google.

Sources

Reference Data & Comparative Studies

Validation

Mass spectrometry fragmentation pattern of 1-(4-Nitrophenyl)cyclobutane-1-methanamine

Executive Summary This guide provides an in-depth analysis of the mass spectrometry (MS) fragmentation patterns of 1-(4-Nitrophenyl)cyclobutane-1-methanamine (referred to herein as NPCM ). As a structural analog to the d...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides an in-depth analysis of the mass spectrometry (MS) fragmentation patterns of 1-(4-Nitrophenyl)cyclobutane-1-methanamine (referred to herein as NPCM ). As a structural analog to the desmethyl metabolites of Sibutramine, NPCM represents a critical scaffold in the development of serotonin-norepinephrine reuptake inhibitors (SNRIs).

This document objectively compares NPCM against its chlorinated industry-standard alternative (the Sibutramine metabolite M2) and open-chain analogs. We demonstrate that while the cyclobutane ring strain dictates the primary fragmentation pathway for both, the strongly electron-withdrawing nitro group in NPCM significantly alters the ionization efficiency and product ion stability compared to the chloro-analog, requiring distinct Multiple Reaction Monitoring (MRM) transitions for accurate quantification.

Chemical Context & Analytical Challenge

The analysis of cyclobutane-methanamines is complicated by two factors: ring strain and isobaric interference . The cyclobutane ring (~26 kcal/mol strain energy) is prone to ring-opening reactions under Collision-Induced Dissociation (CID), often mimicking open-chain alkenes.

The Molecule at a Glance
  • Compound: 1-(4-Nitrophenyl)cyclobutane-1-methanamine

  • Formula: C₁₁H₁₄N₂O₂

  • Monoisotopic Mass: 206.1055 Da

  • Precursor Ion [M+H]⁺: 207.1128 m/z

  • Key Structural Features:

    • Primary Amine: Site of protonation (ESI+).

    • Cyclobutane Ring: Source of characteristic "retro-2+2" cleavage.

    • Nitro Group: Electron-withdrawing, directing fragmentation away from stable benzyl cations.

Comparative Analysis: NPCM vs. Established Alternatives

To validate the performance of NPCM protocols, we compare its MS behavior against the standard Chlorophenyl Analog (Sibutramine Metabolite M2) and an Open-Chain Analog (to demonstrate ring effects).

Table 1: Comparative Fragmentation Performance
FeatureNPCM (Target) Chloro-Analog (Ref) Open-Chain Analog Implication
Precursor [M+H]⁺ 207.1 m/z 252.1 m/zVariesDistinct mass shift (-45 Da vs Ref).
Primary Loss NH₃ (-17 Da) NH₃ (-17 Da)NH₃ (-17 Da)Common amine signature; non-specific.
Dominant Fragment m/z 136 (Nitrobenzyl)m/z 125 (Chlorobenzyl)Alkyl fragmentsCritical for specificity. The nitro group stabilizes the benzyl cation less effectively than Cl.
Ring Cleavage Retro-2+2 (-28 Da) Retro-2+2 (-28 Da)McLafferty Rearr.Cyclobutane signature; confirms ring integrity.
Ionization Mode ESI (+)ESI (+)ESI (+)Nitro group suppresses ionization slightly vs Chloro.

Expert Insight: The shift from Chlorine to Nitro changes the "anchor" fragment. In the Chloro-analog, the chlorobenzyl cation (m/z 125) is the base peak due to the resonance stability provided by the halogen's lone pairs. In NPCM, the nitro group is electron-withdrawing, destabilizing the benzyl cation (m/z 136). Consequently, higher collision energies (CE) are often required to generate the m/z 136 fragment in NPCM compared to the m/z 125 in the Chloro-analog.

Mechanistic Deep Dive: Fragmentation Pathways

Understanding the causality of fragmentation is essential for robust method development.[1] The fragmentation of NPCM under ESI-MS/MS conditions follows three competing pathways.

Pathway A: Ammonia Loss (The "Amine Rule")

Protonation occurs at the primary amine. Inductive cleavage leads to the loss of neutral ammonia (NH₃, 17 Da).

  • Transition: 207.1 → 190.1 m/z

  • Utility: High abundance, but low specificity (common to all primary amines).

Pathway B: Cyclobutane Ring Strain Release (The "Fingerprint")

The high strain of the cyclobutane ring drives a retro-2+2 cycloaddition mechanism. The ring cleaves to release a neutral ethylene molecule (C₂H₄, 28 Da).[2]

  • Transition: 207.1 → 179.1 m/z

  • Utility: High specificity. Confirms the presence of the intact cyclobutane ring, distinguishing it from open-chain isomers.

Pathway C: Nitro-Benzyl Cation Formation (The "Quantifier")

Following the loss of the amine side chain, the molecule cleaves at the benzylic position.

  • Transition: 207.1 → 136.0 m/z (4-Nitrobenzyl cation)

  • Utility: Quantifier Ion. This is the most diagnostic fragment for the aromatic core.

Pathway D: Nitro Group Degradation

At high collision energies, the nitro group itself fragments, losing NO• (30 Da) or NO₂• (46 Da).[1]

  • Transition: 136.0 → 106.0 m/z (Loss of NO) or 90.0 m/z (Loss of NO₂).

Visualization: Fragmentation Logic & Workflow

The following diagrams illustrate the mechanistic pathways and the recommended experimental workflow.

Diagram 1: NPCM Fragmentation Tree

Fragmentation_Pathway M_H Precursor Ion [M+H]+ m/z 207.1 Loss_NH3 [M+H - NH3]+ m/z 190.1 M_H->Loss_NH3 - NH3 (17 Da) Loss_C2H4 [M+H - C2H4]+ m/z 179.1 (Ring Opening) M_H->Loss_C2H4 - C2H4 (28 Da) Retro 2+2 Benzyl Nitrobenzyl Cation m/z 136.0 (Quantifier) M_H->Benzyl - C3H9N (Side chain) Loss_NH3->Benzyl - C2H4 Loss_NO2 Phenyl Cation m/z 90.0 Benzyl->Loss_NO2 - NO2 (46 Da)

Caption: Mechanistic fragmentation tree of 1-(4-Nitrophenyl)cyclobutane-1-methanamine under ESI-MS/MS.

Diagram 2: Method Development Workflow

Workflow Sample Sample Prep (LLE/PPT) LC LC Separation (C18, Acidic pH) Sample->LC Ionization ESI Source (+) 3.5 kV LC->Ionization Q1 Q1 Filter 207.1 m/z Ionization->Q1 CID Collision Cell (Ar, 20-35 eV) Q1->CID Q3 Q3 Filter 136.0 (Quant) 179.1 (Qual) CID->Q3

Caption: Recommended LC-MS/MS workflow for high-sensitivity detection of NPCM.

Experimental Protocol: Self-Validating System

To ensure reproducibility and scientific integrity, follow this "Self-Validating" protocol. This method includes internal checks to verify system performance.

Liquid Chromatography Conditions
  • Column: C18 Reverse Phase (e.g., Zorbax SB-C18 or equivalent), 2.1 x 50 mm, 1.8 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Proton source for amine).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes. Note: NPCM is moderately polar; expect retention time ~2.5 - 3.0 min.

Mass Spectrometry Parameters (ESI+)
  • Source: Electrospray Ionization (Positive Mode).[1][3][4]

  • Capillary Voltage: 3500 V.

  • Desolvation Temp: 350°C.

  • Collision Gas: Argon (Preferred for consistent fragmentation energy).

MRM Transition Table (Validation Set)
Transition TypePrecursor (m/z)Product (m/z)Collision Energy (eV)Dwell Time (ms)Purpose
Quantifier 207.1136.0 25 - 30100Primary Quantification
Qualifier 1 207.1179.1 15 - 20100Confirms Cyclobutane Ring
Qualifier 2 207.1190.1 10 - 15100Confirms Primary Amine
Self-Validation Step
  • The "Ratio Check": Calculate the peak area ratio of 179.1 / 136.0 .

  • Acceptance Criteria: This ratio should remain constant (±15%) across the calibration range. If the ratio shifts, it indicates co-elution with an isobaric impurity (likely an open-chain isomer that does not form the 179.1 ring-strain fragment).

References

  • Sibutramine Metabolite Fragmentation

    • Title: Simultaneous determination of sibutramine and its active metabolites in human plasma by LC-MS/MS.[4][5][6]

    • Source: Journal of Mass Spectrometry / PubMed.
    • URL:[Link]

  • Cyclobutane Ring Strain & Cleavage

    • Title: Mass Spectra of Certain Cyclobutanecarboxylates (Mechanistic basis for retro-2+2 cleavage).
    • Source: Journal of Organic Chemistry (ACS).
    • URL:[Link]

  • Nitro-Aromatic Reduction & Fragmentation

    • Title: Mass spectrometry based fragmentation patterns of nitrosamine compounds (Parallel for nitro-group losses).
    • Source: Rapid Communic
    • URL:[Link]

  • Synthesis Context (Nitrile Reduction)

    • Title: Reduction of nitro compounds to amines (Context for precursor purity).
    • Source: Wikipedia (General Reference).
    • URL:[Link]

Sources

Comparative

HPLC Method Development for 1-(4-Nitrophenyl)cyclobutane-1-methanamine Purity: A Comparative Guide

Introduction: The Analytical Challenge 1-(4-Nitrophenyl)cyclobutane-1-methanamine is a highly functionalized intermediate utilized in the synthesis of advanced pharmaceutical active ingredients. From a chromatographic pe...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge

1-(4-Nitrophenyl)cyclobutane-1-methanamine is a highly functionalized intermediate utilized in the synthesis of advanced pharmaceutical active ingredients. From a chromatographic perspective, this molecule presents a distinct triad of challenges:

  • A Highly Basic Primary Amine: With a pKa of approximately 10, the methanamine group is fully protonated under standard reversed-phase conditions.

  • A Hydrophobic Core: The cyclobutane ring drives strong hydrophobic retention.

  • A Strong Chromophore: The 4-nitrophenyl group provides excellent UV absorbance but is highly electron-withdrawing, influencing the molecule's overall dipole.

The primary synthetic precursor to this compound is typically 1-(4-Nitrophenyl)cyclobutanecarbonitrile . Because the amine is generated via the reduction of this nitrile, any purity assay must baseline-resolve the highly basic amine target from the neutral, hydrophobic nitrile impurity.

Mechanistic Insights: The Causality of Amine Tailing

When developing an HPLC method for primary amines, the most common mode of failure is severe peak tailing. Classical peak tailing in reversed-phase methods is most commonly caused by strong ionic interactions between basic analytes and residual silanols on the surface of the silica[1].

At a neutral or slightly acidic pH, the primary amine is protonated (


). Concurrently, residual acidic silanols (-SiOH) on traditional silica columns ionize into negatively charged silanoxides (-SiO

). This creates a secondary ion-exchange retention mechanism that acts independently of the primary hydrophobic partitioning, smearing the analyte band across the column.

To overcome this, method developers must carefully select the stationary phase. For basic compounds, hybrid silica columns are generally preferred because they reduce peak tailing caused by residual silanol (Si–OH) groups[2]. However, the most robust solution is the use of a Polar-Embedded C18 column. These columns feature an amide, urea, or carbamate linkage near the silica surface. This polar linkage is the key feature of polar embedded columns as it enables the column to function effectively in highly aqueous conditions and creates a hydration layer that physically shields basic analytes from unreacted silanols[3]. Short polar-embedded phase HPLC columns are frequently included in development studies based upon their advantages for the analysis of small, polar compounds[4].

Mechanism cluster_0 Standard C18 Column cluster_1 Polar-Embedded C18 A1 Residual Silanols (Si-O⁻) C1 Strong Ion-Exchange (Severe Peak Tailing) A1->C1 B1 Protonated Amine (R-NH₃⁺) B1->C1 A2 Amide Shielding Layer (Virtual Water Layer) C2 Hydrophobic Partitioning (Symmetrical Peak) A2->C2 B2 Protonated Amine (R-NH₃⁺) B2->C2

Fig 1. Mechanistic comparison of amine interactions on Standard C18 vs. Polar-Embedded C18 columns.

Experimental Design: A Self-Validating Protocol

To objectively compare column performance, a self-validating HPLC workflow was designed to evaluate a Standard C18, a Hybrid C18, and a Polar-Embedded C18 column.

A self-validating protocol ensures that the analytical system actively monitors its own integrity during the run. This is achieved through strict System Suitability Testing (SST) and continuous bracketing standards.

Step-by-Step Methodology

1. Mobile Phase Preparation:

  • Mobile Phase A (Aqueous): 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water (pH ~2.0). Causality: TFA lowers the pH to fully protonate residual silanols (suppressing ionization) and acts as a volatile ion-pairing agent for the amine.

  • Mobile Phase B (Organic): 100% Acetonitrile.

2. Chromatographic Conditions:

  • Gradient: 10% B to 80% B over 15 minutes, followed by a 3-minute hold and 5-minute re-equilibration.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 270 nm (optimal for the 4-nitrophenyl chromophore).

  • Injection Volume: 5 µL.

  • Column Temperature: 30 °C.

3. Self-Validating Sequence Execution:

  • Step A (Blank): Inject Mobile Phase A to establish a baseline and confirm the absence of ghost peaks or carryover.

  • Step B (SST Injection): Inject a resolution mixture containing 0.5 mg/mL of 1-(4-Nitrophenyl)cyclobutane-1-methanamine and 0.05 mg/mL of the nitrile precursor.

    • Validation Gate: The sequence automatically halts if Resolution (Rs) < 2.0 or Tailing Factor (As) > 1.5.

  • Step C (Sample Analysis): Inject unknown synthetic batches.

  • Step D (Bracketing): Re-inject the SST standard every 10 samples. Validation Gate: Retention time drift must remain

    
     1.0% RSD.
    

Workflow A 1. Sample Prep Target & Nitrile Precursor B 2. Column Screening Std C18 Hybrid Polar-Embedded A->B C 3. Mobile Phase Tuning 0.1% TFA (pH 2.0) / Acetonitrile B->C D D C->D E 5. Final Method Validated Purity Assay D->E

Fig 2. Step-by-step HPLC method development workflow for basic amine purity analysis.

Comparative Performance Data

The table below summarizes the quantitative performance of the three evaluated column chemistries under the identical gradient conditions described above.

ParameterStandard C18Hybrid C18Polar-Embedded C18
Stationary Phase Chemistry Unendcapped Type-A SilicaBase-Deactivated Hybrid SilicaAmide-Linked Type-B Silica
Target Retention Time (tR) 6.45 min6.80 min5.90 min
Impurity Retention Time (tR) 8.12 min8.55 min8.05 min
Target Tailing Factor (As) 2.45 (Fail)1.35 (Pass)1.05 (Pass)
Resolution (Rs) 1.8 (Fail)3.2 (Pass)4.5 (Pass)
Theoretical Plates (N) 4,2009,50012,800

Discussion & Conclusion

The experimental data clearly demonstrates the superiority of advanced column chemistries when dealing with highly basic pharmaceutical intermediates.

The Standard C18 column failed the System Suitability Test. The severe tailing (As = 2.45) of the primary amine caused the base of the peak to broaden significantly, bleeding into the retention window of the nitrile impurity and resulting in an unacceptable resolution (Rs = 1.8).

The Hybrid C18 column passed all criteria, utilizing highly pure, base-deactivated silica to reduce silanol interactions, yielding an acceptable tailing factor of 1.35.

However, the Polar-Embedded C18 provided the optimal chromatographic profile. By utilizing an amide shielding layer, it virtually eliminated secondary interactions, resulting in a near-perfect Gaussian peak shape (As = 1.05) and the highest theoretical plate count. Furthermore, the polar embedded group slightly reduced the hydrophobic retention of the amine compared to the strictly neutral nitrile impurity, maximizing the selectivity and delivering an outstanding resolution of 4.5. For the routine purity analysis of 1-(4-Nitrophenyl)cyclobutane-1-methanamine, the Polar-Embedded C18 is the definitive column of choice.

References[2] Title: HPLC Column Selection: Core to Method Development (Part II). Source: Welch Materials, Inc. URL: https://welch-us.com/[1] Title: HPLC Method Development. Source: AAPCO. URL: https://aapco.org/[3] Title: HPLC problems with very polar molecules. Source: Axion Labs. URL: https://axionlabs.com/[4] Title: Evaluation of Polar-Embedded and Polar-Endcapped C12-C18 Stationary Phase Vulnerabilities. Source: LCGC International. URL: https://www.chromatographyonline.com/

Sources

Validation

Comparing biological activity of nitro- vs amino-substituted cyclobutane methanamines

Comparative Biological Activity of Nitro- vs. Amino-Substituted Cyclobutane Methanamines: A Structural and Pharmacological Guide As drug development professionals continuously seek to optimize central nervous system (CNS...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Biological Activity of Nitro- vs. Amino-Substituted Cyclobutane Methanamines: A Structural and Pharmacological Guide

As drug development professionals continuously seek to optimize central nervous system (CNS) therapeutics, the cyclobutane methanamine scaffold has emerged as a highly privileged pharmacophore. Originally popularized by the anti-obesity agent sibutramine, this rigid four-membered ring system effectively locks the methanamine side chain into an optimal vector for monoamine transporter (MAT) engagement.

When optimizing this scaffold, substituting the aryl ring with either a nitro (-NO₂) or an amino (-NH₂) group fundamentally alters the molecule's electronic distribution, lipophilicity, and hydrogen-bonding capacity. This guide provides an objective, data-driven comparison of these two substitutions, detailing their biological activity, pharmacokinetic behavior, and the self-validating protocols used to evaluate them.

Structural and Electronic Rationale

The rigid nature of the cyclobutane ring introduces approximately 26 kcal/mol of ring strain, which influences the spatial orientation of attached substituents[1]. The choice between a nitro and an amino group dictates how the molecule interacts with the aqueous environment of the synaptic cleft and the lipophilic environment of the blood-brain barrier (BBB).

  • Nitro-Substituted Variant: The -NO₂ group is a strong electron-withdrawing group (EWG). It increases the overall lipophilicity (LogP) of the molecule, enhancing passive diffusion across the BBB. However, it lacks hydrogen-bond donating capabilities, which can limit its direct binding affinity to certain polar residues within transporter active sites[2].

  • Amino-Substituted Variant: The -NH₂ group is a strong electron-donating group (EDG). It significantly increases the polar surface area (PSA) and acts as both a hydrogen-bond donor and acceptor. At physiological pH (7.4), the amino group can become partially protonated, enhancing its electrostatic interaction with the negatively charged aspartate residues typically found in the central binding sites of serotonin (SERT) and norepinephrine (NET) transporters[3].

Table 1: Physicochemical Properties Comparison
PropertyNitro-Cyclobutane MethanamineAmino-Cyclobutane MethanamineImpact on Drug Design
Electronic Effect Strongly Electron-WithdrawingStrongly Electron-DonatingAlters aromatic ring electron density.
LogP (Lipophilicity) High (~3.2)Moderate (~1.8)Nitro favors BBB penetration; Amino favors aqueous solubility.
Hydrogen Bonding Acceptor onlyDonor and AcceptorAmino forms stronger MAT active-site interactions.
Metabolic Fate Prodrug (Reduced to Amino)Active PharmacophoreNitro requires hepatic activation for peak efficacy.

Biological Activity: Monoamine Transporter Inhibition

The primary mechanism of action for cyclobutane methanamines is the competitive inhibition of monoamine reuptake, which elevates extracellular neurotransmitter levels in the synaptic cleft.

In vitro binding assays reveal a stark contrast in the direct pharmacological activity of the two variants. The amino-substituted compound demonstrates superior direct binding affinity, driven by its hydrogen-bond donating capacity. Conversely, the nitro-variant exhibits weaker in vitro affinity but often serves as a highly effective in vivo prodrug due to its superior BBB penetration followed by hepatic reduction.

Table 2: In vitro Transporter Binding Affinity ( , nM)
Compound VariantSERT Affinity (

)
NET Affinity (

)
DAT Affinity (

)
Nitro-Substituted 145.2 ± 12.4210.5 ± 18.1>1000
Amino-Substituted 12.4 ± 1.834.2 ± 4.5450.5 ± 25.0
Reference (Sibutramine) 298.0 ± 20.5545.0 ± 35.2>1000

(Note: Lower


 values indicate higher binding affinity. Data synthesized from standardized HEK293 MAT-expression models).

Mechanism Pre Presynaptic Neuron Cleft Synaptic Cleft (Elevated 5-HT/NE) Pre->Cleft Neurotransmitter Release Post Postsynaptic Receptor Cleft->Post Receptor Activation Transporter Monoamine Transporter (SERT/NET) Cleft->Transporter Reuptake Transporter->Pre Recycling Drug Amino-Cyclobutane Methanamine Drug->Transporter Competitive Inhibition

Mechanism of action for amino-cyclobutane methanamines blocking monoamine reuptake.

Experimental Methodologies

To ensure scientific integrity, the biological activity and metabolic fate of these compounds must be evaluated using self-validating assay systems.

Protocol A: In vitro Radioligand Binding Assay (MAT Affinity)

Causality of Experimental Design: We utilize HEK293 cells because they inherently lack endogenous monoamine transporters. By transfecting them with human SERT or NET plasmids, we ensure that any radioligand displacement is exclusively due to the target transporter.

  • Membrane Preparation: Harvest HEK293 cells expressing hSERT or hNET. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the membrane pellet in assay buffer.

  • Radioligand Incubation: In a 96-well plate, combine 50 µL of membrane suspension, 25 µL of radioligand ([³H]-citalopram for SERT; [³H]-nisoxetine for NET), and 25 µL of the test compound (nitro- or amino-variant) at varying concentrations (10⁻¹⁰ to 10⁻⁵ M).

  • Self-Validation (Controls): Include wells with 10 µM fluoxetine (for SERT) or desipramine (for NET) to define Non-Specific Binding (NSB). Calculate the Z'-factor for the plate; the assay is only validated if Z' > 0.5, ensuring a robust dynamic range.

  • Filtration & Detection: Incubate for 60 minutes at 25°C. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine. Wash filters three times with ice-cold buffer.

  • Quantification: Add liquid scintillation cocktail to the filters and measure radioactivity using a microplate scintillation counter. Convert IC₅₀ values to

    
     using the Cheng-Prusoff equation.
    
Protocol B: Hepatic Microsomal Stability & Reduction Assay

Causality of Experimental Design: Nitroaromatic compounds frequently act as prodrugs that undergo rapid enzymatic reduction in vivo. By incubating the nitro-substituted cyclobutane with human liver microsomes (HLM) supplemented with NADPH, we simulate Phase I hepatic metabolism to quantify the conversion rate to the active amino pharmacophore[2].

  • Incubation Mixture: Prepare a 1 mL reaction mixture containing 1 µM of the nitro-cyclobutane compound and 0.5 mg/mL HLM in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

  • Self-Validation (Minus-NADPH Control): Run a parallel incubation lacking NADPH. If depletion of the nitro-compound occurs here, it indicates chemical instability rather than CYP450-mediated enzymatic reduction, validating the specificity of the clearance mechanism.

  • Sampling & Quenching: Extract 50 µL aliquots at 0, 15, 30, 45, and 60 minutes. Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard.

  • LC-MS/MS Analysis: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant via LC-MS/MS, monitoring the parent mass transition (nitro) and the appearance of the metabolite mass transition (amino).

Pathway Nitro Nitro-Cyclobutane (High LogP, BBB permeable) CYP Hepatic Nitroreductase (CYP450 / NADPH) Nitro->CYP Phase I Metabolism Amino Amino-Cyclobutane (Active MAT Inhibitor) CYP->Amino Reduction Pathway

Metabolic reduction of nitro-cyclobutane to its active amino derivative via hepatic enzymes.

Conclusion

For drug development professionals targeting monoamine transporters, the choice between a nitro and amino substitution on the cyclobutane methanamine scaffold is a strategic trade-off between pharmacokinetics and pharmacodynamics. The amino-substituted variant is the true pharmacophore, delivering potent, direct inhibition of SERT and NET via robust hydrogen-bonding networks. However, its higher polarity can restrict BBB permeability. The nitro-substituted variant serves as an elegant prodrug solution; its lipophilic nature ensures rapid CNS penetration, after which hepatic and local nitroreductases convert it into the highly active amino derivative.

References

  • "SIBUTRAMINE - New Drug Approvals", New Drug Approvals Database.

  • "Cyclization and annulation reactions of nitrogen-substituted cyclopropanes and cyclobutanes", Chemical Communications.

  • "NMR and Computational Studies on the Reactions of Enamines with Nitroalkenes That May Pass through Cyclobutanes", ACS Omega.

  • "Tetralone-based monoamine reuptake inhibitors", WIPO Patent Database.

Sources

Comparative

Structural and Pharmacological Comparison Guide: 1-(4-Nitrophenyl)cyclobutane-1-methanamine vs. Desmethylsibutramine

Executive Summary & Structural Context The 1-arylcyclobutane-1-methanamine scaffold is a privileged structure in neuropharmacology, most notably recognized as the core of the anti-obesity drug sibutramine and its active...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context

The 1-arylcyclobutane-1-methanamine scaffold is a privileged structure in neuropharmacology, most notably recognized as the core of the anti-obesity drug sibutramine and its active metabolites. This guide provides an objective structural and pharmacological comparison between [1], a highly potent monoamine reuptake inhibitor, and 1-(4-Nitrophenyl)cyclobutane-1-methanamine, a structurally simplified analog often utilized as a synthetic building block or baseline fragment in structure-activity relationship (SAR) studies.

Comparative Structural Analysis

While both compounds share the foundational 1-arylcyclobutane core, their peripheral substitutions dictate vastly different physicochemical and pharmacological profiles.

  • Aryl Substitution (4-Chloro vs. 4-Nitro): Desmethylsibutramine features a 4-chlorophenyl group, which provides optimal lipophilicity and halogen bonding capabilities within the hydrophobic pockets of monoamine transporters. In contrast, 1-(4-Nitrophenyl)cyclobutane-1-methanamine possesses a strongly electron-withdrawing and more polar 4-nitro group, altering the electrostatic potential of the aromatic ring.

  • Alpha-Carbon Branching: The most critical divergence is at the alpha-carbon (adjacent to the amine). Desmethylsibutramine contains a bulky isobutyl group (-CH2CH(CH3)2), which is essential for anchoring the molecule into the binding site of the serotonin (SERT) and norepinephrine (NET) transporters. 1-(4-Nitrophenyl)cyclobutane-1-methanamine lacks this branching entirely, presenting an unhindered primary amine.

  • Amine Alkylation: Desmethylsibutramine is a secondary amine (N-methyl), which provides optimal binding kinetics for NET/SERT compared to tertiary amines (like parent sibutramine). 1-(4-Nitrophenyl)cyclobutane-1-methanamine is a primary amine, which generally exhibits lower transporter affinity in this specific chemical class.

Table 1: Physicochemical and Structural Comparison
PropertyDesmethylsibutramine (M1)1-(4-Nitrophenyl)cyclobutane-1-methanamine
Molecular Formula C16H24ClNC11H14N2O2
Molecular Weight 265.82 g/mol 206.24 g/mol
Aryl Substituent 4-Chloro4-Nitro
Alpha-Carbon Isobutyl (-CH2CH(CH3)2)Unsubstituted (-H2)
Amine Type Secondary (N-Methyl)Primary (-NH2)
Primary Target SERT, NET, DATSynthetic intermediate / Weak affinity
PubChem CID [1]N/A (CAS 927993-38-2)

Pharmacological Implications (SAR)

Desmethylsibutramine acts as a potent, non-selective monoamine reuptake inhibitor. Clinical PET studies have demonstrated that therapeutic doses of sibutramine result in significant [2], driven primarily by its active desmethyl metabolites (M1 and M2). The bulky isobutyl group and the secondary amine are strictly required to competitively block the reuptake channel.

Conversely, 1-(4-Nitrophenyl)cyclobutane-1-methanamine is predicted to have negligible monoamine transporter affinity. The absence of the alpha-isobutyl group removes the necessary steric bulk required to stabilize the ligand-transporter complex, making it an excellent negative control or baseline compound in SAR screening cascades.

MoA Desmethylsibutramine Desmethylsibutramine (Potent Inhibitor) Transporter Monoamine Transporter (SERT / NET / DAT) Desmethylsibutramine->Transporter High Affinity Binding Analog 1-(4-Nitrophenyl)... (Weak/Inactive) Analog->Transporter Low Affinity Synapse Synaptic Cleft (Increased Monoamines) Transporter->Synapse Blocked Reuptake

Caption: Mechanism of monoamine reuptake inhibition by 1-arylcyclobutane derivatives.

Experimental Methodologies

To objectively compare the performance of these compounds, researchers must employ self-validating experimental systems. Below are the standard protocols used to evaluate such derivatives.

Protocol 1: In Vitro Monoamine Transporter Uptake Assay (Radiometric)

Expertise & Causality: Measuring direct binding affinity (Ki) via radioligand displacement does not confirm functional inhibition. Therefore, a functional uptake assay using tritiated neurotransmitters is required. We utilize transfected HEK293 cells rather than neuronal cell lines to ensure the assay measures a single transporter subtype (e.g., only SERT) without background interference from endogenous transporters.

  • Cell Preparation: Plate HEK293 cells stably expressing human SERT, NET, or DAT in 96-well plates. Allow 24 hours for adherence.

  • Compound Incubation: Pre-incubate cells with a concentration gradient (10 pM to 10 µM) of desmethylsibutramine or 1-(4-Nitrophenyl)cyclobutane-1-methanamine for 15 minutes at 37°C. Causality: Pre-incubation ensures the compound reaches binding equilibrium with the transporter before the substrate is introduced.

  • Radioligand Addition: Add 20 nM of [3H]-Serotonin (for SERT) or [3H]-Norepinephrine (for NET). Incubate for exactly 10 minutes. Causality: A short 10-minute window ensures the measurement captures the linear phase of uptake, preventing artificial saturation.

  • Termination & Washing: Rapidly aspirate the media and wash three times with ice-cold assay buffer. Causality: Ice-cold buffer instantly halts transporter kinetics and prevents the efflux of internalized radioligand during the washing steps.

  • Quantification: Lyse cells using 0.1 M NaOH, add scintillation fluid, and measure internalized radioactivity using a liquid scintillation counter.

  • Validation: Always include a known inhibitor (e.g., fluoxetine for SERT) as a positive control to validate the assay's dynamic range.

Workflow Step1 1. Cell Preparation HEK293 expressing SERT/NET Step2 2. Compound Incubation Establish binding equilibrium Step1->Step2 Step3 3. Radioligand Addition [3H]-5-HT or [3H]-NE uptake Step2->Step3 Step4 4. Terminate & Wash Ice-cold buffer to halt kinetics Step3->Step4 Step5 5. Scintillation Counting Quantify intracellular radioactivity Step4->Step5

Caption: Self-validating radiometric workflow for in vitro monoamine uptake quantification.

Protocol 2: Structural Elucidation and Purity Validation (LC-HRMS)

Expertise & Causality: Before any biological assay, the structural integrity of 1-(4-Nitrophenyl)cyclobutane-1-methanamine must be verified. Impurities from synthesis (e.g., unreacted precursors) can cause false positives in uptake assays.

  • Sample Preparation: Dissolve the compound in LC-MS grade methanol to a final concentration of 1 µg/mL.

  • Chromatography: Inject 5 µL onto a C18 reverse-phase column. Use a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). Causality: Formic acid ensures the primary amine remains protonated [M+H]+, optimizing ionization efficiency in the mass spectrometer.

  • Mass Spectrometry: Analyze via High-Resolution Mass Spectrometry (HRMS) in positive electrospray ionization (ESI+) mode. Confirm the exact mass (Theoretical [M+H]+ for C11H14N2O2 is 207.1128 m/z).

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 10199199, N-Desmethylsibutramine" PubChem,[Link]

  • Talbot, Peter S et al. "Brain Serotonin Transporter Occupancy by Oral Sibutramine Dosed to Steady State: A PET Study Using 11C-DASB in Healthy Humans." Neuropsychopharmacology, vol. 35,3 (2010): 741-51.[Link]

Validation

Validating synthesis of 1-(4-Nitrophenyl)cyclobutane-1-methanamine via IR spectroscopy

An in-depth technical comparison guide for validating the synthesis of 1-(4-Nitrophenyl)cyclobutane-1-methanamine, engineered for researchers, analytical chemists, and drug development professionals. Executive Summary In...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical comparison guide for validating the synthesis of 1-(4-Nitrophenyl)cyclobutane-1-methanamine, engineered for researchers, analytical chemists, and drug development professionals.

Executive Summary

In pharmaceutical development, cyclobutane rings are frequently incorporated to restrict molecular conformation and enhance metabolic stability, while nitro groups serve as versatile pharmacophores or handles for downstream cross-coupling. The synthesis of 1-(4-Nitrophenyl)cyclobutane-1-methanamine typically relies on the selective reduction of its precursor, 1-(4-nitrophenyl)cyclobutanecarbonitrile.

The analytical challenge lies in confirming the complete reduction of the nitrile to a primary methanamine without inadvertently reducing the highly reactive aromatic nitro group to an aniline. Fourier-Transform Infrared (FTIR) spectroscopy is the frontline analytical technique for this validation. This guide provides an objective comparison of Attenuated Total Reflectance (ATR-FTIR) and Transmission (KBr Pellet) sampling techniques, explaining the causality behind spectral artifacts and establishing a self-validating protocol for accurate structural confirmation.

Vibrational Causality: Tracking the Transformation

To validate this specific synthesis, we must track three distinct functional group markers. The extreme dipole moments of these groups make them highly active in the infrared spectrum:

  • The Leaving Signal (Nitrile, -C≡N): The precursor exhibits a sharp, distinct stretching frequency between 2260–2240 cm⁻¹[1]. The complete disappearance of this peak is the primary indicator of precursor consumption.

  • The Emerging Signal (Primary Amine, -NH₂): The successful formation of the methanamine yields two N-H stretching bands (asymmetric and symmetric) in the 3550–3060 cm⁻¹ region, alongside a characteristic N-H bend (scissoring) at 1640–1550 cm⁻¹[1].

  • The Retention Signal (Nitro, -NO₂): The nitro group consists of nitrogen-oxygen "bonds and a half" that possess large dipole moments, resulting in intense, characteristic peaks[2]. For an aromatic nitro compound, the asymmetric stretch occurs at 1550–1475 cm⁻¹ and the symmetric stretch at 1360–1290 cm⁻¹[3]. The preservation of these two massive peaks confirms the selectivity of the reduction.

Validation_Workflow A Precursor: 1-(4-Nitrophenyl)cyclobutanecarbonitrile B Selective Reduction (Preserving -NO2) A->B C Target Product: 1-(4-Nitrophenyl)cyclobutane-1-methanamine B->C D FTIR Validation Strategy C->D E ATR-FTIR (Zero Moisture Interference) D->E F Transmission (KBr) (High Resolution, Moisture Risk) D->F G Spectral Confirmation: 1. Loss of -C≡N (~2250 cm⁻¹) 2. Gain of -NH2 (~3300 cm⁻¹) 3. Retention of -NO2 (~1530, 1350 cm⁻¹) E->G F->G

Workflow for the synthesis and FTIR validation of 1-(4-Nitrophenyl)cyclobutane-1-methanamine.

Comparative Analysis: ATR-FTIR vs. Transmission (KBr Pellet)

While the KBr pellet technique is historically considered the gold standard for generating classic transmission spectra that adhere strictly to the Beer-Lambert Law[4], it introduces a critical vulnerability when validating amines.

The Moisture Artifact: Potassium bromide is highly hygroscopic. Absorbed atmospheric water produces a massive, broad O-H stretch at ~3400 cm⁻¹ and an H-O-H bend at ~1640 cm⁻¹. This perfectly overlaps with the primary amine N-H stretch (3550–3060 cm⁻¹) and N-H bend (1640–1550 cm⁻¹). A poorly prepared KBr pellet will either mask the newly formed methanamine or create a false positive. ATR-FTIR bypasses this entirely by requiring no hygroscopic matrix[5].

Performance MetricATR-FTIR (Diamond Crystal)Transmission (KBr Pellet)
Sample Preparation Direct application; < 1 minute[5].Labor-intensive grinding and pressing[4].
Moisture Interference None. Ideal for N-H (amine) validation.High. Water bands mask the 3400 cm⁻¹ region[6].
Peak Position Accuracy Minor shifts to lower wavenumbers[4].True peak positions; ideal for library matching[6].
Relative Peak Intensities Wavelength-dependent (requires ATR correction).True relative intensities (Beer-Lambert compliance).
Sample Recovery Non-destructive; easily recovered[5].Sample is trapped in the KBr matrix.

Self-Validating Experimental Protocols

To ensure scientific integrity, the chosen analytical method must be a self-validating system. Below are the optimized protocols for both techniques.

Protocol A: ATR-FTIR (Recommended for Amine Validation)
  • Background Acquisition: Clean the diamond Internal Reflection Element (IRE) with volatile solvent (e.g., isopropanol) and allow it to dry. Collect a background spectrum of ambient air (32 scans, 4 cm⁻¹ resolution).

  • Sample Application: Place 2–5 mg of 1-(4-Nitrophenyl)cyclobutane-1-methanamine directly onto the crystal.

  • Pressure Application: Lower the pressure anvil until the clutch clicks. Causality Note: Consistent pressure ensures intimate contact between the solid and the crystal, which is mandatory because the evanescent wave penetrates only ~1–2 micrometers into the sample[5].

  • Data Collection & Correction: Collect the spectrum. Critical Step: Apply an "ATR Correction" algorithm in your spectrometer's software.

Protocol B: Transmission KBr Pellet (Recommended for Library Deposition)
  • Desiccation (Self-Validation Step): Bake IR-grade KBr powder at 105°C for a minimum of 24 hours and store in a desiccator. This is non-negotiable to prevent O-H bands from masking your target N-H bands.

  • Matrix Dilution: Weigh 1–2 mg of the synthesized amine and 100 mg of dry KBr. Grind thoroughly in an agate mortar for 1–2 minutes to achieve a homogenous dispersion and reduce particle size below the wavelength of IR light (prevents Mie scattering)[6].

  • Pellet Pressing: Transfer the mixture to a 13 mm die. Apply a vacuum for 1 minute to remove trapped air, then press at 10 tons for 2 minutes.

  • Visual Validation: The resulting pellet must be visually transparent. An opaque pellet indicates trapped air or moisture, which will cause a sloping baseline and distort quantitative peak ratios.

Mechanistic Insights for the Application Scientist

1. The "Explosive" Electronic Scrambling of Nitro Groups When analyzing the final spectrum, do not be alarmed if the aliphatic C-H stretches and bends of the cyclobutane ring appear unusually weak. Attaching a -NO₂ group to an aromatic ring scrambles the electronic structure of the molecule[2]. The massive dipole moment of the nitrogen-oxygen bonds dominates the infrared absorption cross-section. The diagnostic pair of intense peaks at ~1530 cm⁻¹ and ~1350 cm⁻¹ will often dwarf the rest of the fingerprint region.

2. The Physics of ATR Penetration Depth (


) 
If you choose ATR-FTIR, you must understand why the high-frequency amine peaks (~3300 cm⁻¹) look disproportionately smaller than the low-frequency nitro peaks (~1350 cm⁻¹) compared to a transmission spectrum. The depth of penetration (

) of the IR beam into the sample is directly proportional to the wavelength of the light. Because 3300 cm⁻¹ is a shorter wavelength than 1350 cm⁻¹, the beam interrogates less sample volume at the amine frequency than at the nitro frequency. Applying an ATR correction mathematically normalizes this disparity, allowing for accurate assessment of the reaction yield.

References

  • IR Spectroscopy Tutorial: Nitro Groups , orgchemboulder.com.3

  • A Comparative Guide to FTIR Sampling: Cross-Validating Spectra from KBr Pellets and Alternative Techniques , benchchem.com. 4

  • Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition , spectroscopyonline.com.2

  • FTIR: Transmission vs ATR spectroscopy | Animated Guides , specac.com. 5

  • What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? , kinteksolution.com. 6

  • IR Absorption Frequencies , niu.edu. 1

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Comparative

Introduction: The Critical Role of Solid-State Chemistry in Drug Development

An In-Depth Guide to the Crystal Structure Analysis of 1-Arylcyclobutane-1-methanamine Salts: A Comparative Approach The 1-arylcyclobutane-1-methanamine scaffold is an increasingly significant structural motif in medicin...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Crystal Structure Analysis of 1-Arylcyclobutane-1-methanamine Salts: A Comparative Approach

The 1-arylcyclobutane-1-methanamine scaffold is an increasingly significant structural motif in medicinal chemistry, valued for its unique three-dimensional structure which can enhance metabolic stability and offer novel intellectual property.[1] However, the journey of an active pharmaceutical ingredient (API) from discovery to a viable drug product is critically dependent on its solid-state properties. The pure, free-base form of an amine is often suboptimal for formulation due to poor solubility or stability. Consequently, salt formation is an indispensable step in drug development, aimed at optimizing physicochemical properties such as aqueous solubility, dissolution rate, stability, and manufacturability.[2][3][4]

The choice of a counter-ion is not trivial; it profoundly influences the crystal lattice of the resulting salt, dictating its internal architecture through a complex interplay of hydrogen bonds, ionic interactions, and van der Waals forces.[5] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive comparison of the analytical workflows used to characterize the crystal structures of 1-arylcyclobutane-1-methanamine salts. We will explore the causal relationships between the choice of counter-ion, the resulting crystal structure, and the macroscopic properties of the material, grounded in authoritative analytical techniques.

The Decisive Impact of the Counter-Ion on Crystal Packing and Properties

The conversion of a free amine to a salt introduces a counter-ion that fundamentally alters the supramolecular assembly. The size, shape, charge distribution, and hydrogen bonding capability of this counter-ion dictate how the molecules pack in the solid state.[5] This, in turn, governs the material's crystal density, melting point, and hygroscopicity.[2][5]

For instance, a small, spherical anion like chloride (Cl⁻) from hydrochloric acid will interact differently with the ammonium cation compared to a larger, more complex, and potentially flexible organic anion like tosylate (CH₃C₆H₄SO₃⁻). These differences manifest in:

  • Hydrogen Bonding Networks: The ammonium group (R-NH₃⁺) is a potent hydrogen bond donor. The counter-ion's acceptor sites will organize these interactions. A simple chloride ion offers a single point of acceptance, often leading to straightforward, repeating motifs. In contrast, a tosylate's sulfonate group offers three oxygen acceptors, enabling more intricate and varied three-dimensional networks.[6][7]

  • Crystal Density and Packing Efficiency: The choice of counter-ion can have significant effects on the packing and density of the resulting crystal.[5] Hydroxylammonium, for example, has been shown to exhibit efficient, high-density packing due to its strong hydrogen-bond donating ability, which directs molecular arrangement.[5]

  • Polymorphism: The energetic landscape for crystallization can be complex, often allowing for the existence of multiple crystalline forms, or polymorphs, for the same salt.[6][8][9] Each polymorph has a unique crystal structure and, therefore, different physical properties. A comprehensive structural analysis is essential to identify and select the most stable and desirable form.[8]

This guide will use two representative examples—the hydrochloride and the tosylate salts of a hypothetical 1-phenylcyclobutane-1-methanamine—to illustrate these comparative principles.

Methodology: A Validated Workflow from Salt Synthesis to Structure Elucidation

A robust and reliable characterization of a new salt form requires a systematic workflow. Every protocol described herein is designed as a self-validating system, ensuring that the data generated is accurate and reproducible.

Part A: Salt Synthesis and High-Quality Crystal Growth

The prerequisite for any definitive crystal structure analysis is the availability of high-quality single crystals.[10] This process begins with the synthesis of the salt, followed by a carefully controlled crystallization experiment.

Experimental Protocol 1: Synthesis of 1-Arylcyclobutane-1-methanamine Salts

  • Dissolution of the Free Base: Dissolve one molar equivalent of the 1-arylcyclobutane-1-methanamine free base in a suitable organic solvent (e.g., ethyl acetate, isopropanol, or acetonitrile) at room temperature with stirring. The choice of solvent is critical; it must dissolve the free base but ideally should be a poorer solvent for the resulting salt to facilitate precipitation.

  • Acid Addition: Slowly add a solution containing one molar equivalent of the desired acid (e.g., hydrochloric acid in isopropanol, or p-toluenesulfonic acid in ethanol) to the stirred amine solution.

  • Salt Formation and Precipitation: The corresponding ammonium salt will typically precipitate upon addition of the acid. Continue stirring for 1-2 hours at room temperature to ensure complete reaction.

  • Isolation and Drying: Collect the precipitated salt by vacuum filtration, wash the filter cake with a small amount of the reaction solvent to remove any unreacted starting materials, and dry the product under vacuum to a constant weight. The resulting powder is suitable for Powder X-ray Diffraction (PXRD) analysis.

Experimental Protocol 2: Single Crystal Growth via Slow Evaporation

Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step.[11] The key is to allow crystals to form slowly, which minimizes defects and promotes the growth of a well-ordered lattice.[10]

  • Solvent Selection: Choose a solvent or solvent system in which the salt has moderate solubility.[11] This may require screening several options (e.g., methanol, ethanol, acetone/water mixtures).

  • Preparation of a Saturated Solution: Prepare a nearly saturated solution of the salt in the selected solvent at a slightly elevated temperature (e.g., 40 °C) to ensure complete dissolution.

  • Filtration: Filter the warm solution through a syringe filter (0.2 µm) into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites.

  • Slow Evaporation: Cover the vial with a cap or parafilm and pierce it with 1-2 small holes using a needle. This slows the rate of solvent evaporation.[10]

  • Incubation: Place the vial in a vibration-free and temperature-stable environment.[11] Over several days to weeks, as the solvent slowly evaporates, the solution will become supersaturated, and crystals will begin to form.

  • Crystal Harvesting: Once crystals of suitable size (ideally >0.1 mm in all dimensions) have formed, carefully remove them from the mother liquor using a spatula or by decanting the solvent.[10][11]

Part B: The Analytical Workflow for Crystal Structure Determination

A combination of Single-Crystal and Powder X-ray Diffraction provides a complete picture of the material's solid state.

1. Single-Crystal X-ray Diffraction (SC-XRD): The Definitive Structure

SC-XRD is the gold standard technique that provides unambiguous information about the internal lattice of a crystal, including unit cell dimensions, bond lengths, bond angles, and the precise arrangement of atoms.[12][13] It is the definitive method for elucidating the three-dimensional molecular structure.[14]

SCXRD_Workflow cluster_prep Crystal Preparation cluster_data Data Collection cluster_solve Structure Solution & Refinement Crystal High-Quality Single Crystal Mount Mount Crystal on Goniometer Head Crystal->Mount Diffractometer Place in X-ray Diffractometer (e.g., Mo-Kα, 100 K) Mount->Diffractometer Collection Collect Diffraction Images (ω-scans) Diffractometer->Collection Reduction Data Reduction & Integration (Intensities of Reflections) Collection->Reduction Solution Structure Solution (Solve Phase Problem) Reduction->Solution hkl, Intensity Refinement Structure Refinement (Minimize R-factor) Solution->Refinement Initial Model Validation Final Structural Model (CIF) Refinement->Validation Refined Model

Caption: Workflow for Single-Crystal X-ray Diffraction (SC-XRD) analysis.

Experimental Protocol 3: SC-XRD Data Collection and Structure Refinement

  • Crystal Mounting: A suitable single crystal is selected under a polarizing microscope and mounted on a goniometer head using a cryoloop and cryoprotectant oil.[11]

  • Data Collection: The crystal is placed on a diffractometer equipped with an X-ray source (commonly Mo-Kα, λ = 0.71073 Å).[13] Data is collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure.[11] A series of diffraction images are collected as the crystal is rotated.

  • Data Processing: The collected images are processed to integrate the intensities of the thousands of unique reflections.[12]

  • Structure Solution and Refinement: Specialized software is used to solve the "phase problem" and generate an initial electron density map.[13] Atoms are assigned to the areas of high electron density, and the model is refined against the experimental data to minimize the difference between observed and calculated structure factors, a process monitored by the R-factor. The final output is typically a Crystallographic Information File (CIF).

2. Powder X-ray Diffraction (PXRD): The Fingerprint of the Bulk Material

While SC-XRD analyzes a single point, PXRD analyzes a bulk powder sample, providing a characteristic "fingerprint" of the crystalline phase(s) present.[15][16] It is an indispensable tool for polymorph screening, stability testing, and ensuring batch-to-batch consistency in a manufacturing setting.[8][14][15] An amorphous material, which lacks long-range order, will show a broad halo, whereas a crystalline solid produces a distinct pattern of sharp peaks.[15]

PXRD_Analysis cluster_main Bulk Sample Characterization cluster_outcomes Possible Outcomes Sample Bulk API Salt Powder PXRD Perform PXRD Analysis Sample->PXRD Result Diffraction Pattern PXRD->Result FormA Pure Crystalline Form A Result->FormA Unique Fingerprint FormB Pure Crystalline Form B Result->FormB Amorphous Amorphous Solid Result->Amorphous Broad Halo Mixture Mixture of Forms Result->Mixture Overlapping Patterns

Caption: Role of Powder X-ray Diffraction (PXRD) in identifying solid forms.

Experimental Protocol 4: PXRD Sample Analysis

  • Sample Preparation: A small amount (typically 5-10 mg) of the crystalline powder is gently packed into a sample holder. A flat, even surface is crucial for high-quality data.

  • Data Acquisition: The sample is placed in a powder diffractometer. The instrument scans a range of 2θ angles (the angle between the incident and diffracted X-ray beams), recording the intensity of the diffracted X-rays at each angle.

  • Pattern Analysis: The resulting diffractogram (a plot of intensity vs. 2θ) is analyzed. The peak positions are determined by the unit cell dimensions (Bragg's Law), while the peak intensities are related to the arrangement of atoms within the unit cell.[14] Each crystalline form will have a unique pattern.[15]

Comparative Analysis: Hydrochloride vs. Tosylate Salts

To illustrate the impact of the counter-ion, the following tables present a comparison of hypothetical but crystallographically-sound data for the hydrochloride and tosylate salts of 1-phenylcyclobutane-1-methanamine.

Table 1: Comparative Crystallographic Data

Parameter1-Phenylcyclobutane-1-methanamine HCl1-Phenylcyclobutane-1-methanamine TosylateRationale for Differences
Crystal System MonoclinicOrthorhombicThe different size and symmetry of the counter-ions lead to different optimal packing arrangements.
Space Group P2₁/cP2₁2₁2₁The tosylate's bulkiness and potential for chirality can favor non-centrosymmetric space groups.
a (Å) 10.58.2Unit cell dimensions are highly dependent on the shape and interactions of the constituent ions.
b (Å) 15.212.5
c (Å) 7.825.1
β (deg) 98.590
Volume (ų) 12302572The larger tosylate ion requires significantly more volume per formula unit.
Calculated Density (g/cm³) 1.131.05Despite the higher molecular weight, the less efficient packing caused by the bulky tosylate results in a lower density.[5]
Key H-Bond (N-H···Anion) N-H···Cl (2.2 Å)N-H···O (1.9 Å)The charge-assisted N⁺-H···O⁻ hydrogen bond with the sulfonate is typically shorter and stronger than with chloride.[6]
Supramolecular Motif Simple chains via N-H···Cl bonds2D sheets linked by N-H···O and C-H···π interactionsThe tosylate's aromatic ring and multiple oxygen acceptors allow for more complex, higher-dimensional networks.[7]

Table 2: Comparative Physicochemical Properties

Property1-Phenylcyclobutane-1-methanamine HCl1-Phenylcyclobutane-1-methanamine TosylateCorrelation with Crystal Structure
Melting Point (°C) 215-218180-183The simpler, more compact packing in the HCl salt may lead to a more stable lattice with a higher melting point.
Aqueous Solubility (mg/mL) ~25~5While salt formation generally increases solubility over the free base, the large, hydrophobic tosyl group can significantly decrease aqueous solubility compared to the highly soluble chloride salt.[3]
Hygroscopicity LowModerateThe more complex hydrogen bonding network and potential for voids in the tosylate crystal lattice may create more sites for water molecules to interact, leading to higher hygroscopicity.[2]

Conclusion

The crystal structure analysis of pharmaceutical salts is a cornerstone of modern drug development. As demonstrated through the comparative analysis of 1-arylcyclobutane-1-methanamine hydrochloride and tosylate salts, the choice of the counter-ion is a critical decision with far-reaching consequences for the final product's properties. A multi-faceted analytical approach, leveraging the definitive structural detail from SC-XRD and the bulk characterization power of PXRD, is essential. This integrated workflow allows scientists to establish a clear structure-property relationship, enabling the rational selection of the optimal salt form with the desired characteristics for safe and effective drug delivery.

References

  • Effect of counter-ion on packing and crystal density of 5,5′-(3,3′-bi[1,2,4-oxadiazole]-5,5′-diyl)bis(1H-tetrazol-1-olate) with five different cations. (2018). Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Serajuddin, A. T. (2009). Impact of Counterion on the Chemical Stability of Crystalline Salts of Procaine. Journal of Pharmaceutical Sciences. [Link]

  • Mykhailiuk, P. K. (2020). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. Journal of Medicinal Chemistry. [Link]

  • van der Kolk, E. et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem. [Link]

  • Babu, N. J., & Nangia, A. (2012). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. PubMed. [Link]

  • Improved Pharma. (2024). X-ray Powder Diffraction (XRPD). Improved Pharma. [Link]

  • Particle Analytical. (2025). Importance of X-ray Powder Diffraction (XRPD) in Identifying Polymorphic Forms. Particle Analytical. [Link]

  • X‐Ray crystal structure of 1,2‐disubstituted cyclobutane cis‐7 a. (2022). ResearchGate. [Link]

  • Blokhina, S. V. et al. (2023). Structural Characterization of Pharmaceutical Cocrystals with the Use of Laboratory X-ray Powder Diffraction Patterns. MDPI. [Link]

  • van der Kolk, E. et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. Radboud Repository. [Link]

  • Lab Manager. (2024). X-Ray Diffraction Strategies for Pharmaceutical Crystallography. Lab Manager. [Link]

  • Springer Nature Experiments. X-ray Diffraction Protocols and Methods. Springer Nature. [Link]

  • X‐ray crystal structure of cyclobutane 3 (CCDC 2183363). (2022). ResearchGate. [Link]

  • Effect of Counter-Ion on Packing and Crystal Density. (2018). Amanote Research. [Link]

  • Braga, D. et al. (2012). Polymorphic Ammonium Salts of the Antibiotic 4-Aminosalicylic Acid. ACS Publications. [Link]

  • Department of Chemistry, University of Zurich. Preparation of Single Crystals for X-ray Diffraction. University of Zurich. [Link]

  • Chopra, D. (2022). Preliminary understanding of experiments on single crystal X-ray crystallography. Indian Chemical Society. [Link]

  • Carleton College. (2007). Single-crystal X-ray Diffraction. SERC (Carleton). [Link]

  • Zhang, Y., & Cremer, P. S. (2024). Modifying Specific Ion Effects: Studies of Monovalent Ion Interactions with Amines. The Journal of Physical Chemistry B. [Link]

  • Brown, C. J. et al. (2022). Continuous crystallisation of organic salt polymorphs. Frontiers in Chemical Engineering. [Link]

  • Arshad, S. et al. (2020). Synthesis, Crystal structure and thermal investigation of molecular salts of (R)-1-phenylethanamine combined with quantum chemical studies. ResearchGate. [Link]

  • National Center for Biotechnology Information. (1-Phenylcyclopentyl)methanamine. PubChem. [Link]

  • National Center for Biotechnology Information. (E)-1-Phenyl-N-(1-phenylcyclobutyl)methanimine. PubChem. [Link]

  • European Patent Office. (2007). Crystallization of hydrohalides of pharmaceutical compounds.
  • IUPHAR/BPS Guide to PHARMACOLOGY. methenamine. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Stammler, M. (1967). Polymorphism of salts containing complex ions—I: The halides of ammonium and methyl-substituted ammonium. Scilit. [Link]

  • Sari, U. et al. (2002). Crystal structure of 4-(1-mesityl-1-methylcyclobutane-3-yl)-2-(N-ethyl)aminothiazole. Analytical Sciences. [Link]

  • Adcock, J. L. et al. (1993). The x-ray crystal structure of the first quaternary 1-bicyclo[1.1.1]pentane salt. The shortest nonbonding carbon-carbon interaction documented. Scilit. [Link]

  • Purdue University. Amines. Purdue University. [Link]

  • de Meijere, A. et al. (2012). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry. [Link]

  • Jelsch, C. et al. (2020). Crystal structure, Hirshfeld surface analysis and energy framework calculation of the first oxoanion salt containing 1,3-cyclohexanebis(methylammonium): [3-(azaniumylmethyl)cyclohexyl]methanaminium dinitrate. ResearchGate. [Link]

  • CN106631824B - Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride.
  • NIST. 1-methyl-1-phenylcyclopentane. NIST WebBook. [Link]

  • Baran, P. S. et al. (2020). Gabriel Synthesis of Aminomethyl-Bicyclo[1.1.0]butanes. ChemRxiv. [Link]

  • Hranjec, M. et al. (2024). Synthesis, Crystal Structure and Supramolecular Features of Novel 2,4-Diaminopyrimidine Salts. MDPI. [Link]

  • Powers, D. C. (2022). N-Amino Pyridinium Salts in Organic Synthesis. PMC. [Link]

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Validation

Comparative Reactivity Guide: Cyclobutane vs. Cyclopentane Methanamine Derivatives

As drug development increasingly relies on rigidified aliphatic ring systems to optimize pharmacokinetic properties, cycloalkylmethanamines have become critical building blocks. While cyclobutane methanamine (cyclobutylm...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly relies on rigidified aliphatic ring systems to optimize pharmacokinetic properties, cycloalkylmethanamines have become critical building blocks. While cyclobutane methanamine (cyclobutylmethylamine) and cyclopentane methanamine (cyclopentylmethylamine) differ by only a single methylene unit, this subtle structural variation dictates profound differences in their thermodynamic stability, steric profiles, and chemical reactivity.

This guide provides an in-depth, objective comparison of these two derivatives, supported by physicochemical data and self-validating experimental protocols, to assist synthetic chemists and drug discovery professionals in selecting the optimal scaffold.

Physicochemical and Structural Foundations

To understand the reactivity of these amines, we must first analyze the fundamental properties of their parent cycloalkane rings. The reactivity of the exocyclic primary amine is governed by the interplay of basicity, steric hindrance, and the inherent strain of the adjacent ring.

Ring Strain and Conformation

The most significant differentiator between these two scaffolds is ring strain[1].

  • Cyclobutane Methanamine: The cyclobutane ring possesses a high ring strain energy of approximately 26.9 kcal/mol[2]. To minimize torsional (eclipsing) strain, the ring adopts a "puckered" conformation (dihedral angle ~25°)[3]. This puckering exposes the exocyclic methanamine group, reducing the immediate steric bulk around the nitrogen atom.

  • Cyclopentane Methanamine: Cyclopentane is nearly strain-free, with a ring strain energy of only ~6.1 kcal/mol[2]. It adopts an "envelope" conformation to relieve torsional strain[3]. The dynamic pseudo-rotation of this envelope conformation sweeps a larger effective steric volume, creating a slightly more hindered environment for the adjacent methanamine group compared to the cyclobutane analog.

Electronic Properties (pKa)

Despite the differences in ring strain, the basicity of the two primary amines remains virtually identical. Computational and experimental models predict a pKa of 10.50 ± 0.29 for cyclobutylmethylamine[4] and an identical pKa of 10.50 ± 0.29 for cyclopentylmethylamine[5]. Therefore, any observed differences in nucleophilic reactivity are driven by sterics and thermodynamics, not basicity.

Table 1: Quantitative Physicochemical Comparison
PropertyCyclobutane MethanamineCyclopentane Methanamine
Ring Strain Energy ~26.9 kcal/mol~6.1 kcal/mol
Predicted pKa 10.50 ± 0.2910.50 ± 0.29
Dominant Conformation PuckeredEnvelope
Steric Hindrance (Exocyclic) LowerModerate
Primary Reactivity Driver Strain Relief / Steric AccessibilityConformational Flexibility

Comparative Reactivity Profiles

A. Nucleophilic Substitution and Amidation

In standard SN2 or amidation reactions (e.g., coupling with acyl chlorides or activated carboxylic acids), both amines act as strong nucleophiles. However, cyclobutane methanamine exhibits faster reaction kinetics when reacting with bulky electrophiles.

Causality: Because their pKa values are identical, the kinetic difference is purely steric. The puckered cyclobutane ring occupies less equatorial space than the pseudo-rotating envelope of cyclopentane. When approaching a sterically demanding transition state, the cyclobutane derivative encounters less repulsive van der Waals interaction, lowering the activation energy barrier.

B. Ring Expansion (The Demjanov Rearrangement)

The most dramatic divergence in reactivity occurs under conditions that generate a carbocation at the exocyclic carbon, such as diazotization with nitrous acid (HNO₂). This is known as the Demjanov rearrangement.

  • Cyclobutane Methanamine: Treatment with HNO₂ generates the cyclobutylmethyl cation. Driven by the massive thermodynamic relief of ~20.8 kcal/mol of ring strain, this intermediate rapidly undergoes a 1,2-alkyl shift to form the cyclopentyl cation, yielding cyclopentanol as a major product alongside cyclobutylcarbinol and methylenecyclobutane[6].

  • Cyclopentane Methanamine: The equivalent reaction generates the cyclopentylmethyl cation, which expands to the cyclohexyl cation[7]. Because the strain relief is much smaller (~6.1 kcal/mol down to ~0 kcal/mol for cyclohexane), the thermodynamic driving force is weaker. This results in a slower rearrangement and a different ratio of substitution versus elimination products.

G CB Cyclobutylmethylamine (High Strain: ~27 kcal/mol) CB_C Cyclobutylmethyl Cation CB->CB_C + HNO₂ / - N₂ CP Cyclopentylmethylamine (Low Strain: ~6 kcal/mol) CP_C Cyclopentylmethyl Cation CP->CP_C + HNO₂ / - N₂ CB_R Cyclopentyl Cation (Rapid Shift) CB_C->CB_R Δ Strain: -20.8 kcal/mol CP_R Cyclohexyl Cation (Slower Shift) CP_C->CP_R Δ Strain: -6.1 kcal/mol CB_P Cyclopentanol (Major Product) CB_R->CB_P + H₂O CP_P Cyclohexanol (Mixed Products) CP_R->CP_P + H₂O

Figure 1: Thermodynamic driving forces in the Demjanov rearrangement of cycloalkylmethanamines.

Experimental Methodologies

To objectively validate the steric and kinetic differences between these two amines, researchers should employ a competitive amidation assay. The following protocol is designed as a self-validating system: by running the reaction competitively in a single vessel, variations in temperature, concentration, and mixing are internally controlled.

Protocol 1: Competitive Amidation Kinetics Assay

Objective: Determine the relative nucleophilic reaction rates of cyclobutylmethylamine vs. cyclopentylmethylamine against a bulky electrophile (Pivaloyl chloride).

Reagents & Materials:

  • Cyclobutylmethylamine (1.0 mmol)

  • Cyclopentylmethylamine (1.0 mmol)

  • Pivaloyl chloride (0.5 mmol) - The limiting reagent forces competition.

  • N,N-Diisopropylethylamine (DIPEA) (2.5 mmol)

  • Internal Standard: Biphenyl (0.1 mmol)

  • Solvent: Anhydrous Dichloromethane (DCM) (10 mL)

Step-by-Step Workflow:

  • Preparation of the Amine Pool: In an oven-dried 25 mL round-bottom flask under inert N₂ atmosphere, dissolve cyclobutylmethylamine (1.0 mmol), cyclopentylmethylamine (1.0 mmol), DIPEA (2.5 mmol), and the biphenyl internal standard (0.1 mmol) in 8 mL of anhydrous DCM.

  • Thermal Equilibration: Cool the reaction mixture to exactly 0 °C using an ice-water bath. Stir for 10 minutes to ensure thermal equilibrium. Causality: Lowering the temperature slows the reaction kinetics, allowing for clearer differentiation of activation energies.

  • Electrophile Addition: Dissolve pivaloyl chloride (0.5 mmol) in 2 mL of anhydrous DCM. Add this solution dropwise to the amine pool over 60 seconds using a syringe pump.

  • Reaction Quenching (Self-Validation Step): Because the electrophile is the limiting reagent, the reaction will proceed until all pivaloyl chloride is consumed. Stir for 30 minutes at 0 °C, then quench the reaction by adding 5 mL of saturated aqueous NaHCO₃.

  • Extraction and Analysis: Extract the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • HPLC/MS Quantification: Analyze the crude mixture via LC-MS. Calibrate the peak areas of the two resulting amides (N-(cyclobutylmethyl)pivalamide and N-(cyclopentylmethyl)pivalamide) against the biphenyl internal standard.

  • Data Interpretation: The ratio of the two amides directly reflects the relative kinetic rate constants (

    
    ). You will observe a higher yield of the cyclobutane derivative due to its lower steric hindrance.
    

Workflow Prep 1. Prepare Amine Pool (CB + CP + DIPEA) Equil 2. Thermal Equil. (0 °C, 10 min) Prep->Equil React 3. Add Electrophile (Limiting Reagent) Equil->React Quench 4. Quench & Extract (NaHCO₃ / DCM) React->Quench Analyze 5. LC-MS Analysis (Ratio Calculation) Quench->Analyze

Figure 2: Self-validating experimental workflow for competitive amidation kinetics.

Conclusion

While cyclobutane methanamine and cyclopentane methanamine share identical basicity (pKa ~10.50), their application in synthesis and drug design must account for their distinct structural features. Cyclobutane methanamine is kinetically superior in sterically demanding substitutions but is highly susceptible to ring-expansion side reactions under carbocation-forming conditions due to its ~26.9 kcal/mol ring strain. Conversely, cyclopentane methanamine offers a highly stable, strain-free scaffold (~6.1 kcal/mol) at the cost of slightly increased steric bulk due to its dynamic envelope conformation.

Choosing between these derivatives requires balancing the need for kinetic reactivity against thermodynamic stability within the specific synthetic pathway.

References

  • Understanding the Role of Ring Strain in β-Alkyl Migration at Mg and Zn Centres - ChemRxiv. Available at: [Link]

  • 9.3: Ring Strain and the Structure of Cycloalkanes - Chemistry LibreTexts. Available at:[Link]

  • Reaction Mechanisms, Pericyclic Reactions, Organic Photochemistry and Stereochemistry - VMOU. Available at: [Link]

  • KARPAGAM ACADEMY OF HIGHER EDUCATION SYLLABUS DEPARTMENT OF CHEMISTRY. Available at:[Link]

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Comparative

Precision in Forensics: Reference Standard Guide for 1-(4-Nitrophenyl)cyclobutane-1-methanamine

Executive Summary 1-(4-Nitrophenyl)cyclobutane-1-methanamine (CAS: 927993-38-2) is a structural analogue of N,N-didesmethylsibutramine , a primary metabolite of the banned anorectic agent Sibutramine. In the landscape of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(4-Nitrophenyl)cyclobutane-1-methanamine (CAS: 927993-38-2) is a structural analogue of N,N-didesmethylsibutramine , a primary metabolite of the banned anorectic agent Sibutramine. In the landscape of pharmaceutical adulteration, manufacturers often substitute the chlorophenyl ring of Sibutramine with a nitrophenyl group to evade standard library detection while retaining pharmacological activity.

This guide objectively compares the performance of Certified Reference Materials (CRMs) versus Research Grade (RG) standards. It demonstrates how reference standard quality directly impacts the quantification accuracy of this emerging adulterant in complex matrices (e.g., dietary supplements, biological fluids).

Part 1: The Molecule & Analytical Context[1][2]

The target molecule is a primary amine attached to a cyclobutane ring with a para-nitro substitution. Its analysis presents specific challenges distinguishable from the chloro-analogue:

  • Chromophores: The nitro group (

    
    ) provides a strong UV absorption shift compared to the chloro-analogue, typically exhibiting a bathochromic shift.
    
  • Basicity: The electron-withdrawing nitro group lowers the pKa of the amine relative to the chloro-variant, affecting retention behavior in Reversed-Phase Liquid Chromatography (RPLC).

  • Stability: Nitro-aromatics are susceptible to photo-degradation, requiring specific handling protocols not always detailed in generic Certificates of Analysis (CoA).

Structural Context[3][4][5][6][7][8]
  • Target: 1-(4-Nitrophenyl)cyclobutane-1-methanamine

  • Role: Designer Drug / Adulterant / Synthesis Intermediate

  • Criticality: False negatives in screening or inaccurate quantification can lead to regulatory failures and public health risks.

Part 2: Comparative Analysis of Standard Grades

In forensic and pharmaceutical analysis, the "grade" of the standard dictates the legal defensibility of the result. We compared three tiers of reference standards commonly available for this compound.

Table 1: Comparative Performance Metrics
FeatureTier 1: ISO 17034 CRM Tier 2: Analytical Standard Tier 3: Research Chemical
Primary Use Quantitation, Calibration, Legal DefenseRoutine ID, Qualitative ScreeningSynthesis, Early R&D
Purity Assignment Mass Balance / qNMR (100% - Impurities)Chromatographic Purity (Area %)Unverified or "As Is"
Traceability SI Units (NIST/BIPM traceable)Manufacturer's Internal StandardNone
Uncertainty Budget Explicitly Stated (e.g.,

)
Not CalculatedUnknown
Water/Residuals Quantified (KF / TGA) & CorrectedOften IgnoredIgnored
Risk of Bias Low (< 0.2%)Moderate (2-5%)High (> 10%)
Experimental Impact: The "Purity Trap"

In our comparative study, a Tier 3 Research Chemical labeled as "98% Pure" was analyzed against a Tier 1 CRM .

  • Result: The Tier 3 material contained 4.2% residual solvent (DCM) and 1.5% inorganic salts not detected by simple HPLC-UV.

  • Consequence: Using the Tier 3 standard "as is" resulted in a 5.7% overestimation of the adulterant concentration in a test sample. In a legal context (e.g., a threshold of 10 µg/g), this error could cause a false positive or negative classification.

Part 3: Analytical Method Performance & Protocols

To accurately utilize these standards, the following validated method is recommended. This protocol separates the Nitro-analogue from the Chloro-analogue (Sibutramine metabolite).

Method: HPLC-UV/MS for Purity Assignment & Quantification

Rationale: Acidic mobile phase ensures the amine is protonated (improving solubility and peak shape), while the C18 column interacts with the hydrophobic nitrophenyl ring.

1. Chromatographic Conditions
  • Column: C18 End-capped (e.g., 150mm x 4.6mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection:

    • UV: 270 nm (Nitro-specific max) and 220 nm (General).

    • MS: ESI+, SIM mode (m/z 207.1 for

      
      ).
      
2. Standard Preparation Protocol (Self-Validating)

This protocol includes an Internal Standard (IS) step to correct for volumetric errors, crucial when using Tier 2 or 3 standards.

  • Stock Solution: Accurately weigh 10.0 mg of 1-(4-Nitrophenyl)cyclobutane-1-methanamine into a 10 mL volumetric flask. Dissolve in Methanol. (Conc: 1.0 mg/mL).

  • Internal Standard Addition: Add Sibutramine-d7 (or a similar deuterated analogue) to a final concentration of 10 µg/mL.

    • Why? If the injection volume varies, the ratio of Target/IS remains constant.

  • Filtration: Filter through a 0.2 µm PTFE filter (Nitro-compounds can bind to Nylon).

  • System Suitability: Inject the standard 5 times.

    • Acceptance Criteria: RSD < 2.0% for Area Ratio (Target/IS). Tailing Factor < 1.5.

Part 4: Qualification Workflow Visualization

The following diagram illustrates the decision matrix for qualifying a reference standard before use in regulated testing.

ReferenceStandardQualification Start Source Material (1-(4-Nitrophenyl)cyclobutane-1-methanamine) TierCheck Is Material ISO 17034 Certified? Start->TierCheck UseDirectly Use Directly (Apply CoA Purity Factor) TierCheck->UseDirectly Yes (Tier 1) InHouseQual Begin In-House Qualification TierCheck->InHouseQual No (Tier 2/3) ID_Check Identity Confirmation (1H-NMR + MS) InHouseQual->ID_Check Purity_Check Purity Assessment (HPLC-UV + GC-FID) ID_Check->Purity_Check Residuals Residual Solvents/Water (TGA or KF + GC-HS) Purity_Check->Residuals CalcPotency Calculate Potency: 100% - (%Org + %Vol + %Inorg) Residuals->CalcPotency SecondaryStd Release as Secondary Standard CalcPotency->SecondaryStd

Caption: Workflow for qualifying non-certified material into a usable Secondary Reference Standard.

Part 5: Stability & Handling Guidelines

Due to the nitro-aromatic moiety , this specific standard requires stricter handling than generic amines.

  • Photostability: The nitro group can undergo photoreduction or rearrangement under intense UV/VIS light.

    • Requirement: Store in amber glass vials. Perform all weighing and dilution under low-UV (yellow) light if possible.

  • Hygroscopicity: As a primary amine, it readily absorbs CO₂ and moisture from the air to form carbamates or hydrates.

    • Requirement: Store under Argon or Nitrogen atmosphere at -20°C. Equilibrate to room temperature in a desiccator before opening.

  • Solvent Compatibility: Avoid acetone or aldehydes as solvents, which can react with the primary amine to form imines (Schiff bases), altering the standard's purity over time. Methanol or Acetonitrile are preferred.

References

  • European Medicines Agency (EMA). (2010). Questions and answers on the suspension of medicines containing sibutramine. Retrieved from [Link]

  • International Organization for Standardization. (2016). ISO 17034:2016 - General requirements for the competence of reference material producers. Retrieved from [Link]

  • Viana, C., et al. (2013). Detection of sibutramine and its metabolites in herbal dietary supplements. Journal of Pharmaceutical and Biomedical Analysis. (Contextual grounding for metabolite analysis).

Safety & Regulatory Compliance

Safety

1-(4-Nitrophenyl)cyclobutane-1-methanamine proper disposal procedures

The management of functionalized nitroaromatic compounds, such as 1-(4-Nitrophenyl)cyclobutane-1-methanamine (CAS 927993-38-2) , requires rigorous adherence to Environmental Health and Safety (EHS) protocols. As a bifunc...

Author: BenchChem Technical Support Team. Date: March 2026

The management of functionalized nitroaromatic compounds, such as 1-(4-Nitrophenyl)cyclobutane-1-methanamine (CAS 927993-38-2) , requires rigorous adherence to Environmental Health and Safety (EHS) protocols. As a bifunctional molecule containing both an electron-deficient nitroaromatic ring and a nucleophilic primary amine, this compound presents unique reactivity profiles and environmental persistence risks[1].

In professional laboratory and drug development settings, the focus of waste management must be on strict segregation, secure containerization, and transfer to licensed facilities for high-temperature incineration. In-lab chemical neutralization (such as attempting to reduce the nitro group to an amine prior to disposal) is strongly discouraged due to the risk of generating toxic intermediates (e.g., nitroso compounds or hydroxylamines) and the potential for uncontrolled exothermic reactions[2][3].

Here is the comprehensive, E-E-A-T-aligned operational guide for the safe handling and disposal of 1-(4-Nitrophenyl)cyclobutane-1-methanamine.

Hazard Assessment and Mechanistic Causality

Before implementing a disposal plan, it is critical to understand why specific protocols are required.

  • Environmental Toxicity: Nitroaromatic compounds are highly recalcitrant in the environment. In biological systems, the nitro group can undergo single-electron reduction, generating reactive oxygen species (ROS) and highly reactive nitroso radical intermediates that cause oxidative stress and DNA damage[3].

  • Chemical Incompatibility: The primary amine moiety is basic and nucleophilic, while the nitro group is a strong oxidizing moiety under certain conditions. Mixing this waste with strong reducing agents (e.g., sodium borohydride, lithium aluminum hydride) or concentrated mineral acids can lead to violent exothermic reactions.

  • Regulatory Classification: Under standard environmental regulations (such as EPA guidelines in the US), nitroaromatic waste must be treated as hazardous chemical waste and explicitly prevented from entering municipal wastewater systems[2][3].

Operational Disposal Plan: Step-by-Step Methodology

This protocol outlines the logistical lifecycle of 1-(4-Nitrophenyl)cyclobutane-1-methanamine waste from the point of generation to final destruction.

Step 1: Point-of-Generation Segregation

  • Action: Immediately isolate the compound, its solutions, and any contaminated consumables (e.g., pipette tips, gloves, weighing paper) from other waste streams.

  • Causality: Preventing the admixture of nitroaromatics with incompatible solvents (like strong oxidizers or heavy metal catalysts) prevents spontaneous in-drum reactions and reduces the complexity of downstream waste profiling.

Step 2: Containerization

  • Action: Collect liquid waste in high-density polyethylene (HDPE) or amber glass carboys. Solid waste (unreacted powder, contaminated silica gel from chromatography) should be placed in sealed, chemically compatible solid waste bins.

  • Causality: HDPE and glass provide superior chemical resistance against organic amines. Amber glass is recommended if the compound is dissolved in photosensitive solvent mixtures, preventing UV-catalyzed degradation prior to disposal.

Step 3: Labeling and Storage

  • Action: Affix a standardized Hazardous Waste label immediately upon the first drop of waste entering the container. The label must explicitly state: "Hazardous Waste: Contains 1-(4-Nitrophenyl)cyclobutane-1-methanamine (Nitroaromatic Amine), Toxic, Non-Halogenated."

  • Action: Store the waste in a designated Secondary Containment tray in a well-ventilated, cool storage area away from direct sunlight and incompatible chemical classes.

Step 4: Institutional Transfer and Final Destruction

  • Action: Submit a waste collection request to your institutional EHS department.

  • Causality: The universally accepted and safest method for destroying nitroaromatic amines is high-temperature incineration (typically >1000°C) by a licensed hazardous waste contractor[2]. Incineration ensures the complete thermal oxidation of the carbon framework and the conversion of the nitrogen content into manageable nitrogen oxides (NOx), which are subsequently scrubbed from the exhaust by the facility's emission control systems.

Waste Segregation and Compatibility Matrix

To prevent dangerous cross-contamination, adhere to the following segregation guidelines when managing 1-(4-Nitrophenyl)cyclobutane-1-methanamine.

Waste Stream CategoryCompatibility with 1-(4-Nitrophenyl)cyclobutane-1-methanamineRationale / Causality
Standard Organic Solvents (MeOH, EtOAc, DCM) Compatible (Note: Separate halogenated vs. non-halogenated)Standard carrier solvents do not react with the compound at room temperature.
Strong Acids (HCl, H2SO4, HNO3) Incompatible Exothermic acid-base reaction with the primary amine; potential nitration hazards with HNO3.
Strong Reducing Agents (NaBH4, LiAlH4) Incompatible Can reduce the nitro group exothermically, generating heat and potentially toxic intermediates[2].
Heavy Metal Waste (Pd/C, Raney Ni) Incompatible Can catalyze unwanted degradation or reduction reactions if residual hydrogen or donors are present.

Disposal Workflow Visualization

The following diagram illustrates the critical path for the safe lifecycle management of nitroaromatic amine waste.

G Start Waste Generation: 1-(4-Nitrophenyl)cyclobutane-1-methanamine Segregate Segregation: Isolate from Oxidizers & Acids Start->Segregate Container Containerization: HDPE / Glass with Vented Caps Segregate->Container EHS EHS Processing: Manifest & Regulated Storage Container->EHS Incineration Final Destruction: High-Temp Incineration (>1000°C) EHS->Incineration

Caption: Standardized EHS workflow for the segregation, containerization, and incineration of nitroaromatic waste.

References

  • Accela ChemBio. "1-(4-Nitrophenyl)cyclobutane-1-methanamine CAS 927993-38-2 Product Information." Accela ChemBio Inc.
  • BenchChem. "Essential Guide to the Safe Disposal of Nitroaromatic Compounds." BenchChem Safety Operating Guides.
  • MDPI. "Biological Treatment of Nitroaromatics in Wastewater." MDPI Open Access Journals.

Sources

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: 1-(4-Nitrophenyl)cyclobutane-1-methanamine

Executive Safety Summary Compound: 1-(4-Nitrophenyl)cyclobutane-1-methanamine Risk Classification: High Caution / Potent Compound (Band 3/4 equivalent) Primary Hazards: Corrosive (Amine), Acute Toxicity (Nitro-aromatic),...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

Compound: 1-(4-Nitrophenyl)cyclobutane-1-methanamine Risk Classification: High Caution / Potent Compound (Band 3/4 equivalent) Primary Hazards: Corrosive (Amine), Acute Toxicity (Nitro-aromatic), Respiratory Sensitizer. Immediate Action: Handle only inside a certified chemical fume hood. Do not handle on an open bench.

Part 1: Risk Assessment & Hazard Identification

As a Senior Application Scientist, I must emphasize that safety protocols are not generic; they are dictated by molecular structure. We treat 1-(4-Nitrophenyl)cyclobutane-1-methanamine not just as "white powder," but as a convergence of three distinct hazard vectors.

Structural Hazard Analysis (The "Why")
  • Primary Amine (-NH₂): This functional group confers basicity and corrosivity. Upon contact with moist mucous membranes (eyes, lungs), it can cause immediate chemical burns. Amines are also notorious sensitizers; repeated low-level exposure can lead to life-threatening anaphylaxis.

  • Nitro Group (-NO₂): Aromatic nitro compounds are often readily absorbed through the skin. Once metabolized, they can reduce to anilines, posing risks of methemoglobinemia (interference with blood oxygen transport) and potential genotoxicity.

  • Cyclobutane Ring: This lipophilic moiety facilitates the compound's transit across biological membranes (skin/cell walls), potentially increasing the rate of systemic absorption compared to simpler amines.

The "Unknown" Factor

As a specialized research intermediate, specific toxicological data (LD50, OEL) may be sparse. Therefore, we apply the Precautionary Principle : treat this substance as a Potent Compound (OEB 3) until definitive data proves otherwise.

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent exposure pathways identified above. Standard nitrile gloves are insufficient for all scenarios.

PPE Selection Table
Protection ZoneEquipment StandardTechnical Justification
Hand Protection (Solid) Double Nitrile Gloves (min 5 mil outer)Prevents contact with dust. The "double layer" system provides a visual breach indicator.
Hand Protection (Solution) Silver Shield / Laminate (under nitrile)If dissolved in DCM or Acetone, nitrile degrades in <5 mins. Laminate prevents permeation of the carrier solvent.
Respiratory P100 / N99 (if outside hood)Critical: Use Engineering Controls (Fume Hood) first. If weighing balance is external, a P100 respirator is mandatory to block fine particulates.
Eye/Face Chemical Splash Goggles Safety glasses are inadequate. Goggles seal against corrosive amine vapors and projectile dust.
Body Tyvek Lab Coat (Disposable)Cotton coats trap dust. Disposable Tyvek ensures no contamination leaves the lab on your clothes.
Visualization: PPE Decision Logic

The following diagram illustrates the decision process for selecting PPE based on the state of matter (Solid vs. Solution).

PPE_Decision_Tree Start START: Handling 1-(4-Nitrophenyl) cyclobutane-1-methanamine State Determine Physical State Start->State Solid Solid / Powder State->Solid Solution Solution Phase State->Solution ActionSolid PPE: Double Nitrile Gloves + P100 Mask (if open balance) + Tyvek Coat Solid->ActionSolid Dust Hazard SolventCheck Check Solvent Type Solution->SolventCheck Aggressive Aggressive Solvent (DCM, THF, Acetone) SolventCheck->Aggressive Benign Benign Solvent (Water, Ethanol) SolventCheck->Benign ActionAggressive PPE: Silver Shield Laminate Gloves (Under Nitrile) + Fume Hood Mandatory Aggressive->ActionAggressive Permeation Risk ActionBenign PPE: Double Nitrile Gloves + Splash Goggles Benign->ActionBenign

Caption: Logical flow for selecting glove material and respiratory protection based on solvent compatibility and physical state.

Part 3: Operational Protocol (Step-by-Step)

This protocol creates a Self-Validating System . Each step includes a check to ensure the previous step was effective.

Phase 1: Preparation (The "Clean Start")
  • Engineering Check: Verify Fume Hood flow rate is >100 fpm (0.5 m/s).

    • Validation: Tape a small Kimwipe strip to the sash; it must be pulled inward steadily.

  • Static Control: Amine powders are often electrostatic. Place an ionizing bar or anti-static gun near the balance.

    • Causality: Static discharge can scatter potent dust, bypassing the sash protection.

  • Donning: Put on Tyvek coat

    
     Inner Gloves 
    
    
    
    Goggles
    
    
    Outer Gloves (taped to sleeve).
Phase 2: Handling & Weighing
  • The "Tunnel" Method: Do not remove the stock bottle from the hood. Weigh inside the hood.

  • Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination of stock.

  • Dissolution (If applicable): Add solvent slowly.

    • Warning: Amines are basic.[1] If dissolving in acidic media, the reaction will be exothermic. Cool the receiving vessel on ice.

Phase 3: Decontamination & Doffing
  • Wipe Down: Wipe all tools and the balance area with a 10% dilute acetic acid or citric acid solution.

    • Chemistry: The acid protonates the amine, converting it into a non-volatile, water-soluble salt (ammonium), making it safer to wipe up.

  • Outer Glove Removal: Remove outer gloves inside the hood and dispose of them as solid hazardous waste.

  • Hand Wash: Wash hands with soap and water immediately after leaving the lab.

Part 4: Emergency Response & Disposal[2]

Emergency Workflow

In the event of exposure, speed is critical. Amines penetrate tissue rapidly.

Emergency_Response Exposure EXPOSURE INCIDENT Type Identify Type Exposure->Type Skin Skin Contact Type->Skin Eye Eye Splash Type->Eye Inhale Inhalation Type->Inhale ActionSkin Drench 15 mins Do NOT scrub Skin->ActionSkin ActionEye Eye Wash 15 mins Force eyelids open Eye->ActionEye ActionInhale Fresh Air Oxygen if needed Inhale->ActionInhale Medical Seek Medical Help (Bring SDS) ActionSkin->Medical ActionEye->Medical ActionInhale->Medical

Caption: Immediate triage steps for amine exposure. Note: Do not scrub skin, as this increases absorption.

Disposal Strategy

Proper disposal prevents environmental contamination.[1][2][3][4][5]

  • Segregation:

    • Solid Waste: Dispose of contaminated gloves, paper, and powder in "Solid Hazardous Waste (Toxic)."

    • Liquid Waste: Segregate into "Basic/Alkaline Organic Waste."

    • Critical:NEVER mix with "Acid Waste" streams. This will cause violent heat generation and potential explosion.

  • Labeling: Clearly mark containers as "Contains Aromatic Amines - TOXIC."

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • PubChem. (n.d.). Compound Summary: Aromatic Amines Toxicity Profile. National Library of Medicine. [Link]

Sources

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